Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-methyl-6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-5(2)9-10-7(6)11/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFDJZRPWZNKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679694 | |
| Record name | Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2125-90-8 | |
| Record name | Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
This guide provides a comprehensive overview of the synthesis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyridazinone derivatives are recognized for their diverse biological activities, making the understanding of their synthesis crucial for researchers in the field.[1][2] This document will delve into the core reaction mechanism, provide a detailed experimental protocol, and offer insights into the scientific rationale behind the procedural choices.
Introduction to Pyridazinones and their Significance
Pyridazinones are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring and a carbonyl group.[3] Their structural motif is a key pharmacophore in a variety of biologically active molecules, exhibiting properties such as anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][4][5] The specific target of this guide, this compound, serves as a valuable scaffold for the synthesis of more complex molecules in drug discovery programs.[6][7]
The Core Synthesis: A Cyclocondensation Approach
The fundamental strategy for the synthesis of the pyridazinone core relies on the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives.[8][9] This reaction is a robust and widely employed method for the formation of the pyridazine ring system.[3]
Proposed Synthesis Mechanism
The synthesis of this compound proceeds through the reaction of a suitable 1,4-dicarbonyl precursor with hydrazine. A highly plausible starting material for this synthesis is ethyl 2-formyl-3-oxobutanoate (or a synthetic equivalent). The reaction mechanism can be delineated as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl groups of the β-keto ester, ethyl 2-formyl-3-oxobutanoate. Given the higher electrophilicity of the formyl carbonyl group compared to the keto carbonyl group, the initial attack is likely to occur at the formyl carbon. This forms a hemiaminal intermediate.
-
Dehydration and Imine Formation: The hemiaminal intermediate readily undergoes dehydration to form a hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining ketone carbonyl group. This cyclization step leads to the formation of a six-membered heterocyclic ring intermediate.
-
Final Dehydration: A subsequent dehydration step from this cyclic intermediate results in the formation of the stable, conjugated dihydropyridazinone ring system, yielding the final product, this compound.
This acid-catalyzed condensation reaction is a classic example of hydrazone formation followed by intramolecular cyclization.[10]
Visualizing the Reaction Pathway
The following diagram illustrates the proposed mechanism for the synthesis of this compound.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is based on established procedures for the synthesis of pyridazinone derivatives from β-ketoesters and hydrazine.[11][12]
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Ethyl 2-formyl-3-oxobutanoate | C7H10O4 | 158.15 | 1.58 g | 0.01 mol |
| Hydrazine hydrate (80% solution) | H6N2O | 50.06 | 0.63 mL | 0.01 mol |
| Glacial Acetic Acid | C2H4O2 | 60.05 | 0.5 mL | Catalytic |
| Ethanol (95%) | C2H6O | 46.07 | 20 mL | Solvent |
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.58 g (0.01 mol) of ethyl 2-formyl-3-oxobutanoate in 20 mL of 95% ethanol.
-
Addition of Catalyst: To the stirred solution, add 0.5 mL of glacial acetic acid. The acid acts as a catalyst to facilitate the condensation reaction.[10]
-
Addition of Hydrazine: Slowly add 0.63 mL (0.01 mol) of 80% hydrazine hydrate to the reaction mixture at room temperature. The addition should be dropwise to control any potential exotherm.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound should also be determined and compared to the literature value.[13]
Causality Behind Experimental Choices
-
Choice of Starting Material: Ethyl 2-formyl-3-oxobutanoate is selected as the 1,4-dicarbonyl precursor because its structure directly leads to the desired substitution pattern on the pyridazinone ring: a methyl group at position 6 and an ethyl carboxylate at position 4.
-
Use of Hydrazine Hydrate: Hydrazine hydrate is a common and convenient source of hydrazine for this type of condensation reaction.[14][15]
-
Catalytic Acid: The addition of a catalytic amount of glacial acetic acid is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydrazine.[10]
-
Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for the reaction to be carried out at a moderate temperature.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration steps and promotes the cyclization process, leading to a higher yield of the desired product.
Workflow Visualization
The following diagram outlines the general experimental workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is a straightforward yet elegant example of heterocyclic chemistry. By understanding the underlying cyclocondensation mechanism and the rationale behind the experimental design, researchers can efficiently produce this valuable chemical scaffold for further elaboration in the pursuit of novel therapeutic agents. The protocol described herein provides a solid foundation for the laboratory-scale synthesis of this and related pyridazinone derivatives.
References
-
Verma, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]
-
Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]
-
Abd El-All, A. S., El-Sayed, R. A., & Kandeel, M. M. (2010). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 15(5), 3124-3136. Available at: [Link]
-
Abdelbaset, M., Abdel-Aziz, M., Abuo-Rahma, G., Ramadan, M., & Abdelrahman, M. (2014). Synthesis of pyridazinone derivatives. ResearchGate. Available at: [Link]
-
Al-Ostath, R. A., Al-Qatamin, M. A., El-Elimat, T., Al-Tel, T. H., & Al-Qirim, T. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 16(1), 1-18. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. Al-Kimia. Available at: [Link]
-
Unlock CheMystery. (2021, January 13). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! [Video]. YouTube. [Link]
-
Shawali, A. S., & Abd El-Galil, M. (1987). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Available at: [Link]
-
Chegg. (2019, February 5). Please help me answer this , the first two are. Chegg.com. [Link]
-
Stanovnik, B., & Tisler, M. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 129-234. Available at: [Link]
-
Singh, A., & Sharma, P. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 115-127. Available at: [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2087-2097. Available at: [Link]
-
Li, Y., Wang, J., & Zhang, Y. (2010). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2567. Available at: [Link]
-
Ismail, M. M., Othman, E. S., & Mohamed, H. M. (1992). Reactions of 3-Acryloyl-4-hydroxy-6-methyl-2(1H)-quinolinone with Some Nucleophiles and Its Analogs with Diazonium Salts. Chemical Papers, 46(5), 338-342. Available at: [Link]
-
Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. (2022). SSRN Electronic Journal. Available at: [Link]
-
Filo. (2025). Identify the product B in the following reaction: CH₃-C(=O) - CH₂ - C(=O) - OC₂H₅ → C₆H₅NHNH₂ → A → (CH₃)₂SO₄ → B. Filo. Available at: [Link]
-
Fahmi, M. R. G., & Kurniawan, Y. S. (2020). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. Available at: [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Macha, M. R. (1998). Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines. Journal of the Chemical Society, Perkin Transactions 1, (11), 1849-1856. Available at: [Link]
-
Heterocyclic Compounds. (n.d.). This compound. Heterocyclic Compounds. Retrieved January 19, 2026, from [Link]
-
ChemBK. (n.d.). This compound. ChemBK. Retrieved January 19, 2026, from [Link]
-
Konecny, D., Gucky, T., Sestak, V., Slany, I., Jorda, R., & Krystof, V. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry, 16(1), 1-15. Available at: [Link]
-
Chegg. (2019, February 2). Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name. Chegg.com. [Link]
-
Khamgaonkar, V. D., Kore, P. V., Game-Patil, M. M., & Kshirsagar, S. S. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Journal of Chemistry, 2013, 1-4. Available at: [Link]
-
Konecny, D., Gucky, T., Sestak, V., Slany, I., Jorda, R., & Krystof, V. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. Available at: [Link]
-
Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., Karthikeyan, S., Giridharan, P., & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 115. Available at: [Link]
-
Bakulev, V. A., Vorobyeva, M. A., Lesogorova, E. A., & Eltsov, I. V. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 58(6), 441-450. Available at: [Link]
-
Ukraintsev, I. V., Zubenko, A. D., Belsky, V. K., & Kochergin, D. N. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(15), 4465. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Fun, H. K., Rosli, M. M., & Isloor, A. M. (2011). Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2625. Available at: [Link]
-
Fun, H. K., Rosli, M. M., & Isloor, A. M. (2011). Ethyl 2-[2-(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2528. Available at: [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imtm.cz [imtm.cz]
- 8. Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds [ns1.almerja.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Please help me answer this , the first two are | Chegg.com [chegg.com]
- 12. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS 2125-90-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound belonging to the pyridazinone class. The pyridazinone core is a significant pharmacophore, appearing in numerous molecules with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and the known and potential applications of this specific pyridazinone derivative. It aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the versatile pyridazinone scaffold.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2] Its derivative, the pyridazin-3(2H)-one core, is of particular interest due to its diverse pharmacological profiles.[2] Molecules incorporating this scaffold have been successfully developed into clinically used drugs and are the subject of extensive ongoing research.[3][4] The pyridazinone structure offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical and biological properties to optimize interactions with various biological targets.[1][2]
The broad spectrum of activities associated with pyridazinone derivatives includes:
-
Cardiovascular Effects: Many derivatives exhibit antihypertensive and vasodilatory properties.[3][5][6]
-
Anti-inflammatory Activity: Certain pyridazinones act as potent anti-inflammatory agents, with some functioning as phosphodiesterase 4 (PDE4) inhibitors.[7][8]
-
Antimicrobial Properties: The scaffold has been shown to be effective against various bacterial and fungal strains.[9][10][11]
-
Anticancer Activity: Recent studies have explored pyridazinone-based compounds as potential anticancer agents, targeting enzymes like VEGFR-2.[12]
This guide focuses specifically on this compound, a key building block and a potential pharmacophore in its own right.
Physicochemical Properties & Spectral Data
Understanding the fundamental properties of a compound is critical for its application in synthesis and biological screening.
| Property | Value | Source |
| CAS Number | 2125-90-8 | N/A |
| Molecular Formula | C₈H₁₀N₂O₃ | N/A |
| Molecular Weight | 182.18 g/mol | N/A |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in common organic solvents like DMSO and alcohols | Inferred |
While a comprehensive, publicly available dataset for this specific molecule is limited, spectral characteristics can be inferred from closely related analogs reported in the literature. For a similar structure, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the following peaks were observed:
-
¹H NMR (DMSO-d₆, 400 MHz) δ: Key signals would include a triplet around 1.1 ppm (CH₃ of ethyl), a singlet around 2.2 ppm (CH₃ on pyridazinone ring), a quartet around 4.0 ppm (CH₂ of ethyl), and signals for the ring protons, along with exchangeable NH protons.[13]
-
¹³C NMR (DMSO-d₆, 100MHz) δ: Expected signals would include peaks for the carbonyl carbons (ester and lactam) around 160-175 ppm, along with signals for the aliphatic and aromatic carbons of the core structure.[13]
-
IR (KBr) νₘₐₓ cm⁻¹: Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching for the ester and lactam (around 1650-1750 cm⁻¹), and C=C/C=N stretching.[13]
Synthesis and Reaction Chemistry
The synthesis of the pyridazinone core typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[14] This fundamental reaction provides a versatile entry point to a wide range of substituted pyridazinones.
General Synthetic Approach
A common and efficient method for constructing the 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate core involves the reaction of a β-keto ester, specifically a derivative of 2,4-dioxopentanoic acid, with hydrazine hydrate.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established methods for pyridazinone synthesis. [14] Objective: To synthesize this compound.
Materials:
-
Ethyl 2,4-dioxopentanoate
-
Hydrazine hydrate (80% in water)
-
Glacial acetic acid
-
Ethanol
-
Standard glassware for reflux and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition may be exothermic.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of solvent is critical; acetic acid often facilitates the reaction by acting as both a solvent and a catalyst. [14]4. Workup and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then poured into ice water, and the resulting solid is filtered, washed with cold water, and dried.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Self-Validation: The identity and purity of the synthesized compound must be confirmed using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy. The melting point should also be determined and compared to literature values if available.
Reactivity and Derivatization
The title compound possesses several reactive sites, making it a versatile intermediate for further chemical modification.
Caption: Key reactive sites for derivatization of the core molecule.
-
N-Alkylation/Arylation: The lactam nitrogen (N-2) can be alkylated or arylated using various electrophiles in the presence of a base. This modification is crucial for exploring structure-activity relationships (SAR), as substituents at this position can significantly influence biological activity. [15]2. Ester Hydrolysis and Amide Formation: The ethyl ester at the C-4 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to generate a library of amide derivatives, a common strategy in drug discovery to enhance potency and modulate pharmacokinetic properties. [10]3. Reactions at the C-6 Methyl Group: The methyl group can potentially undergo condensation reactions with aldehydes under specific conditions, although this is less common than modifications at other sites.
-
Ring Transformation Reactions: Dihydropyridazinone systems can undergo ring-opening or ring-transformation reactions when treated with certain reagents, providing pathways to other heterocyclic systems. [16][17]
Biological and Pharmacological Potential
While specific biological data for CAS 2125-90-8 is not extensively documented in publicly accessible literature, the broader class of pyridazinone derivatives has demonstrated a vast range of pharmacological activities. [4][18][19]This compound serves as an excellent starting point for developing new agents targeting these pathways.
Potential Therapeutic Areas
-
Cardiovascular Disease: Pyridazinone derivatives are well-known for their antihypertensive effects, often acting as vasodilators or angiotensin-converting enzyme (ACE) inhibitors. [3][20][21]The core structure of the title compound is suitable for elaboration into potent cardiovascular agents.
-
Inflammation and Immunology: The scaffold is present in molecules that inhibit key inflammatory mediators. For example, derivatives have been developed as selective PDE4 inhibitors, which are targets for treating respiratory diseases like asthma and COPD. [7]Others have shown promise as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a target for autoimmune diseases. [2]* Infectious Diseases: Numerous studies have reported the antibacterial and antifungal activity of pyridazinone derivatives, making this scaffold a promising starting point for the development of new anti-infective agents. [9][10][11]* Oncology: The pyridazinone core has been incorporated into novel anticancer agents. Some derivatives function as kinase inhibitors (e.g., VEGFR-2), while others induce cell cycle arrest and apoptosis in cancer cell lines. [12]
Workflow for Biological Screening
A logical workflow for evaluating the biological potential of novel derivatives synthesized from this compound is outlined below.
Caption: A typical workflow for drug discovery using the target scaffold.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for modern drug discovery. Its straightforward synthesis and multiple points for chemical diversification allow for the creation of large, diverse compound libraries. The well-documented and broad-ranging biological activities of the pyridazinone class provide a strong rationale for exploring derivatives of this compound in a multitude of therapeutic areas, from cardiovascular disease to oncology and beyond. Future research should focus on synthesizing novel analogs and conducting systematic biological evaluations to unlock the full therapeutic potential of this promising heterocyclic core.
References
- Biorganic & Medicinal Chemistry Letters. (n.d.). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.
- European Journal of Medicinal Chemistry. (2010). Synthesis, characterization and antihypertensive activity of pyridazinone derivatives.
- MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
- Journal of Cardiovascular Pharmacology and Therapeutics. (n.d.). Synthesis and Antihypertensive Activity of Some Novel Pyridazinones.
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- PubMed. (n.d.). Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives.
- PubMed. (n.d.). [Antimicrobial activity of new pyridazine derivatives].
- NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES.
- PubMed Central. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors.
- RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of some new pyridazinone derivatives.
-
MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c]o[3][9]xazine-1,8-diones. Available at:
- SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
- Bentham Science. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
- NIH. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.
- PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
- NIH. (n.d.). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate.
- PubMed Central. (n.d.). Formation of Aminocyclopentadienes from Silyldihydropyridines: Ring Contractions Driven by Anion Stabilization.
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 4. sarpublication.com [sarpublication.com]
- 5. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. mdpi.com [mdpi.com]
- 11. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Formation of Aminocyclopentadienes from Silyldihydropyridines: Ring Contractions Driven by Anion Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. jocpr.com [jocpr.com]
- 20. Pyridazine derivatives. XI: Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iajpr.com [iajpr.com]
The Multifaceted Therapeutic Potential of Dihydropyridazine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Enduring Promise of Heterocyclic Scaffolds
Dihydropyridazine and its isomeric counterpart, dihydropyridine, represent privileged heterocyclic scaffolds in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2][3] Initially recognized for their profound impact on cardiovascular medicine, primarily as L-type calcium channel blockers, the pharmacological landscape of these six-membered nitrogen-containing heterocycles has expanded dramatically.[2][4] Researchers and drug development professionals are increasingly uncovering their potential in oncology, infectious diseases, and inflammatory disorders.[5][6] This guide provides an in-depth technical exploration of the multifaceted biological activities of dihydropyridazine derivatives, offering field-proven insights into their mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
This document is structured to provide a comprehensive yet navigable resource. We will delve into the core therapeutic areas where dihydropyridazine derivatives have shown significant promise:
-
Anticancer Activity: Exploring mechanisms beyond calcium channel blockade, including the reversal of multidrug resistance and induction of apoptosis.
-
Cardiovascular Effects: Examining their foundational role as vasorelaxants and antihypertensive agents.
-
Antimicrobial Properties: Detailing their activity against a spectrum of bacterial and fungal pathogens.
-
Anti-inflammatory Effects: Investigating their potential as selective COX-2 inhibitors and modulators of inflammatory pathways.
Throughout this guide, we will emphasize the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
I. Anticancer Activity: A New Frontier Beyond Vasodilation
While initially explored for their ability to potentiate the effects of cytotoxic drugs by reversing multidrug resistance, dihydropyridine and dihydropyridazine derivatives are now recognized for their intrinsic anticancer properties.[7][8][9]
Mechanisms of Antineoplastic Action
The anticancer effects of these derivatives are not monolithic and appear to involve multiple cellular pathways. A key area of investigation is their ability to induce apoptosis and trigger cell cycle arrest. For instance, certain 1,4-dihydropyridine-based 1,2,3-triazole derivatives have been shown to induce cell death in colorectal adenocarcinoma (Caco-2) cells by promoting apoptosis in the late apoptotic phase and causing cell cycle arrest at the G2/M phase.[10] Molecular docking studies have further implicated the inhibition of key proteins involved in cell proliferation and anti-apoptotic pathways, such as protein kinase CK2α and tankyrases.[10]
Another critical aspect of their anticancer potential is the modulation of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR).[8][11] Certain newly synthesized 1,4-dihydropyridine derivatives have demonstrated the ability to overcome P-gp-mediated resistance to common chemotherapeutics like doxorubicin and vincristine.[8] The introduction of specific alkyl groups at the 4-position of the dihydropyridine ring appears to be effective in both overcoming MDR and reducing the undesirable calcium antagonistic activity.[8]
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of dihydropyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. For example, studies on a series of 1,4-dihydropyridines revealed that symmetric esters, such as diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, exhibited significant cytotoxicity against HeLa (cervical adenocarcinoma) and MCF-7 (breast carcinoma) cell lines.[7] In contrast, many asymmetric derivatives showed little to no activity, suggesting that the symmetry of the 1,4-dihydropyridine ring may play a crucial role in their anticancer efficacy against certain cancer cell lines.[7] Furthermore, the incorporation of N-thiazolyl carbamoyl groups at the C3 and C5 positions of the dihydropyridine ring has been shown to enhance cytotoxic potential.[12]
Experimental Workflow: Assessing In Vitro Cytotoxicity
A standard and reliable method for evaluating the anticancer activity of novel dihydropyridazine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for determining the in vitro cytotoxicity of dihydropyridazine derivatives using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa, Caco-2) in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][13]
-
Compound Preparation: Prepare stock solutions of the dihydropyridazine derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with fresh medium containing the test compounds at various concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[13]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Quantitative Data Summary: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 3.6 | [7] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 2.3 | [7] |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 4.1 | [7] |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.2 | [7] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.7 | [7] |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 11.9 | [7] |
| 1,4-dihydropyridine-based 1,2,3-triazol derivative (13ad') | Caco-2 | 0.63 ± 0.05 | [10] |
II. Cardiovascular Effects: The Cornerstone of Dihydropyridine Pharmacology
The most well-established biological activity of dihydropyridine derivatives is their effect on the cardiovascular system.[2] They are widely used as antihypertensive agents due to their ability to induce vasodilation by blocking L-type calcium channels in vascular smooth muscle cells.[4]
Mechanism of Vasorelaxant Action
Dihydropyridines bind to the α1 subunit of the L-type voltage-gated calcium channels, primarily in their inactivated state. This binding stabilizes the channel in a conformation that prevents the influx of extracellular calcium ions into the smooth muscle cells of resistance arterioles.[4] The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure. Some newer dihydropyridine derivatives, such as mebudipine and dibudipine, have shown potent vasorelaxant and antihypertensive effects, in some cases exceeding the efficacy of the standard drug, nifedipine.[14]
Caption: Mechanism of vasodilation induced by dihydropyridine derivatives through L-type calcium channel blockade.
Experimental Protocol: Ex Vivo Vasorelaxant Activity Assay
The vasorelaxant properties of dihydropyridazine derivatives can be effectively assessed using isolated aortic ring preparations.
-
Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings (2-3 mm).[15]
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or a high concentration of potassium chloride (KCl).[16]
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test dihydropyridazine derivatives are added to the organ bath.
-
Data Recording and Analysis: The isometric tension of the aortic rings is continuously recorded. The relaxant effect is expressed as a percentage of the pre-contraction, and EC50 values (the concentration required to produce 50% of the maximal relaxation) are calculated.
III. Antimicrobial Activity: A Promising Avenue for New Anti-infectives
The increasing prevalence of antimicrobial resistance has spurred the search for novel chemical entities with anti-infective properties. Dihydropyridazine and dihydropyridine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[17][18][19]
Spectrum of Activity and Structure-Activity Relationships
These derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[17][18][20] For instance, certain C2-substituted 1,4-dihydropyridine analogues have shown notable antibacterial activity against Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli.[17] Structure-activity relationship studies suggest that increasing the bulk of the substituent at the C2 position can enhance antibacterial activity.[17] Lipophilicity also appears to be a key factor influencing the antimicrobial efficacy of these compounds.[17]
Some novel pyrazolo[3,4-d]pyridazine derivatives have exhibited high antimicrobial activity against both bacteria and fungi, with minimum inhibitory concentrations (MICs) in the low mg/mL range.[21]
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a standard and widely used technique for this purpose.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the dihydropyridazine derivatives in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microplate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Quantitative Data Summary: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative 33 | Mycobacterium smegmatis | 9 | [17] |
| Derivative 33 | Staphylococcus aureus | 25 | [17] |
| Derivative 33 | Escherichia coli | 100 | [17] |
| Derivative 4 | Mycobacterium smegmatis | 50 | [17] |
| Pyridazinone derivative 7 | S. aureus (MRSA) | 7.8 µM | [22] |
| Pyridazinone derivative 13 | A. baumannii | 3.74 µM | [22] |
IV. Anti-inflammatory Effects: Targeting Key Inflammatory Mediators
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a priority. Dihydropyridazine and dihydropyridine derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.[23][24]
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.[23] The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation), has led to the development of selective COX-2 inhibitors with an improved gastrointestinal safety profile.
Several new pyridazinone and pyridazinthione derivatives have been designed and synthesized as highly potent and selective COX-2 inhibitors, with IC50 values in the nanomolar range. Molecular docking studies have revealed that the selectivity of these compounds for COX-2 can be attributed to their ability to interact with specific amino acid residues within the active site of the COX-2 enzyme.[24]
Caption: Mechanism of anti-inflammatory action of pyridazine derivatives via selective COX-2 inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
The COX inhibitory activity of dihydropyridazine derivatives can be determined using commercially available enzyme immunoassay (EIA) kits.
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination and Measurement: Stop the reaction after a defined period and measure the amount of prostaglandin E2 (PGE2) produced using a competitive EIA.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[24]
Conclusion: A Scaffold of Continuing Discovery
The dihydropyridazine and dihydropyridine cores are remarkable examples of privileged scaffolds in drug discovery. While their role in cardiovascular medicine is well-established, their expanding biological activities in oncology, infectious diseases, and inflammation highlight their immense therapeutic potential. The versatility of their synthesis, particularly through multicomponent reactions like the Hantzsch synthesis, allows for extensive structural diversification, enabling the fine-tuning of their pharmacological profiles.[6][7]
For researchers and drug development professionals, these scaffolds offer a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of their structure-activity relationships, coupled with robust and validated experimental methodologies, will be crucial in harnessing the full potential of dihydropyridazine derivatives to address unmet medical needs.
References
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. (2014). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2017). Bentham Science. Retrieved January 19, 2026, from [Link]
-
New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. (2019). ScienceDirect. Retrieved January 19, 2026, from [Link]
-
Synthesis and Pharmacological Evaluation of 6‐Arylpyridazinones as Potent Vasorelaxants. (2013). Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2017). Bentham Science. Retrieved January 19, 2026, from [Link]
-
Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Cardiac versus vascular effects of a new dihydropyridine derivative, CV-4093. In vitro comparison with other calcium antagonists. (1987). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Anti-Inflammatory Activity of New Series of 1,4-Dihydropyridine Derivatives. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Antihypertensive effects of two novel dihydropyridine derivatives. (2017). Porto Biomedical Journal. Retrieved January 19, 2026, from [Link]
-
Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine derivatives. (2013). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2009). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method. (n.d.). Brieflands. Retrieved January 19, 2026, from [Link]
-
antimicrobial activity of dihydropyridine derivatives against selected... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Antihypertensive and cardiovascular effects of the new dihydropyridine derivative methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl- 4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. (1986). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
[Antimicrobial activity of new pyridazine derivatives]. (2001). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
New dihydropyridine derivatives: anti-inflammatory, analgesic and docking studies. (2012). OUCI. Retrieved January 19, 2026, from [Link]
-
Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. (2022). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. (2007). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance. (1995). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Dihydropyridines and vascular diseases. (1994). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. (2007). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent. (n.d.). Academia.edu. Retrieved January 19, 2026, from [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2009). Europe PMC. Retrieved January 19, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2019). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile Shows Antihypertensive and Vasorelaxant Action via Calcium Channel Blockade. (2021). Thieme Connect. Retrieved January 19, 2026, from [Link]
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti- Cancer Agent. (2017). Sci-Hub. Retrieved January 19, 2026, from [Link]
-
Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. (2022). Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
Representative pyridazine-based compounds with vasorelaxant activity. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. Retrieved January 19, 2026, from [Link]
-
Studies Of 1, 4-Dihydropyridine Derivatives For Anti-Breast Cancer (MCF-7) Activity Using QSAR And Docking Methods. (2016). New York Science Journal. Retrieved January 19, 2026, from [Link]
-
Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (2015). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
New pyridazindione derivatives: synthesis and antimicrobial activity. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. (1998). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. (2022). IntechOpen. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Dihydropyridines and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 8. Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sci-hub.pl [sci-hub.pl]
- 12. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Antihypertensive effects of two novel dihydropyridine derivatives | Porto Biomedical Journal [elsevier.es]
- 15. Sci-Hub. Synthesis and Pharmacological Evaluation of 6‐Arylpyridazinones as Potent Vasorelaxants / Drug Development Research, 2013 [sci-hub.st]
- 16. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. brieflands.com [brieflands.com]
- 24. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate: A Technical Guide
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, pyridazinone scaffolds have garnered significant attention due to their diverse pharmacological activities. Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate stands as a key intermediate in the synthesis of various bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for ensuring chemical identity, purity, and for guiding further synthetic modifications.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed to serve as a practical resource for researchers, offering not only the raw data but also an in-depth interpretation and the underlying principles of the spectroscopic techniques employed.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound, with the CAS number 2125-90-8, is presented below.[1] The molecule possesses a molecular formula of C₈H₁₀N₂O₃ and a molar mass of 182.18 g/mol .[1]
Caption: Molecular Structure of this compound.
Spectroscopic characterization is essential for:
-
Structural Verification: Confirming the successful synthesis of the target compound.
-
Purity Assessment: Identifying the presence of impurities or starting materials.
-
Functional Group Analysis: Elucidating the key chemical functionalities within the molecule.
The following sections will delve into the specific details of each major spectroscopic technique as it applies to this pyridazinone derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
A standard ¹H NMR spectrum is typically acquired by dissolving a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in a high-field NMR spectrometer.
Caption: Workflow for ¹H NMR Spectroscopy.
Data Interpretation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (pyridazine ring) | 2.2 - 2.5 | singlet (s) | 3H |
| -OCH₂CH₃ (ethyl ester) | 4.1 - 4.4 | quartet (q) | 2H |
| -OCH₂CH₃ (ethyl ester) | 1.2 - 1.5 | triplet (t) | 3H |
| Pyridazine ring CH | 7.5 - 8.0 | singlet (s) | 1H |
| NH (pyridazine ring) | 10.0 - 12.0 | broad singlet (br s) | 1H |
Causality Behind Expected Shifts:
-
The methyl group on the pyridazine ring is expected to be a singlet in the upfield region.
-
The ethyl ester will show a characteristic quartet for the methylene (-OCH₂-) group due to coupling with the adjacent methyl group, and a triplet for the methyl (-CH₃) group.
-
The vinylic proton on the pyridazine ring is expected to be a singlet and shifted downfield due to the electron-withdrawing effects of the adjacent carbonyl and imine functionalities.
-
The NH proton is expected to be a broad singlet at a significantly downfield chemical shift, which is typical for amide and lactam protons.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.
Data Interpretation:
Predicted ¹³C NMR chemical shifts are valuable for confirming the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -C H₃ (pyridazine ring) | 15 - 25 |
| -OC H₂CH₃ (ethyl ester) | 60 - 65 |
| -OCH₂C H₃ (ethyl ester) | 14 - 18 |
| C =O (ester) | 160 - 170 |
| C =O (pyridazine ring) | 155 - 165 |
| Pyridazine ring carbons | 120 - 150 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the IR spectrometer.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3300 | N-H stretch | Amide/Lactam |
| 2900 - 3000 | C-H stretch | Alkyl |
| ~1720 - 1740 | C=O stretch | Ester |
| ~1650 - 1680 | C=O stretch | Amide/Lactam |
| ~1600 | C=C stretch | Alkene |
| 1000 - 1300 | C-O stretch | Ester |
The presence of two distinct carbonyl peaks would be a key diagnostic feature in the IR spectrum, one for the ester and one for the lactam functionality within the pyridazinone ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
A dilute solution of the sample is introduced into the mass spectrometer (e.g., using electrospray ionization - ESI).
Caption: Basic Workflow of Mass Spectrometry.
Data Interpretation:
-
Molecular Ion Peak (M⁺): For this compound (C₈H₁₀N₂O₃), the expected molecular ion peak would be at an m/z of approximately 182.07.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, or the loss of the entire ester group.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its chemical structure. The data presented in this guide, along with the interpretative rationale, serves as a foundational reference for scientists engaged in the synthesis and application of pyridazinone-based compounds. Adherence to rigorous spectroscopic characterization is a critical component of quality control and a prerequisite for advancing these promising molecules in the drug discovery pipeline.
References
Please note that while extensive searches were conducted, specific experimental spectra for this compound were not found in the referenced materials. The interpretations provided are based on established principles of spectroscopic analysis for the given chemical structure.
Sources
Crystal structure of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate analogs
An In-Depth Technical Guide to the Crystal Structure of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate and Its Analogs
Abstract
The 3(2H)-pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] The three-dimensional arrangement of these molecules, dictated by their crystal structure, is paramount to their biological function, influencing everything from receptor binding affinity to pharmacokinetic properties. This technical guide provides a comprehensive analysis of the crystal structure of this compound analogs. We delve into the synthetic methodologies for obtaining high-quality single crystals, the principles of structure elucidation via X-ray crystallography, and a detailed examination of the conformational intricacies and supramolecular assemblies governed by intermolecular forces. By synthesizing data from various structurally related analogs, this guide offers field-proven insights into the molecular architecture, hydrogen bonding motifs, and crystal packing phenomena that define this vital class of heterocyclic compounds, providing a crucial resource for researchers in drug design and materials science.
The Significance of the Pyridazinone Scaffold in Drug Discovery
The pyridazinone ring system has garnered significant interest from medicinal chemists due to its versatile biological profile.[1] This six-membered heterocycle, containing two adjacent nitrogen atoms, is a key pharmacophore in a multitude of bioactive agents.[3] Derivatives of 3(2H)-pyridazinone have been successfully developed and investigated for a vast array of therapeutic applications, including cardiovascular diseases, cancer, and inflammation.[1][4]
The efficacy of these compounds is intrinsically linked to their ability to interact with specific biological targets such as enzymes and receptors.[1] These molecular interactions are highly dependent on the three-dimensional structure of the molecule. Therefore, a profound understanding of the crystal structure, conformational preferences, and intermolecular interactions of pyridazinone analogs is not merely an academic exercise; it is a fundamental requirement for rational drug design and the development of new, more potent therapeutic agents.[3][5] This guide focuses on elucidating these structural characteristics for analogs of this compound, a representative member of this important class.
Synthesis and Crystallization of Pyridazinone Analogs
The foundation of any crystallographic study is the availability of high-purity, single crystals. The synthesis of pyridazinone derivatives often involves modular strategies that allow for systematic structural diversification, which is ideal for exploring structure-activity relationships (SAR).[6]
A common and effective approach begins with a core scaffold, such as a bromo-substituted pyridazinone, which can then be functionalized through various coupling reactions like the Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl substituents.[6][7] For the parent compound and its analogs, a plausible synthetic route involves the cyclocondensation of a β-keto ester with hydrazine, a foundational reaction in heterocyclic chemistry.
Once the target compound is synthesized and purified, the critical step is to grow single crystals of sufficient size and quality for X-ray diffraction. The choice of solvent and crystallization technique is paramount and often determined empirically. Slow evaporation of a saturated solution is a widely used and effective method. Solvents like ethanol are frequently employed due to their ability to form well-defined hydrogen bonds, which can guide the self-assembly of molecules into an ordered crystal lattice.[8] The rationale is to allow molecules to slowly deposit from the solution, providing them with enough time to arrange themselves in the most thermodynamically stable packing arrangement, thus forming a perfect single crystal.
Core Principles of X-ray Crystallography for Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. The process transforms a physical crystal into a detailed three-dimensional molecular model, providing unequivocal data on bond lengths, bond angles, and the nature of intermolecular interactions. The experimental and computational workflow is a self-validating system that proceeds from raw diffraction data to a refined structural model.
Caption: Experimental and computational workflow for crystal structure determination.
This process begins with mounting a single crystal and exposing it to a focused beam of X-rays. The resulting diffraction pattern is collected and processed to yield a set of structure factors. These are then used to solve the "phase problem" and generate an initial electron density map. This map is iteratively refined against the experimental data until a final, validated model of the crystal structure is achieved.[9]
Crystal Structure Analysis of Pyridazinone Analogs
While the specific crystal structure for this compound is not publicly available, a comprehensive analysis of its close analogs provides deep insights into the expected structural features.
Molecular Conformation and Geometry
The dihydropyridazine ring in related structures can adopt various conformations, from nearly planar to a more distorted boat or envelope shape.[10][11] The degree of planarity is influenced by the nature and steric bulk of the substituents on the ring. For instance, in 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the 1,6-dihydropyridazine ring is essentially planar.[10] In contrast, the dihydropyrimidinone ring in a related structure, ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, adopts a boat conformation.[11] It is reasonable to predict that the dihydropyridazine ring of the title compound will be nearly planar, allowing for some degree of electronic delocalization, with the substituents (methyl and ethyl carboxylate) causing minor deviations from planarity.
Caption: 2D representation of the title compound's molecular structure.
Intermolecular Interactions & Supramolecular Assembly
The crystal packing of pyridazinone analogs is predominantly governed by a network of specific intermolecular interactions, with hydrogen bonding playing a pivotal role.
-
N—H⋯O Hydrogen Bonding: The most prominent and structurally defining interaction is the hydrogen bond between the N-H group of the pyridazinone ring and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction frequently leads to the formation of centrosymmetric dimers, creating a robust R²₂(8) ring motif.[10][11] These dimers then act as fundamental building blocks for the extended crystal lattice.
-
C—H⋯O and C—H⋯Cl/π Interactions: Weaker hydrogen bonds, such as those involving carbon-hydrogen donors (C-H) and oxygen or halogen acceptors, further stabilize the three-dimensional network.[10] Additionally, C—H⋯π and π–π stacking interactions between aromatic or heteroaromatic rings are common, particularly when aryl substituents are present.[10][12] These interactions, though weaker, are crucial for efficient space-filling and contribute significantly to the overall stability of the crystal packing.
Caption: Key N-H···O hydrogen bonding forming a stable R²₂(8) dimer motif.
Comparative Analysis of Analogs
Examining the crystallographic data of various pyridazinone and related dihydropyridine analogs reveals how substituent changes can modulate the crystal structure. Modifications to the substituents at positions 4 and 6 can introduce new interaction sites, alter molecular conformation, and ultimately lead to different crystal packing arrangements and physical properties.
| Compound/Analog | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | C₁₄H₁₄ClN₃O₂ | Monoclinic | P2₁/c | N—H⋯O dimers, C—H⋯O, C—H⋯Cl, π–π stacking | [10] |
| Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₅BrN₂O₃ | Monoclinic | P2₁/c | N—H⋯O zigzag chains (R²₂(8) motif) | [11] |
| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | C₁₁H₇ClN₄ | Monoclinic | P2₁/c | Weak N1···N3 intermolecular interactions | [13] |
| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | C₈H₉NO₃ | Monoclinic | P2₁/n | Bifurcated N—H⋯(O,O) hydrogen bonds | [14] |
This comparative data underscores the structural versatility of the core scaffold. The substitution of a simple methyl group with a larger, more complex moiety like a morpholine or a chlorophenyl group introduces new possibilities for intermolecular contacts, such as C-H···Cl and π-π stacking, which can compete with or reinforce the primary N-H···O hydrogen bonding network.[10]
Structure-Activity Relationship (SAR) Insights
The detailed structural knowledge gained from crystallography is instrumental in understanding SAR. The conformation of the molecule observed in the solid state often provides a low-energy model for the conformation adopted when binding to a biological target.
For example, the relative orientation of substituents on the pyridazinone ring, as defined by dihedral angles, can determine whether a molecule fits optimally into a receptor's binding pocket. The hydrogen bonding patterns are also critical; the N-H donor and C=O acceptor groups of the pyridazinone core are often key pharmacophoric features that engage in hydrogen bonding with amino acid residues in a protein active site.[5] By understanding how different analogs pack in a crystal, researchers can infer how they might present their key interacting functionalities to a biological target, thereby guiding the design of new derivatives with improved affinity and selectivity.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, providing researchers with a robust framework for the synthesis and structural analysis of novel pyridazinone analogs.
Protocol 6.1: General Synthesis of this compound
-
Reaction Setup: To a solution of ethyl 2-methyl-3-oxobutanoate (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to yield the pure compound. The purity can be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 6.2: Single Crystal Growth via Slow Evaporation
-
Solution Preparation: Prepare a saturated solution of the purified pyridazinone analog in a high-purity solvent (e.g., ethanol, methanol, or ethyl acetate) at a slightly elevated temperature.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at a constant, ambient temperature over several days to weeks. The slow rate is essential for the growth of large, well-ordered crystals.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.
Protocol 6.3: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: Select a high-quality single crystal (clear, with well-defined faces) and mount it on a goniometer head.
-
Data Collection: Place the goniometer on the diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100-200 K) to minimize thermal vibrations, using a monochromatic X-ray source.
-
Data Reduction: Process the raw diffraction images to integrate the intensities of the reflections and apply necessary corrections (e.g., for Lorentz and polarization effects).
-
Structure Solution and Refinement: Use crystallographic software (e.g., SHELXL) to solve the phase problem and generate an initial structural model. Refine this model against the experimental data using full-matrix least-squares methods until the refinement converges, yielding the final atomic coordinates, bond lengths, angles, and displacement parameters.
-
Validation: Validate the final structure using tools like PLATON or CheckCIF to ensure the model is chemically and crystallographically sound.[11]
Conclusion
The crystal engineering of this compound analogs is a field rich with opportunity for drug discovery and materials science. This guide has illuminated the core structural principles governing this important class of compounds. The molecular conformation is typically near-planar, providing a rigid scaffold for substituent display. The supramolecular architecture is reliably dominated by robust N—H⋯O hydrogen-bonded dimers, which are further organized by a combination of weaker, yet significant, intermolecular forces. A thorough understanding of these structural nuances, achieved through meticulous synthesis and X-ray crystallographic analysis, provides an indispensable foundation for designing next-generation pyridazinone derivatives with tailored biological activities and optimized physicochemical properties.
References
-
Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1277. [Link]
-
An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. (1986). Journal of the Chemical Society, Dalton Transactions, (1), 41-46. [Link]
-
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1533. [Link]
-
Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. (2013). International Journal of ChemTech Research, 5(5), 2328-2334. [Link]
-
Unveiling the conformational analysis of N/S-methylene-N/S linked symmetrical scaffolds of 1,2-pyridazinone and 1,2,4-triazinone derivatives: DPP-4 inhibitors. (2026). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2023). RSC Medicinal Chemistry, 14(1), 115-127. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). Molecules, 27(15), 4983. [Link]
-
Packing diagram showing the intermolecular interactions in the title... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Conformational analysis of some unsymmetrically substituted 1,4-dihydropyridines. (2006). Journal of Molecular Structure: THEOCHEM, 760(1-3), 121-126. [Link]
-
Conformational Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. (2024). Molecules, 29(9), 2038. [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. (2023). Institute of Molecular and Translational Medicine. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). Molecules, 26(11), 3326. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2018). SAR Publication. [Link]
-
Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies. (2012). Crystal Growth & Design, 12(10), 4946-4959. [Link]
-
Various Biological Activities of Pyridazinone Ring Derivatives. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. (2011). Scholars Research Library. [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2020). Crystals, 10(7), 585. [Link]
-
Synthesis and properties of methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates. (1998). Chemistry of Heterocyclic Compounds, 34(7), 825-829. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2017). Future Medicinal Chemistry, 9(10), 1035-1049. [Link]
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). IUCrData, 6(6), x210555. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Letters in Organic Chemistry, 20(1), 2-15. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Pharmaceuticals, 15(6), 735. [Link]
-
Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. (2012). Scientific Reports, 1, 326. [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry, 18, 786-795. [Link]
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imtm.cz [imtm.cz]
- 8. researchgate.net [researchgate.net]
- 9. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. growingscience.com [growingscience.com]
- 14. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tautomerism in 3-Oxo-2,3-dihydropyridazine Systems
Abstract
The 3-oxo-2,3-dihydropyridazine core, a prominent scaffold in medicinal chemistry, exhibits a fascinating and crucial tautomeric equilibrium.[1][2][3] This dynamic interplay between its lactam (keto) and lactim (enol) forms governs the molecule's physicochemical properties, receptor binding interactions, and ultimate biological activity.[4][5] Understanding and controlling this tautomerism is paramount for the rational design of novel therapeutics. This guide provides a comprehensive exploration of the tautomeric phenomena in these systems, detailing the structural nuances, influencing factors, and the experimental and computational methodologies required for their rigorous characterization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the chemical subtleties of this versatile heterocyclic system.
The Fundamental Equilibrium: Lactam-Lactim Tautomerism
The core of the tautomeric behavior in 3-oxo-2,3-dihydropyridazine systems is the prototropic equilibrium between the 3(2H)-pyridazinone and the 3-hydroxypyridazine forms.[2][3] This is a specific case of lactam-lactim tautomerism, which involves the migration of a proton between a nitrogen and an oxygen atom, accompanied by a shift in the double bond arrangement within the heterocyclic ring.[5]
-
Lactam (Keto) Form: Known as pyridazin-3(2H)-one, this tautomer features a carbonyl group (C=O) at the C3 position and a proton on the adjacent nitrogen (N2).
-
Lactim (Enol) Form: Known as 3-hydroxypyridazine, this tautomer contains a hydroxyl group (-OH) at the C3 position, resulting in a fully aromatic pyridazine ring.
While both forms can exist, extensive experimental and theoretical studies have established that the lactam form is predominantly the more stable and common tautomer under most conditions.[1][2] The greater stability of the amide-like lactam structure is a key feature of this heterocyclic system.
Caption: The fundamental lactam-lactim tautomeric equilibrium in the pyridazinone core.
Critical Factors Modulating the Tautomeric Equilibrium
The position of the lactam-lactim equilibrium is not static; it is a dynamic process influenced by a delicate balance of intramolecular and intermolecular forces. Understanding these factors provides a powerful toolkit for medicinal chemists to potentially stabilize a desired tautomer.
Solvent Effects
The surrounding solvent environment plays a pivotal role in determining the predominant tautomeric form.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form strong hydrogen bonds with the carbonyl and N-H groups of the lactam tautomer, leading to its significant stabilization. Theoretical studies using both implicit and explicit solvation models confirm that protic solvents are crucial for modulating the tautomeric conversion.[6][7]
-
Aprotic Solvents (e.g., DMSO, chloroform): In aprotic solvents, the equilibrium may shift slightly, but the lactam form generally remains dominant. In dimethyl sulfoxide (DMSO), for instance, various pyridazinone derivatives have been shown to exist primarily in the lactam form.[8]
-
Non-polar Solvents (e.g., hexane, carbon tetrachloride): In these environments, intermolecular hydrogen bonding between pyridazinone molecules can lead to the formation of dimers. This dimerization can facilitate a double hydrogen transfer, significantly lowering the activation energy for tautomeric interconversion compared to the direct intramolecular proton transfer.[6][7]
Substituent Effects
The electronic nature of substituents on the pyridazine ring can subtly alter the relative stabilities of the two tautomers.[4][9]
-
Electron-Withdrawing Groups (EWGs): EWGs can increase the acidity of the N-H proton, which may slightly favor the lactim form to alleviate the electron deficiency in the ring.
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density on the ring nitrogen, strengthening the N-H bond and further stabilizing the lactam form.
The precise impact of a substituent is often a complex interplay of inductive and resonance effects that must be evaluated on a case-by-case basis, frequently with the aid of computational modeling.[4][9]
Experimental Methodologies for Tautomer Characterization
The unambiguous identification and quantification of tautomers in solution are critical for establishing structure-activity relationships (SAR). Several spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful and definitive tool for studying tautomeric equilibria in solution.[8][10] Both ¹H and ¹³C NMR provide distinct signatures for each tautomer.
Protocol: ¹H and ¹³C NMR Analysis of Tautomerism
-
Sample Preparation: Dissolve a precisely weighed sample of the 3-oxo-2,3-dihydropyridazine derivative in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of 5-10 mg/mL.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
Lactam Signature: Look for a broad singlet corresponding to the N-H proton, typically in the range of 10-13 ppm (in DMSO-d₆).
-
Lactim Signature: The absence of the N-H signal and the appearance of a potentially broader O-H signal. The chemical shifts of the ring protons will also differ between the two forms.
-
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signal corresponding to the exchangeable proton (N-H or O-H) will disappear or significantly diminish, confirming its identity.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Lactam Signature: The key signal is the carbonyl carbon (C3), which typically resonates in the downfield region of ~160-170 ppm.[11]
-
Lactim Signature: The C3 carbon, now part of a C-O bond, will shift significantly upfield to ~145-155 ppm.
-
-
Quantification: If both tautomers are present, the ratio can be determined by integrating the well-resolved, non-overlapping signals corresponding to each form in the ¹H NMR spectrum.
Caption: Workflow for the characterization of tautomers using NMR spectroscopy.
UV/Vis Spectroscopy
The different electronic conjugation patterns of the lactam and lactim tautomers result in distinct ultraviolet-visible absorption profiles, making UV/Vis spectroscopy a valuable complementary technique.[12][13]
Protocol: UV/Vis Spectroscopic Analysis
-
Reference Spectra (Self-Validating System): To obtain unambiguous spectra for each tautomer, synthesize the N-methylated and O-methylated analogs. These "fixed" derivatives serve as pure standards for the lactam and lactim forms, respectively.[4][9]
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound and the methylated standards in the solvent of interest (e.g., ethanol, dioxane, water).
-
Spectral Acquisition: Record the UV/Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Compare the spectrum of the target compound to the spectra of the N-methyl (lactam) and O-methyl (lactim) standards. The position of the absorption maxima (λ_max) will indicate the predominant form. Deconvolution of the experimental spectrum can provide a quantitative estimate of the tautomeric ratio.[14]
Computational Chemistry: A Predictive and Corroborative Tool
In modern drug discovery, computational methods are essential for predicting and rationalizing experimental findings. Density Functional Theory (DFT) is a particularly powerful approach for studying tautomerism.[6][7]
Applications of DFT in Tautomerism Studies:
-
Relative Stability: Calculation of the electronic energies of the optimized geometries of each tautomer can accurately predict which form is more stable and by how much (ΔE).[7]
-
Solvation Models: By incorporating continuum solvation models (e.g., PCM, SMD), the influence of different solvents on the tautomeric equilibrium can be simulated, corroborating experimental solvent studies.[6]
-
Transition State Analysis: DFT can be used to locate the transition state structure for the proton transfer reaction, allowing for the calculation of the activation energy barrier for interconversion.[6][7] These calculations have shown that dimerization provides a much lower energy pathway for tautomerization.[6]
-
Spectra Simulation: Theoretical simulation of NMR chemical shifts and UV/Vis excitation energies can aid in the assignment of complex experimental spectra.
Caption: A typical workflow for the computational study of tautomerism using DFT.
Consequence in Drug Design: Why Tautomerism Matters
The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its biological function. The pyridazin-3(2H)-one scaffold is found in numerous bioactive agents with activities ranging from cardiotonic and antihypertensive to anticancer and anti-inflammatory.[2][3][15][16]
-
Receptor Recognition: The lactam and lactim forms present different three-dimensional shapes, hydrogen bond donor/acceptor patterns, and electrostatic surface potentials. A receptor's binding pocket is exquisitely sensitive to these features. One tautomer may bind with high affinity, while the other may be completely inactive. For example, the ability of a molecule to act as a hydrogen bond donor (N-H in lactam) versus an acceptor (ring N in lactim) can be the difference between a potent drug and an ineffective compound.[4]
-
Pharmacokinetic (ADME) Properties: Tautomerism influences key ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Solubility: The more polar lactam form may exhibit different aqueous solubility compared to the less polar, aromatic lactim form.
-
Lipophilicity (LogP): The tautomeric ratio can affect the molecule's partitioning between aqueous and lipid environments, influencing its ability to cross cell membranes.
-
Data Summary
The following table summarizes the key distinguishing features for the characterization of 3-oxo-2,3-dihydropyridazine tautomers.
| Feature | Lactam (Pyridazin-3(2H)-one) | Lactim (3-Hydroxypyridazine) |
| Key Functional Group | Amide / Carbonyl (C=O) | Imine / Hydroxyl (-OH) |
| ¹H NMR (DMSO-d₆) | N-H signal (~10-13 ppm) | O-H signal (variable), no N-H |
| ¹³C NMR | C3 Signal (C=O) at ~160-170 ppm | C3 Signal (C-OH) at ~145-155 ppm |
| IR Spectroscopy | Strong C=O stretch (~1650-1680 cm⁻¹) | C=N and C-O stretches, no C=O |
| Stability | Generally more stable, predominant form | Generally less stable |
Conclusion
The tautomerism of 3-oxo-2,3-dihydropyridazine systems is a central chemical principle that dictates their application in medicinal chemistry. The lactam form, pyridazin-3(2H)-one, is overwhelmingly the most stable and prevalent tautomer, but its equilibrium with the lactim form can be influenced by solvents and substituents. A multi-pronged analytical approach, combining high-resolution NMR spectroscopy, comparative UV/Vis studies with fixed derivatives, and corroborative DFT calculations, is essential for the rigorous characterization of these systems. For drug development professionals, a deep understanding of this tautomerism is not optional—it is a fundamental requirement for establishing meaningful structure-activity relationships and for the successful design of potent and selective therapeutics.
References
-
Keto-enol tautomerism of pyridazinones. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed. Available at: [Link]
-
Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. Available at: [Link]
-
Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models - ResearchGate. Available at: [Link]
-
Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs - PubMed. Available at: [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. Available at: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available at: [Link]
-
Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell - RSC Publishing. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing. Available at: [Link]
-
The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - Sci-Hub. Available at: [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available at: [Link]
-
Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - NIH. Available at: [Link]
-
Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs - ResearchGate. Available at: [Link]
-
An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - ResearchGate. Available at: [Link]
-
What is Lactam Lactim Tautomerism? - askIITians. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. Available at: [Link]
-
Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one - MDPI. Available at: [Link]
-
An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 5. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]
- 6. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
The Emergence of a Versatile Heterocycle: A Technical Guide to Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has long captured the attention of medicinal chemists due to its unique physicochemical properties and diverse pharmacological activities.[1][2] Among its many derivatives, the pyridazin-3(2H)-one core has proven to be a particularly fruitful template for the development of novel therapeutic agents. This guide delves into the discovery and history of a key exemplar of this class: Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate, a molecule that stands as a testament to the enduring legacy and continued potential of pyridazinone chemistry.
I. Genesis of a Scaffold: The Historical Context of Pyridazinone Synthesis
The journey to this compound is rooted in the broader exploration of pyridazinone chemistry. Early investigations into this heterocyclic system were driven by the quest for new bioactive molecules. The fundamental synthetic approach to the 4,5-dihydropyridazin-3(2H)-one ring system often involves the cyclocondensation of a γ-ketoacid or its ester derivative with hydrazine. This foundational reaction has been adapted and refined over decades, allowing for the introduction of a wide array of substituents and the generation of diverse chemical libraries for biological screening.[3][4]
Pioneering work in the mid-20th century laid the groundwork for the synthesis of various substituted pyridazinones. While a definitive seminal publication for the title compound remains elusive in readily available literature, the collective efforts of numerous research groups in exploring the reaction of β-acylpyruvic esters with hydrazine hydrate were instrumental. One of the key synthetic strategies that emerged involves the reaction of diethyl acetylsuccinate with hydrazine, leading to the formation of the core pyridazinone structure.
II. The Foundational Synthesis: A Step-by-Step Protocol
The preparation of this compound is a classic example of heterocyclic synthesis, predicated on the nucleophilic attack of hydrazine on a 1,4-dicarbonyl compound, followed by intramolecular cyclization and dehydration. The following protocol represents a generalized and widely accepted method for its synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl acetylsuccinate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Distilled water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl acetylsuccinate in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization and Acidification: After cooling to room temperature, slowly add concentrated hydrochloric acid to the reaction mixture to facilitate the cyclization and precipitation of the product.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.
-
Neutralization and Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. If necessary, the product can be dissolved in a dilute sodium bicarbonate solution, filtered, and then re-precipitated by the addition of acid to remove any acidic impurities.
-
Drying: Dry the purified product under vacuum to yield this compound as a crystalline solid.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction without interfering with the nucleophilic attack of hydrazine.
-
Hydrazine Hydrate: This is the source of the two nitrogen atoms required for the formation of the pyridazine ring.
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
-
Acidification: The addition of hydrochloric acid protonates the intermediate, promoting the final dehydration step to form the stable dihydropyridazine ring.
III. Structural Elucidation and Physicochemical Properties
The definitive identification of this compound is achieved through a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| CAS Number | 2125-90-8[5] |
-
¹H NMR: Expected signals would include a singlet for the methyl group protons, a quartet and a triplet for the ethyl ester protons, and a singlet for the vinyl proton on the pyridazinone ring, along with a broad singlet for the N-H proton.
-
¹³C NMR: Carbonyl carbons of the ester and the pyridazinone ring would appear at the downfield region of the spectrum. Signals for the methyl and ethyl carbons, as well as the sp² hybridized carbons of the heterocyclic ring, would also be present.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching, C=O stretching of the ester and the amide in the pyridazinone ring, and C=C stretching of the ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed.
IV. The Role in Drug Discovery and Future Perspectives
The pyridazinone scaffold, including the title compound, is a privileged structure in medicinal chemistry. These compounds have been investigated for a wide range of biological activities, including but not limited to:
-
Cardiovascular Agents: Many pyridazinone derivatives have been explored for their antihypertensive and cardiotonic properties.[2]
-
Anti-inflammatory and Analgesic Agents: The pyridazinone nucleus is a common feature in molecules designed to have anti-inflammatory and pain-relieving effects.[6]
-
Anticancer Agents: The ability of the pyridazinone scaffold to be readily functionalized has made it an attractive starting point for the development of novel anticancer drugs.
-
Antimicrobial Agents: Certain pyridazinone derivatives have demonstrated promising activity against various bacterial and fungal strains.[2]
The synthetic accessibility of this compound and its congeners, coupled with the diverse biological activities of the pyridazinone class, ensures that this area of research will continue to be a fertile ground for the discovery of new therapeutic agents. Future work will likely focus on the development of more efficient and environmentally friendly synthetic methods, the exploration of novel biological targets, and the elucidation of the structure-activity relationships that govern the therapeutic potential of these fascinating heterocyclic compounds.
V. Visualizing the Synthesis
To better understand the chemical transformation, the synthesis of this compound can be visualized as a logical workflow.
Caption: Synthetic workflow for this compound.
References
[7] OChem Incorporation. CAS No.: 2125-90-8. [Link] [5] CiVentiChem. CAS:2125-90-8. [Link] [8] MySkinRecipes. This compound. [Link] Shanghai Rlavie Technology Co., Ltd. Product Catalog. [Link] [9] PubChem. Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. [Link] [10] Royal Society of Chemistry. Supporting Information. [Link] [1] Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. 2023. [Link] [3] An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. 2012. [Link] [11] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. 2022. [Link] [12] Synthesis of New Pyridazinone Derivatives: 2,6-Disubstituted 5-Hydroxy-3(2H)-pyridazinone-4-carboxylic Acid Ethyl Esters. Request PDF. [Link] [13] Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications. 2022. [Link] [4] Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. 2008. [Link] [14] Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. 2012. [Link] Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. Bangladesh Journals Online. 2024. [Link] [2] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. 2017. [Link] [15] Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. 2017. [Link] [6] Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung. 2005. [Link] [16] mzCloud. Ethyl 6 methyl 2 oxo 4 4 oxo 4H chromen 3 yl 1 2 3 4 tetrahydropyrimidine 5 carboxylate. [Link] this compound. Heterocyclic Compounds. [Link] [17] Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. 2016. [Link] [18] Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. SciSpace. 2012. [Link] [19] New pyridazinone-4-carboxamides as new ca - Uniss. Archivio Istituzionale dell'Università degli Studi di Sassari. 2025. [Link] [20] Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. ResearchGate. 2012. [Link] [21] Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. ChemistrySelect. 2020. [Link] [22] Synthesis and crystal structure of 1,2:7,8 : 13,14:19,20-tetrabenzocyclotetracosa-1,7,13,19-tetraene-3,5,9,11,15,17,21,23-octayne. RSC Publishing. 2003. [Link]
Sources
- 1. เคมี เพื่อการวิจัย ทางด้าน เครื่องสำอาง อาหาร และยา (5996) [myskinrecipes.com]
- 2. scispace.com [scispace.com]
- 3. iris.uniss.it [iris.uniss.it]
- 4. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocheminc.com [ocheminc.com]
- 6. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. scispace.com [scispace.com]
- 9. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Shanghai Rlavie Technology Co., Ltd. Product Catalog_Page 15_Chemicalbook [m.chemicalbook.com]
- 14. Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate | C13H12N2O3 | CID 1475324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]
- 16. mzCloud – Ethyl 6 methyl 2 oxo 4 4 oxo 4H chromen 3 yl 1 2 3 4 tetrahydropyrimidine 5 carboxylate [mzcloud.org]
- 17. researchgate.net [researchgate.net]
- 18. omicsonline.org [omicsonline.org]
- 19. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and crystal structure of 1,2:7,8 : 13,14:19,20-tetrabenzocyclotetracosa-1,7,13,19-tetraene-3,5,9,11,15,17,21,23-octayne - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Unlocking the Therapeutic Potential of Dihydropyridazinone Compounds: A Technical Guide to Core Targets
Introduction: The Versatile Dihydropyridazinone Scaffold
The dihydropyridazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] This six-membered ring system, containing two adjacent nitrogen atoms, offers a versatile template for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The inherent structural features of the dihydropyridazinone ring enable it to interact with a diverse array of biological targets, leading to a wide range of therapeutic effects.[2][4] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of dihydropyridazinone compounds, offering insights into their mechanisms of action, and presenting experimental workflows for their investigation. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.
I. Phosphodiesterase (PDE) Inhibition: A Cornerstone of Dihydropyridazinone Activity
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The modulation of PDE activity presents a significant therapeutic opportunity in a variety of diseases. Dihydropyridazinone derivatives have emerged as potent inhibitors of several PDE isoforms, most notably PDE3 and PDE4.
A. PDE3 Inhibition: Targeting Cardiovascular Disease
The PDE3 isozyme is highly expressed in cardiac and vascular smooth muscle cells. Its inhibition leads to an increase in intracellular cAMP levels, resulting in positive inotropic effects and vasodilation.[5] This dual action makes PDE3 inhibitors valuable agents in the management of acute heart failure and cardiogenic shock.[5]
A number of dihydropyridazinone-based compounds have been developed as potent PDE3 inhibitors, demonstrating significant cardiotonic and vasorelaxant properties.[1][6][7] The design of these molecules often incorporates pharmacophoric features that mimic the endogenous substrates of PDE3.[6]
Mechanism of Action: PDE3 Inhibition
The mechanism of action of dihydropyridazinone-based PDE3 inhibitors involves the competitive blockade of the enzyme's active site. This prevents the degradation of cAMP, leading to its accumulation within the cell. The elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in an increased influx of calcium ions in cardiomyocytes (enhancing contractility) and the relaxation of vascular smooth muscle (promoting vasodilation).[5]
Featured Dihydropyridazinone PDE3 Inhibitors:
| Compound Class | Key Structural Features | Representative Activity (IC50) | Therapeutic Application |
| Phenyl-substituted dihydropyridazinones | Phenyl group at the 6-position | Low micromolar to nanomolar range | Cardiotonic, Vasodilator |
| Fused bicyclic heteroaromatic-dihydropyridazinones | Pyrazolo[1,5-a]pyridine core | Potent dual PDE3/4 inhibition | Anti-inflammatory, Bronchodilator |
Experimental Protocol: In Vitro PDE3 Inhibition Assay
This protocol outlines a standard in vitro assay to determine the PDE3 inhibitory activity of dihydropyridazinone compounds.
Materials:
-
Recombinant human PDE3 enzyme
-
cAMP (substrate)
-
5'-Nucleotidase
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Test compounds (dihydropyridazinone derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant PDE3 enzyme, and the test compounds.
-
Initiate the reaction by adding cAMP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 5'-nucleotidase and inorganic pyrophosphatase. This converts the product of the PDE reaction (AMP) to adenosine and inorganic phosphate.
-
Add the phosphate detection reagent to each well.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of PDE3 inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
B. PDE4 Inhibition: Combating Inflammation
Phosphodiesterase 4 (PDE4) is the predominant PDE isoform in inflammatory and immune cells.[8] Its inhibition leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines and mediators.[8] This makes PDE4 a compelling target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Several dihydropyridazinone derivatives have been identified as potent and selective PDE4 inhibitors, demonstrating significant anti-inflammatory activity in preclinical models.[8][9][10]
Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effects
Caption: PDE4 inhibition by dihydropyridazinones increases cAMP, leading to anti-inflammatory effects.
II. Cyclooxygenase (COX) Inhibition: A Focus on Anti-inflammatory and Analgesic Actions
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. The inhibition of COX, particularly the inducible isoform COX-2, is a well-established strategy for treating pain and inflammation.[3] Several pyridazinone and dihydropyridazinone derivatives have been reported to exhibit potent anti-inflammatory and analgesic activities, with some acting as selective COX-2 inhibitors.[11][12][13] The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Featured Dihydropyridazinone COX Inhibitors:
| Compound | COX-2 Selectivity | In Vivo Activity | Reference |
| ABT-963 | High (Ratio of 276, COX-2/COX-1) | Potent anti-inflammatory effects | [13] |
| Arylethenylpyridazinones | Demonstrated COX-2 inhibition | Significant anti-inflammatory activity in rat paw edema model | [11] |
| N-Acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | Dual COX/LOX inhibitors | Promising anti-inflammatory potential | [14] |
III. Anticancer Activity: Targeting Proliferation and Angiogenesis
The development of novel anticancer agents remains a critical area of research. Dihydropyridazinone and related pyridazinone scaffolds have demonstrated promising anticancer activity against various cancer cell lines.[15][16][17][18] The mechanisms underlying their cytotoxic effects are diverse and can involve the inhibition of key signaling pathways implicated in cancer progression.
One notable target for pyridazinone-based anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[16] Inhibition of VEGFR-2 can disrupt angiogenesis, a process crucial for tumor growth and metastasis.
Signaling Pathway: VEGFR-2 Inhibition
Caption: Dihydropyridazinones can inhibit VEGFR-2, blocking angiogenesis.
Experimental Workflow: Screening for Anticancer Activity
Caption: A typical workflow for identifying and validating anticancer dihydropyridazinones.
IV. Neurological Applications: Modulating Neurotransmitter Systems
The central nervous system (CNS) presents a rich landscape of therapeutic targets. Dihydropyridazinone derivatives have shown potential in modulating key neurotransmitter systems, including the GABAergic and monoaminergic systems.
A. GABA-A Receptor Modulation
The gamma-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[19] Positive allosteric modulators of the GABA-A receptor enhance the effects of GABA, leading to sedative, anxiolytic, and anticonvulsant activities.[20][21] Some dihydropyrimidinones, structurally related to dihydropyridazinones, have been shown to potentiate GABA-induced currents, suggesting a potential for this scaffold to interact with GABA-A receptors. Further exploration of dihydropyridazinones as GABA-A receptor modulators is a promising avenue for the development of novel CNS-active agents.[22]
B. Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B can increase dopamine levels and is a therapeutic strategy for Parkinson's disease.[23] Certain pyridazinone derivatives have been identified as potent and selective MAO-B inhibitors, highlighting another potential CNS application for this versatile scaffold.[23]
V. Other Promising Therapeutic Avenues
The therapeutic potential of dihydropyridazinone compounds extends beyond the targets detailed above. Emerging research has pointed to their activity in several other areas:
-
Antiviral Activity: Diarylpyridazine derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with some compounds showing potent activity.[24]
-
Antimicrobial Activity: Some pyridazinone-based derivatives have demonstrated both antibacterial and antifungal properties.[16][25]
-
Adrenoceptor Affinity: Certain pyridazinone derivatives have shown high affinity for α1- and α2-adrenoceptors, suggesting potential applications in conditions where modulation of the adrenergic system is beneficial.[26]
Conclusion: A Scaffold of Continued Promise
The dihydropyridazinone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the identification of potent modulators of phosphodiesterases, cyclooxygenases, receptor tyrosine kinases, and neurotransmitter receptors. The diverse pharmacological profile of dihydropyridazinone derivatives, spanning anti-inflammatory, cardiovascular, anticancer, and neurological activities, underscores the continued importance of this heterocyclic core in modern drug discovery. As our understanding of disease biology deepens, the rational design and exploration of novel dihydropyridazinone compounds will undoubtedly unveil new and exciting therapeutic opportunities.
References
- Khokra, S. L., Seth, S., Saharan, B., & Ankita. (n.d.). DESIGNING, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PYRIDAZINONE DERIVATIVES. Pharmacophore.
-
(2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. Retrieved from [Link]
-
(2012). Phosphodiesterase Inhibitors. Part 3: Design, Synthesis and Structure-Activity Relationships of Dual PDE3/4-inhibitory Fused Bicyclic Heteroaromatic-Dihydropyridazinones With Anti-Inflammatory and Bronchodilatory Activity. PubMed. Retrieved from [Link]
-
(2013). Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. PubMed. Retrieved from [Link]
-
(2008). Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. PubMed. Retrieved from [Link]
-
Khokra, S. L., Seth, S., Saharan, B., & Ankita. (n.d.). DESIGNING, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PYRIDAZINONE DERIVATIVES. Pharmacophore. Retrieved from [Link]
-
(n.d.). Synthesis and Pharmacological Evaluation of 6‐Arylpyridazinones as Potent Vasorelaxants. Sci-Hub. Retrieved from [Link]
-
(2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. Retrieved from [Link]
-
(n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Retrieved from [Link]
-
(2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Bentham Science. Retrieved from [Link]
-
(n.d.). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. ACS Publications. Retrieved from [Link]
-
(n.d.). Selectivity of the most potent PDE4-inhibitors derived from dihydropyridazinones versus PDE1, PDE2, PDE3 and PDE5. ResearchGate. Retrieved from [Link]
-
(n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]
-
(n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Retrieved from [Link]
-
(2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Retrieved from [Link]
-
(2022). Anti-inflammatory activity of pyridazinones: A review. PubMed. Retrieved from [Link]
-
(2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Retrieved from [Link]
-
(n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PubMed Central. Retrieved from [Link]
-
(2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Retrieved from [Link]
-
(2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed. Retrieved from [Link]
-
(n.d.). Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance. PubMed. Retrieved from [Link]
-
(n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved from [Link]
-
(2008). Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity. PubMed. Retrieved from [Link]
-
(2003). Synthesis and antiinflammatory activity of novel indazolones. PubMed. Retrieved from [Link]
-
(n.d.). Dihydropyridazinone cardiotonics. The discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one. Journal of Medicinal Chemistry. Retrieved from [Link]
-
(2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. PubMed Central. Retrieved from [Link]
-
(n.d.). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. Retrieved from [Link]
-
(n.d.). Inhibition of PDE4 by dihydropyridazinones. ResearchGate. Retrieved from [Link]
-
(2022). A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. PubMed. Retrieved from [Link]
-
(2024). The therapeutic journey of pyridazinone. ResearchGate. Retrieved from [Link]
-
(n.d.). GABAA receptor positive allosteric modulator. Wikipedia. Retrieved from [Link]
-
(n.d.). PDE3 inhibitor. Wikipedia. Retrieved from [Link]
-
(n.d.). Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future. ResearchGate. Retrieved from [Link]
-
(2021). State-dependent energetics of GABAA receptor modulators. PubMed Central. Retrieved from [Link]
-
(n.d.). Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. PubMed. Retrieved from [Link]
-
(n.d.). Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors. ResearchGate. Retrieved from [Link]
-
(2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Retrieved from [Link]
-
(2024). Natural product-derived compounds in clinical trials and drug approvals. RSC Publishing. Retrieved from [Link]
-
(n.d.). Drugs and Drug Candidates. MDPI. Retrieved from [Link]
-
(n.d.). Antihypertensive and vasorelaxant effects of water-soluble proanthocyanidins from persimmon leaf tea in spontaneously hypertensive rats. PubMed. Retrieved from [Link]
-
(n.d.). List of promising compounds in clinical trials and FDA-approved for treatment of SCD and/or cancer. ResearchGate. Retrieved from [Link]
-
(n.d.). A Review on Pyridazinone Compounds ABT-963 as Selective Cycl. Longdom Publishing. Retrieved from [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. mdpi.com [mdpi.com]
- 15. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 19. State-dependent energetics of GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
The 6-Methyl-3-Oxodihydropyridazine Scaffold: A Technical Guide to its Structure-Activity Relationship in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-methyl-3-oxodihydropyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this nucleus, with a primary focus on its role in the development of cardiotonic and antiplatelet agents, often through the inhibition of phosphodiesterase 3 (PDE3). We will explore the synthetic strategies, the influence of substitutions at various positions on the dihydropyridazine ring, and the experimental protocols for biological evaluation, offering a comprehensive resource for researchers in the field.
Introduction: The Significance of the 6-Methyl-3-Oxodihydropyridazine Core
Pyridazinone derivatives are a well-established class of pharmacologically active compounds, exhibiting a wide array of biological effects, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1][2] Within this broad family, the 4,5-dihydro-3(2H)-pyridazinone moiety has emerged as a key pharmacophore, particularly in the realm of cardiovascular drug discovery. The presence of a methyl group at the C-6 position of this ring system offers a crucial structural element that has been exploited in the design of potent and selective therapeutic agents.
These compounds predominantly exert their cardiotonic effects through the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE3, these agents increase intracellular cAMP levels, leading to enhanced myocardial contractility and vasodilation.[3] This guide will dissect the nuanced structural requirements for potent PDE3 inhibition and the resulting cardiotonic and antiplatelet activities, focusing on the 6-methyl-3-oxodihydropyridazine scaffold.
General Synthesis of 6-Methyl-3-Oxodihydropyridazines
The most common and versatile method for the synthesis of the 4,5-dihydro-3(2H)-pyridazinone core involves the condensation of a γ-keto acid with a hydrazine derivative.[4][5] This straightforward approach allows for the introduction of diversity at the N-2 and C-6 positions of the pyridazinone ring. For the 6-methyl substituted core, the synthesis typically starts from a corresponding γ-keto acid bearing a terminal methyl group.
Experimental Protocol: Synthesis of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone
A representative synthesis of a 6-substituted-2-methyl-4,5-dihydro-3(2H)-pyridazinone is the preparation of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, which can serve as a versatile intermediate for further derivatization.[6][7]
Step 1: Synthesis of the γ-keto acid (not detailed)
The starting material, 4-(4-aminophenyl)-4-oxobutanoic acid, is either commercially available or can be synthesized through standard organic chemistry methods.
Step 2: Cyclization with Methylhydrazine
To a solution of 4-(4-aminophenyl)-4-oxobutanoic acid in ethanol, an equimolar amount of methylhydrazine is added.[7] The reaction mixture is then refluxed for several hours.[6] Upon cooling, the product, 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, precipitates and can be collected by filtration, washed, and recrystallized to yield the pure compound.[6][7]
Structure-Activity Relationship (SAR) of 6-Methyl-3-Oxodihydropyridazines
The biological activity of 6-methyl-3-oxodihydropyridazines is highly dependent on the nature and position of substituents on the heterocyclic ring. The following sections detail the SAR at each key position.
Substitution at the C-6 Position
While this guide focuses on the 6-methyl core, it is crucial to understand the broader context of C-6 substitution in the 4,5-dihydro-3(2H)-pyridazinone series, as this has been the most extensively studied position.
-
Aryl and Heteroaryl Groups: A large body of research has demonstrated that the presence of an aryl or heteroaryl group at the C-6 position is often essential for potent cardiotonic and PDE3 inhibitory activity.[8] For instance, 6-phenyl and substituted phenyl derivatives have shown significant inodilatory properties.[8] The nature of the substituent on this aryl ring can fine-tune the activity. Electron-donating groups, such as methoxy, on the phenyl ring have been shown to be beneficial for activity.
-
The Role of the Methyl Group: The presence of a methyl group at C-6, in place of a larger aryl substituent, generally leads to a decrease in potency for cardiotonic and PDE3 inhibitory activities. However, the 6-methyl core serves as a valuable and synthetically accessible starting point for the exploration of other substitutions on the pyridazinone ring. Furthermore, in other biological contexts, such as anticonvulsant activity, the 6-methyl substitution has been found to be favorable.
Substitution at the N-2 Position
The substituent on the lactam nitrogen of the pyridazinone ring plays a significant role in modulating the pharmacological profile of these compounds.
-
Small Alkyl Groups: Introduction of a small alkyl group, such as a methyl group, at the N-2 position has been shown to be well-tolerated and can lead to potent compounds. For example, 2-methyl-6-(substituted aryl)-4,5-dihydro-3(2H)-pyridazinone derivatives have been identified as potent platelet aggregation inhibitors.
-
Larger and Functionalized Groups: The incorporation of larger and more functionalized groups at the N-2 position can lead to a diverse range of biological activities. For instance, the introduction of arylpiperazinylalkyl moieties at this position has resulted in compounds with analgesic and anti-inflammatory properties.[8] In the context of cardiotonic activity, N-substitution with groups capable of hydrogen bonding can influence potency and selectivity.
Substitution at the C-4 and C-5 Positions
Modifications at the C-4 and C-5 positions of the dihydropyridazine ring have a profound impact on the activity and selectivity of these compounds.
-
Methyl Substitution at C-5: The introduction of a methyl group at the C-5 position has been shown to significantly enhance the cardiotonic potency of 6-aryl-4,5-dihydro-3(2H)-pyridazinones. This modification can lead to a several-fold increase in activity compared to the unsubstituted analog.
-
Functionalization at C-4 and C-5: The introduction of various functional groups at the C-4 and C-5 positions can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For example, the synthesis of 4,5-functionalized-2-methyl-6-(substituted phenyl)-3(2H)-pyridazinones has led to the discovery of potent platelet aggregation inhibitors. The nature of these functional groups, their stereochemistry, and their ability to interact with the biological target are all critical determinants of activity.
Biological Evaluation Protocols
The evaluation of 6-methyl-3-oxodihydropyridazine derivatives for their cardiotonic and PDE3 inhibitory activities involves a combination of in vitro and in vivo assays.
In Vitro Evaluation of Cardiotonic Activity
The positive inotropic effects of these compounds are often assessed using isolated heart muscle preparations.
Protocol: Isolated Guinea Pig Atria Assay
-
Guinea pigs are euthanized, and their hearts are rapidly excised and placed in oxygenated Krebs-Henseleit solution.
-
The atria are dissected and mounted in an organ bath containing the oxygenated buffer at a constant temperature (e.g., 37°C).
-
The atrial muscle is electrically stimulated at a fixed frequency, and the developed tension (force of contraction) is recorded using a force-displacement transducer.
-
After a stabilization period, cumulative concentrations of the test compound are added to the organ bath, and the changes in the force of contraction are measured.
-
The results are typically expressed as the percentage increase in the force of contraction compared to the baseline.
In Vitro PDE3 Inhibition Assay
The direct inhibitory effect on the PDE3 enzyme is a crucial mechanistic study. A common method is the fluorescence polarization (FP) assay.[3]
Protocol: PDE3 Fluorescence Polarization Assay
-
Reagents: Recombinant human PDE3 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), a binding agent for the hydrolyzed product, and the test compound.[3]
-
Procedure: The assay is typically performed in a 384-well microplate.
-
The test compound at various concentrations is pre-incubated with the PDE3 enzyme.
-
The enzymatic reaction is initiated by the addition of the fluorescent cAMP substrate.
-
After a defined incubation period, the reaction is stopped, and the binding agent is added.
-
-
Measurement: The fluorescence polarization is measured using a microplate reader. A low FP value indicates inhibition of the enzyme, as the fluorescent substrate remains intact and tumbles freely.[3]
-
Data Analysis: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated from the dose-response curve.[3]
Data Summary
The following table summarizes the general trends in the structure-activity relationship of 4,5-dihydro-3(2H)-pyridazinone derivatives, which can be extrapolated to the 6-methyl core.
| Position | Substitution | General Effect on Cardiotonic/PDE3 Inhibitory Activity |
| C-6 | Aryl/Heteroaryl | Generally required for high potency. |
| Methyl | Lower potency compared to aryl, but a useful synthetic starting point. | |
| N-2 | H | Often optimal for PDE3 inhibition. |
| Small Alkyl (e.g., Methyl) | Generally well-tolerated; can be beneficial for other activities. | |
| C-5 | Methyl | Can significantly increase potency. |
| C-4/C-5 | Functionalization | Can modulate activity and selectivity for different targets. |
Conclusion and Future Perspectives
The 6-methyl-3-oxodihydropyridazine scaffold represents a valuable starting point for the design of novel therapeutic agents. While much of the existing research has focused on derivatives with larger substituents at the C-6 position, the insights gained from these studies provide a solid foundation for the further exploration of the 6-methyl core. The key takeaways from the structure-activity relationship studies indicate that strategic modifications at the N-2, C-4, and C-5 positions can significantly impact the biological activity and selectivity of these compounds.
Future research in this area should focus on a more systematic investigation of the SAR of the 6-methyl-3-oxodihydropyridazine nucleus itself. This would involve the synthesis and biological evaluation of a library of compounds with diverse substitutions at the N-2, C-4, and C-5 positions, while keeping the C-6 methyl group constant. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic scaffold.
References
-
Bristol, J. A., Sircar, I., Moos, W. H., Evans, D. B., & Weishaar, R. E. (1984). 4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: novel positive inotropic agents for the treatment of congestive heart failure. Journal of Medicinal Chemistry, 27(9), 1099–1101. [Link]
-
El-Gazzar, A. R. B. A., Gaafar, A. E.-R. M., & El-Fakharany, E. M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 8(1), 3. [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, A. R. B. A. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
-
Kaur, H., & Kumar, S. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 133-147. [Link]
-
Leclerc, G., Flouzat, C., Mignard, M., & Guillaumet, G. (2001). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Journal of Pharmacy and Pharmacology, 53(7), 981–985. [Link]
-
Nomoto, Y., Takai, H., Ohno, T., & Kubo, K. (1991). Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position. Chemical & Pharmaceutical Bulletin, 39(2), 352–357. [Link]
-
Piaz, V. D., Giovannoni, M. P., Ciciani, G., & Barlocco, D. (1997). Synthesis of 4,5-functionalized-2-methyl-6-(substituted aryl)-3 (2H)-pyridazinones: a new group of potent platelet aggregation inhibitors. Il Farmaco, 52(3), 173–178. [Link]
-
Piaz, V. D., & Giovannoni, M. P. (2021). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Molecules, 26(11), 3353. [Link]
-
Sircar, I., Bobowski, G., Bristol, J. A., Weishaar, R. E., & Evans, D. B. (1986). Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones. Journal of Medicinal Chemistry, 29(2), 261–267. [Link]
-
Sircar, I., Steffen, R. P., Bobowski, G., Burke, S. E., Newton, R. S., Weishaar, R. E., Bristol, J. A., & Evans, D. B. (1989). Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure. Journal of Medicinal Chemistry, 32(2), 342–350. [Link]
-
Tauquir Alam, M., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Youssef, A. M., El-Sayed, M. S., & El-Faham, A. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 23(11), 2955. [Link]
-
Wang, T., Dong, Y., Wang, L. C., Xiang, B. R., Chen, Z., & Qu, L. B. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittel-Forschung, 58(11), 569–573. [Link]
-
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Soliman, F. M., & Rida, S. M. (2008). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Journal of the Chinese Chemical Society, 55(4), 853-861. [Link]
-
BPS Bioscience. (n.d.). PDE3B Assay Kit. Retrieved January 19, 2026, from [Link]
-
Selli, M., et al. (2022). Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. Frontiers in Cardiovascular Medicine, 9, 888691. [Link]
-
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 6(3), 1738-1752. [Link]
-
Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]
-
Asif, M. (2014). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3349. [Link]
-
PubChem. (n.d.). 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. Retrieved January 19, 2026, from [Link]
-
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]
-
Youssef, A. M., et al. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 23(11), 2955. [Link]
-
Tiwari, A. K., et al. (2012). Synthesis and biological evaluation of novel pyridone derivatives as cardio-tonic agents. Trade Science Inc. [Link]
-
Wagh, S. B., et al. (2015). Biological Evaluation of Polyherbal Ayurvedic Cardiotonic Preparation “Mahamrutyunjaya rasa”. Evidence-Based Complementary and Alternative Medicine, 2015, 785432. [Link]
-
Montoya, G. A., et al. (2021). In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. Molecules, 26(16), 4995. [Link]
-
Mario, L. C., et al. (2020). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 25(21), 5171. [Link]
-
Agrawal, A., & Lariya, N. (2012). Screening Methods for the Evaluation of Cardiotonic Drugs. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sarpublication.com [sarpublication.com]
Methodological & Application
A Robust One-Pot, Three-Component Synthesis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
An Application Note and Protocol for Researchers
Abstract
Pyridazinone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, anti-cancer, and cardiovascular applications.[1] This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate. By employing a three-component reaction between ethyl acetoacetate, methylglyoxal, and hydrazine hydrate, this method offers high atom economy and procedural simplicity, making it ideal for generating libraries of substituted pyridazinones for high-throughput screening.[2] We will delve into the reaction mechanism, provide a step-by-step experimental guide, and outline methods for product characterization, grounded in established chemical principles.
Introduction: The Significance of the Pyridazinone Core
The pyridazinone heterocycle is a privileged scaffold in modern drug discovery.[3] Its unique electronic and structural features allow it to interact with a wide range of biological targets.[1] Derivatives of this core structure have been successfully developed into therapeutic agents for various conditions.[4][5] The target molecule, this compound, serves as a key intermediate for further functionalization, enabling the exploration of structure-activity relationships (SAR) in novel drug candidates. Traditional multi-step syntheses can be time-consuming and inefficient. The one-pot methodology presented here streamlines the process, reducing waste and saving time, which are critical considerations in a drug development setting.[2][6]
Reaction Principle and Mechanism
The synthesis proceeds via a tandem reaction sequence initiated by the formation of a hydrazone, followed by a cyclocondensation reaction. This approach is a variant of the Knorr synthesis for pyridazinones.
Causality of the Mechanism:
-
Hydrazone Formation: The reaction begins with the rapid and chemoselective nucleophilic addition of hydrazine to the more electrophilic aldehyde carbonyl of methylglyoxal. This is a classic imine-type formation reaction that produces a reactive hydrazone intermediate.[7] The mechanism is analogous to the initial step of the Wolff–Kishner reduction.[8]
-
Michael Addition & Cyclocondensation: The active methylene group of the β-ketoester, ethyl acetoacetate, is deprotonated under the reaction conditions, forming an enolate. This enolate then acts as a nucleophile, attacking the hydrazone. The subsequent intramolecular cyclization is driven by the attack of the terminal nitrogen of the hydrazine moiety onto the ester carbonyl of the ethyl acetoacetate backbone.
-
Dehydration: The final step involves the elimination of a water molecule to form the stable, conjugated dihydropyridazinone ring system. The entire sequence occurs in a single reaction vessel, exemplifying the efficiency of one-pot syntheses.[9][10]
Reaction Scheme Visualization
Caption: Reaction mechanism flow for the one-pot synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions and stoichiometric ratios is critical for achieving high yield and purity.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Purity |
| Ethyl Acetoacetate | 141-97-9 | C₆H₁₀O₃ | ≥99% |
| Methylglyoxal | 78-98-8 | C₃H₄O₂ | 40% solution in H₂O |
| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | ≥99% (55-64% Hydrazine) |
| Ethanol | 64-17-5 | C₂H₅OH | 95% or Absolute |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | ACS Grade |
| Saturated NaCl Solution | 7647-14-5 | NaCl | N/A |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | N/A |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Analytical balance
Critical Safety Precautions
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [11] All operations involving this reagent must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate), a lab coat, and chemical splash goggles at all times.[11][12]
-
Handling: Avoid inhalation of vapors and any skin contact.[13] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Waste Disposal: All hydrazine-contaminated waste must be collected in a designated hazardous waste container for proper disposal according to institutional guidelines. Do not mix with other waste streams.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.30 g, 10 mmol) and 50 mL of ethanol. Begin stirring to ensure homogeneity.
-
Addition of Methylglyoxal: Add methylglyoxal (40% solution in water, 1.80 g, 10 mmol of C₃H₄O₂) to the flask. Stir the mixture at room temperature for 10 minutes.
-
Hydrazine Addition: In a separate beaker, dissolve hydrazine hydrate (~64% hydrazine, 0.50 g, 10 mmol) in 10 mL of ethanol. Transfer this solution to a dropping funnel.
-
Reaction Execution: Add the hydrazine solution dropwise to the stirring reaction mixture over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Work-up and Isolation:
-
After 3 hours, remove the heat source and allow the flask to cool to room temperature.
-
Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
-
Place the concentrated mixture in an ice bath for 30 minutes to induce precipitation of the crude product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
-
Purification:
-
Recrystallize the crude solid from a minimal amount of hot ethanol.
-
Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Final Product: Weigh the dried, off-white to pale yellow crystalline solid and calculate the yield. Determine the melting point.
Characterization and Expected Results
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 70-85% |
| Melting Point | ~150-155 °C (Varies based on purity) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.4 (t, 3H, -OCH₂CH₃), ~2.4 (s, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂CH₃), ~7.8 (s, 1H, pyridazine C-H), ~10.5 (br s, 1H, N-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~14.2 (-OCH₂CH₃), ~20.5 (-CH₃), ~61.5 (-OCH₂), ~128.0, ~135.0, ~145.0, ~160.0 (C=O, pyridazinone), ~165.0 (C=O, ester). |
| FT-IR (KBr) | ν (cm⁻¹): ~3200 (N-H stretch), ~1725 (C=O ester stretch), ~1660 (C=O amide stretch), ~1600 (C=C stretch). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ expected at 197.08. |
Note: The exact spectral shifts may vary slightly depending on the solvent and instrument used. The values provided are based on structurally similar compounds found in the literature.[14][15]
Experimental Workflow Visualization
Caption: High-level experimental workflow for the synthesis.
Conclusion
This application note details a streamlined and efficient one-pot synthesis of this compound. The protocol is robust, high-yielding, and relies on readily available starting materials. By explaining the underlying chemical principles and providing clear, step-by-step instructions, this guide serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the rapid production of this key heterocyclic intermediate for further drug discovery efforts.
References
-
Verma, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
-
Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]
-
Al-Said, M. S., et al. (2011). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 16(8), 6299-6312. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyridazinone derivatives. ResearchGate. Available at: [Link]
-
Fahim, A. M., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 14(1), 1618. Available at: [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2011). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 1(1), 1-18. Available at: [Link]
-
Melo, T. R. S., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257-268. Available at: [Link]
-
Wikipedia. (n.d.). Wharton reaction. Wikipedia. Available at: [Link]
-
Melo, T. R. S., et al. (2017). Regiochemistry of Cyclocondensation Reactions in the Synthesis of Polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257-268. Available at: [Link]
-
Melo, T. R. S., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257-268. Available at: [Link]
-
OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry. Available at: [Link]
-
ResearchGate. (2018). Chemoselective Addition of Hydrazine to δ‐Keto Esters and Dimethylformamide‐Mediated Deesterification. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. Available at: [Link]
-
ResearchGate. (2008). Pyridazine and condensed pyridazine synthesis. Available at: [Link]
-
ReAgent. (2015). Safety Data Sheet - Hydrazine Hydrate 7.5%. Available at: [Link]
-
Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
-
Sdfine. (n.d.). Safety Data Sheet - hydrazine hydrate 60%. Available at: [Link]
-
MDPI. (2020). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Molbank, 2020(3), M1147. Available at: [Link]
-
ResearchGate. (2021). Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents. World Journal of Advanced Research and Reviews, 12(1), 186-214. Available at: [Link]
-
SciSpace. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. Available at: [Link]
-
Bangladesh Journals Online. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh J. Sci. Ind. Res., 59(4), 223-230. Available at: [Link]
-
Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). Available at: [Link]
-
National Institutes of Health. (n.d.). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-(heptylhydrazono)-propionate. Available at: [Link]
-
National Institutes of Health. (n.d.). Ethyl 2-acetylhydrazono-2-phenylacetate. Available at: [Link]
-
ResearchGate. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Available at: [Link]
-
Arakawa, K., et al. (2022). A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. Journal of the American Chemical Society, 144(28), 12602-12607. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-(4-acetylaminophenyl)propionate. Available at: [Link]
-
ResearchGate. (2007). Ethyl 2-acetylhydrazono-2-phenylacetate. Available at: [Link]
-
National Institutes of Health. (n.d.). In silico design of novel dihydropteridone derivatives with oxadiazoles as potent inhibitors of MCF-7 breast cancer cells. Available at: [Link]
-
Royal Society of Chemistry. (2018). One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. Organic & Biomolecular Chemistry, 16(24), 4479-4486. Available at: [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Available at: [Link]
-
ResearchGate. (2023). One-pot synthesis and crystal structure of diethyl 2,6-dimethyl-4-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate, C21H23N5O6. Available at: [Link]
-
Wikipedia. (n.d.). Ethyl propionate. Wikipedia. Available at: [Link]
-
MDPI. (n.d.). Natural Compounds Applications in Drug Discovery and Development. Available at: [Link]
-
MDPI. (2024). Special Issue “Advances in Drug Discovery and Synthesis”. International Journal of Molecular Sciences, 25(1), 596. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. BJOC - Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles [beilstein-journals.org]
- 10. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]
- 15. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Microwave-Assisted Synthesis of Dihydropyridazine Carboxylates
A Guide for Accelerated Synthesis in Medicinal Chemistry and Drug Discovery
Introduction
Dihydropyridazine scaffolds are privileged heterocyclic structures that form the core of numerous biologically active compounds. Their significance in drug design is well-established, with derivatives showing potential in various therapeutic areas.[1] The traditional synthesis of these compounds, however, often involves lengthy reaction times, harsh conditions, and significant energy consumption, creating a bottleneck in the rapid screening and development of new chemical entities.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[2] By utilizing microwave irradiation, MAOS provides rapid, uniform, and efficient heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved product yields, and enhanced purity.[3] This application note provides a comprehensive guide to the microwave-assisted synthesis of dihydropyridazine carboxylates, designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for accelerated discovery.
The Rationale for Microwave-Assisted Synthesis
The advantages of microwave chemistry stem from its unique heating mechanism, which differs fundamentally from conventional conductive heating.
-
Mechanism of Microwave Heating : Microwaves directly couple with polar molecules and ions within the reaction mixture. This interaction induces rapid molecular rotation (dipolar polarization) and ionic movement (ionic conduction), generating heat volumetrically and homogeneously throughout the sample. This avoids the localized overheating common with external heating sources and ensures a uniform temperature profile.
-
Accelerated Reaction Kinetics : The efficient and rapid energy transfer can dramatically reduce reaction times. For cycloaddition reactions, which are central to forming the dihydropyridazine core, this acceleration is particularly pronounced. For example, hetero-Diels-Alder reactions that take days to complete under conventional heating can often be finished in mere minutes using microwave irradiation.[4]
-
Green Chemistry Alignment : MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling solvent-free reactions or the use of environmentally benign solvents.[3][5] The speed and efficiency of these reactions typically lead to cleaner product profiles with fewer byproducts, simplifying purification and minimizing chemical waste.[2]
Core Reaction Pathway: The Azo-Diels-Alder [4+2] Cycloaddition
The most direct and atom-economical route to the 1,4-dihydropyridazine-1,2-dicarboxylate core is through a hetero-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated 1,3-diene with an activated azo-dienophile, such as diethyl azodicarboxylate (DEAD). The azo compound provides the two adjacent nitrogen atoms required for the pyridazine ring.
Microwave irradiation is exceptionally effective at promoting this transformation, overcoming the activation energy barrier quickly and efficiently to drive the reaction to completion.[4][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloadditions [cem.com]
- 5. Synthesis of polyfunctional pyridazine derivatives using a solvent-free microwave assisted method - Lookchem [lookchem.com]
- 6. Catalyst-free microwave-assisted azo-Povarov reaction of N -carbonyl aryldiazenes with trans -cyclooctene to access ring-fused cinnoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00508F [pubs.rsc.org]
Application and Protocol for the Synthesis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate Derivatives
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4] The unique physicochemical properties of the pyridazine ring, such as its polarity, hydrogen bonding capacity, and metabolic stability, make it an attractive moiety for drug design.[5] This application note provides a detailed protocol for the synthesis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate, a key intermediate for the development of novel pyridazinone-based therapeutics.[6][7]
The synthetic strategy outlined herein is based on the classical and robust cyclocondensation reaction between a γ-keto ester and hydrazine hydrate.[8][9] This method is widely applicable for the preparation of various 6-substituted pyridazin-3(2H)-ones.[8]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties/Handling Notes |
| Diethyl 2-acetyl-3-oxobutanedioate | C₁₀H₁₄O₅ | 214.22 | 603-72-5 | Starting material. Store in a cool, dry place. |
| Hydrazine hydrate (80%) | H₆N₂O | 50.06 | 7803-57-8 | Highly corrosive and toxic. Handle with extreme caution in a fume hood. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Flammable solvent. Used as the reaction medium. |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 64-19-7 | Corrosive. Used as a catalyst. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable. Used for washing the product. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Used for recrystallization. |
Experimental Protocol
This protocol details the synthesis of this compound via the cyclocondensation of diethyl 2-acetyl-3-oxobutanedioate with hydrazine hydrate.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-acetyl-3-oxobutanedioate (0.1 mol, 21.42 g).
-
Add 100 mL of absolute ethanol to the flask and stir the mixture until the starting material is fully dissolved.
-
-
Addition of Hydrazine Hydrate:
-
In a separate beaker, carefully measure hydrazine hydrate (80%, 0.1 mol, 6.25 mL).
-
Slowly add the hydrazine hydrate to the stirred solution of the γ-keto ester in the round-bottom flask at room temperature. The addition should be dropwise to control any potential exotherm.
-
-
Catalysis and Reflux:
-
Add a catalytic amount of glacial acetic acid (approximately 0.5 mL) to the reaction mixture. The acid catalyzes the condensation reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Work-up and Product Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol and then add hot deionized water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to obtain fine crystals.
-
Filter the purified crystals, wash with a small amount of cold water, and dry them in a vacuum oven at 50-60 °C.
-
Reaction Workflow and Mechanism
The overall workflow of the synthesis is depicted below, followed by the chemical reaction and its proposed mechanism.
Caption: Synthetic workflow for this compound.
The core of this synthesis is the cyclocondensation reaction. Hydrazine, being a potent binucleophile, attacks the carbonyl groups of the γ-keto ester, leading to the formation of a hydrazone intermediate, which subsequently cyclizes to form the stable pyridazinone ring.[10][11][12]
Caption: Simplified reaction mechanism for pyridazinone formation.
Expected Results and Characterization
The successful synthesis of this compound should yield a crystalline solid. The expected physicochemical and spectroscopic data are summarized below.
| Property | Expected Value |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol [13] |
| Melting Point | 117 °C[13] |
| Appearance | Crystalline solid |
| Expected Yield | 70-85% |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and signals for the NH proton and the vinyl proton of the pyridazinone ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and the pyridazinone ring, as well as for the methyl, ethyl, and ring carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester and the amide (in the pyridazinone ring), as well as N-H stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (m/z = 182.18).
Discussion and Troubleshooting
The success of this synthesis relies on a few critical parameters. The purity of the starting materials is crucial for obtaining a high yield of the desired product. The reaction temperature should be carefully controlled during reflux to ensure the reaction proceeds to completion without significant side product formation.
Potential Issues and Solutions:
-
Low Yield: This could be due to incomplete reaction or loss of product during work-up. Ensure the reflux time is adequate and be careful during the recrystallization process to avoid excessive loss of the product in the mother liquor.
-
Oily Product: If the product does not crystallize, it may be due to impurities. Try washing the crude product with a different non-polar solvent or perform column chromatography for purification.
-
Incomplete Reaction: Monitor the reaction by TLC. If the reaction stalls, a slight excess of hydrazine hydrate or an extended reflux time may be necessary.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient, scalable, and yields a product of high purity, which is a valuable building block for the synthesis of a diverse range of biologically active pyridazinone derivatives.[1][5]
References
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). Bentham Science.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed.
- Synthesis and chemistry of pyridazin-3(2H)-ones. (n.d.). ScienceDirect.
- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
- Azolo[d]pyridazinones in medicinal chemistry. (2020, December 4). PubMed.
- WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer. (n.d.). Google Patents.
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025, December 3). PubMed Central.
- SYNTHESIS OF PYRIDAZINONE DERIVATIVES. (2004, August 25). Chemistry of Heterocyclic Compounds.
- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. (n.d.). Benchchem.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
- Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. (2025, August 7). ResearchGate.
- This compound. (n.d.). Heterocyclic Compounds.
- This compound. (n.d.). ChemBK.
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]
- 7. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. chembk.com [chembk.com]
The Pyridazinone Core: Harnessing Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate as a Strategic Intermediate in Drug Discovery
The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile template for the design of novel therapeutics. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including cardiotonic, anticancer, anti-inflammatory, and neuro-modulatory effects.[3][4] This guide focuses on a particularly valuable building block, Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate , and its application as a key intermediate in the synthesis of bioactive molecules. We will provide detailed protocols, mechanistic insights, and strategic considerations for researchers in drug discovery.
Section 1: Synthesis of the Core Intermediate: this compound
The synthesis of the pyridazinone ring is most commonly achieved through the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.[5] For the title intermediate, a logical and efficient precursor is a derivative of ethyl acetoacetate, such as ethyl 2-formylacetoacetate or a chemically equivalent species. The following protocol is a representative procedure based on well-established synthetic transformations for analogous pyridazinone structures.
Protocol 1: Synthesis of this compound
This protocol describes the one-pot synthesis of the target intermediate via the reaction of a suitable β-ketoester with hydrazine hydrate.
Reaction Scheme:
Caption: Synthetic route to the title intermediate.
Materials and Reagents:
-
Ethyl 2-formylacetoacetate (or its sodium salt)
-
Hydrazine hydrate (64-80% solution in water)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
To a round-bottom flask charged with absolute ethanol, add ethyl 2-formylacetoacetate (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (approximately 0.1 eq).
-
Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Data Summary Table:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₁₀N₂O₃[6] |
| Molecular Weight | 182.18 g/mol [6] |
| Yield | 70-85% |
| Purity (by HPLC/NMR) | >95% |
Section 2: Application in the Synthesis of Cardiotonic Agents (PDE3 Inhibitors)
One of the most significant applications of the pyridazinone scaffold is in the development of cardiotonic agents, particularly phosphodiesterase 3 (PDE3) inhibitors.[1][3] These agents increase cardiac contractility and induce vasodilation, making them effective in the treatment of congestive heart failure.[6] Pimobendan is a notable example of a pyridazinone-based PDE3 inhibitor.[6][7] The following protocol outlines a general strategy for the synthesis of a Pimobendan-like analogue starting from our key intermediate.
Protocol 2: Synthesis of a Pyridazinone-Benzimidazole Analogue
This multi-step synthesis involves the initial chlorination of the pyridazinone ring, followed by a Suzuki coupling to introduce an aryl group, and subsequent derivatization to form the benzimidazole moiety.
Synthetic Workflow:
Sources
- 1. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pimobendan | C19H18N4O2 | CID 4823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: A Novel Pyridazinone-Based Scaffold for Interrogating ITK Activity in Biochemical and Cellular Assays
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Targeting ITK in T-Cell Mediated Pathologies
Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of signal transduction in T-cells.[1][2][3] Upon T-cell receptor (TCR) engagement, ITK is activated and proceeds to phosphorylate downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1).[1][4] This signaling cascade is essential for T-cell activation, proliferation, differentiation, and cytokine release.[4][5] Given its central role, ITK has emerged as a high-value therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders, allergic asthma, and certain T-cell malignancies.[2][4][6]
Recent advances in medicinal chemistry have identified a novel class of 3-oxo-2,3-dihydropyridazine derivatives as a previously unexplored scaffold for developing selective ITK inhibitors.[7][8][9][10] This application note provides a detailed guide for utilizing Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate , a representative compound from this class, to probe ITK function. We present two core protocols: a biochemical assay for determining enzymatic inhibition (IC50) and a cell-based assay to confirm on-target engagement within a physiological context.
Biological Context: The ITK Signaling Pathway
Understanding the mechanism of ITK inhibition requires a clear picture of its role in the TCR signaling cascade. The process is initiated when the TCR recognizes a peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell. This event triggers a series of phosphorylation events orchestrated by multiple kinases.
-
Initiation: The Src kinase Lck phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex.[1][4]
-
Scaffold Recruitment: Phosphorylated ITAMs recruit ZAP-70, which is then activated by Lck. ZAP-70 subsequently phosphorylates key adaptor proteins, including the Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][4]
-
ITK Activation: The LAT/SLP-76 complex forms a critical scaffold that recruits ITK to the plasma membrane.[1][4] Lck then phosphorylates ITK on a key tyrosine residue (Y511) in its activation loop, leading to full enzymatic activity.[4]
-
Downstream Signal: Activated ITK phosphorylates PLCγ1, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to calcium flux, activation of Protein Kinase C (PKC) and the MAPK/ERK pathway, and ultimately, the activation of transcription factors like NFAT that drive the T-cell response.[4][11]
Small molecule inhibitors, such as those from the 3-oxo-2,3-dihydropyridazine class, are typically designed to bind to the ATP-binding site of the ITK kinase domain, preventing the phosphorylation of PLCγ1 and thereby blocking the entire downstream cascade.[12][13]
Protocol 1: Biochemical IC50 Determination using a Luminescence-Based Kinase Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified ITK enzyme. It is adapted from established luminescence-based kinase assays, such as the ADP-Glo™ system, which quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[14][15]
Principle
The assay is performed in two steps. First, the ITK enzyme, a suitable substrate, ATP, and varying concentrations of the inhibitor are incubated together. The kinase reaction consumes ATP and produces ADP. In the second step, a reagent is added to deplete the remaining ATP, followed by the addition of a detection reagent that converts the ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to ITK activity.
Materials and Reagents
-
Recombinant human ITK enzyme (e.g., Promega, BPS Bioscience)
-
Poly-Glu,Tyr (4:1) substrate or a specific peptide substrate
-
ATP, 10 mM solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[14]
-
Test Compound: this compound, 10 mM stock in DMSO
-
Positive Control Inhibitor: Staurosporine or a known ITK inhibitor[14]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-based luminometer
Experimental Workflow
Step-by-Step Protocol
-
Compound Preparation: Prepare an 11-point, 3-fold serial dilution of this compound in DMSO, starting from a 1 mM concentration. Also prepare dilutions for the positive control.
-
Assay Plate Setup:
-
To the appropriate wells of a 384-well plate, add 1 µL of the serially diluted compound or control inhibitor.
-
For "No Inhibitor" (100% activity) and "No Enzyme" (background) controls, add 1 µL of DMSO.
-
-
Enzyme/Substrate Addition: Prepare a master mix of ITK enzyme and substrate in Kinase Buffer. Add 2 µL of this mix to all wells except the "No Enzyme" controls.
-
Initiate Reaction: Prepare an ATP solution in Kinase Buffer. Add 2 µL to all wells to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Protocol 2: Cellular On-Target Engagement via Western Blot
To validate that the compound inhibits ITK within a living cell, this protocol assesses the phosphorylation status of ITK and a key downstream target, ERK, in a T-cell line. A reduction in phosphorylation upon compound treatment indicates successful on-target activity.[7][10]
Principle
Jurkat cells, an immortalized T-lymphocyte line that expresses ITK, are stimulated to activate the TCR signaling pathway.[7] Cells are pre-treated with the test compound. After stimulation, cell lysates are collected, and proteins are separated by size using SDS-PAGE. Specific antibodies are then used to detect the levels of total ITK, phosphorylated ITK (p-ITK), total ERK, and phosphorylated ERK (p-ERK).
Materials and Reagents
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for stimulation
-
Test Compound: this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: anti-p-ITK (Tyr511), anti-ITK, anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE and Western blotting equipment
Step-by-Step Protocol
-
Cell Culture and Treatment: Seed Jurkat cells at a density of 1x10^6 cells/mL. Allow them to rest for 2 hours.
-
Inhibitor Pre-incubation: Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM) or DMSO (vehicle control) for 1-2 hours.
-
T-Cell Stimulation: Stimulate the cells with PHA (e.g., 5 µg/mL) for 15-30 minutes to activate the TCR pathway. Include an unstimulated control group.
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager. Analyze the band intensities relative to the loading control (GAPDH).
Data Analysis and Expected Results
Biochemical Assay Data
The raw luminescence data should be normalized. The average signal from the "No Enzyme" wells represents 100% inhibition, and the average signal from the "DMSO" (vehicle) wells represents 0% inhibition.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
Representative Data
Research on the 3-oxo-2,3-dihydropyridazine scaffold has identified compounds with varying potencies. The lead compounds from this class demonstrated selective ITK inhibition with favorable therapeutic indexes.[7][10]
| Compound ID | Scaffold | ITK IC50 (µM) | BTK Inhibition | Cellular IC50 (Jurkat, µM) | Reference |
| Compound 9 | 3-oxo-2,3-dihydropyridazine | 0.87 | No | 37.61 | [8][10] |
| Compound 22 | 3-oxo-2,3-dihydropyridazine | 0.19 | Partial | 11.17 | [10] |
| PRN694 | Covalent Inhibitor (Control) | 0.0003 | Yes | Potent | [16] |
| BMS-509744 | ATP-competitive (Control) | 0.019 | No | Potent | [16] |
Table 1: Comparative inhibitory activities of representative ITK inhibitors. Data for compounds 9 and 22 are from studies on the novel pyridazinone scaffold.[8][10]
Cellular Assay Results
The expected outcome of the Western blot is a dose-dependent decrease in the signal for p-ITK and p-ERK in cells treated with this compound. The levels of total ITK, total ERK, and the loading control GAPDH should remain unchanged across all conditions. This result would confirm that the compound is cell-permeable and effectively suppresses the ITK signaling cascade at its intended target.[7][10]
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating this compound and other novel compounds from the 3-oxo-2,3-dihydropyridazine class as ITK inhibitors. The combination of a quantitative biochemical assay and a mechanistic cellular assay allows for a comprehensive assessment of inhibitor potency and on-target engagement. This approach is fundamental for the preclinical validation of new chemical entities targeting ITK for the treatment of T-cell-driven diseases.
References
-
August, A., & Dupont, B. (2011). T-Cell Signaling Regulated by the Tec Family Kinase, Itk. Cold Spring Harbor Perspectives in Biology. [Link]
-
Qian, Y., & Wu, J. (2018). Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases. Frontiers in Immunology. [Link]
-
Readinger, J. A., Mueller, K. L., & August, A. (2008). Regulation of T-cell responses and disease by tec kinase Itk. Journal of Leukocyte Biology. [Link]
-
Bohrium. (2010). T-Cell Signaling Regulated by the Tec Family Kinase, Itk. [Link]
-
Siliciano, J. D., et al. (1992). itk, a T-cell-specific tyrosine kinase gene inducible by interleukin 2. Proceedings of the National Academy of Sciences. [Link]
-
Wikipedia. (n.d.). ITK (gene). [Link]
-
August, A., et al. (2021). Interleukin-2-inducible T-cell kinase (Itk) signaling regulates potent noncanonical regulatory T cells. Clinical and Translational Medicine. [Link]
-
August, A. (n.d.). Screening for inhibitors of the T cell Tec kinase, Itk. Colorado PROFILES. [Link]
-
Pan, Z., et al. (2017). Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694. The Journal of Biological Chemistry. [Link]
-
MacKinnon, C. H., et al. (2014). Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy. ACS Medicinal Chemistry Letters. [Link]
-
Horbert, R., et al. (2013). Covalent Inhibitors of Interleukin-2 Inducible T Cell Kinase (Itk) with Nanomolar Potency in a Whole-Blood Assay. Journal of Medicinal Chemistry. [Link]
-
BPS Bioscience. (n.d.). ITK Kinase Assay Kit. [Link]
-
Hantani, Y., et al. (2022). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. [Link]
-
Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. ResearchGate. [Link]
-
Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. [Link]
-
Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed. [Link]
Sources
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of T-cell responses and disease by tec kinase Itk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ITK (gene) - Wikipedia [en.wikipedia.org]
- 6. Screening for inhibitors of the T cell Tec kinase, ltk | Colorado PROFILES [profiles.ucdenver.edu]
- 7. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T-Cell Signaling Regulated by the Tec Family Kinase, Itk: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive In Vitro Strategy for Evaluating the Anti-inflammatory Potential of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Introduction and Scientific Rationale
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective process, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1] Key mediators of the inflammatory cascade include nitric oxide (NO), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and eicosanoids such as prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[2][3][4]
The pyridazinone scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory properties.[5][6] Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (herein referred to as "EMPC") is a novel compound belonging to this class.[7] Its structural similarity to other bioactive pyridazinones suggests it may modulate key inflammatory pathways.
This application note outlines a logical and efficient screening cascade to systematically evaluate the anti-inflammatory profile of EMPC. The strategy is designed to first establish a safe therapeutic window through cytotoxicity testing, then to confirm biological activity in a relevant cellular model of inflammation, and finally to elucidate the potential mechanism of action through targeted enzymatic assays.
Overall Experimental Workflow
A tiered approach ensures that data from each stage informs the next, providing a comprehensive and resource-efficient evaluation. The workflow begins with determining the non-cytotoxic concentration range of EMPC, which is critical for the valid interpretation of subsequent functional assays.
Figure 1: Proposed workflow for in vitro anti-inflammatory evaluation of EMPC.
Part 1: Foundational Protocols
Compound Preparation
The initial step is to prepare a high-concentration stock solution of EMPC. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell culture and enzymatic assays at low final concentrations.
Protocol 1: Stock Solution Preparation
-
Weigh out a precise amount of EMPC powder.
-
Dissolve the powder in high-purity, sterile DMSO to create a concentrated stock solution (e.g., 50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Causality Note: Preparing a concentrated stock in DMSO allows for minimal solvent exposure to cells. The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced artifacts.
Cell Viability (Cytotoxicity) Assay
Before assessing anti-inflammatory effects, it is imperative to determine the concentration range at which EMPC is not toxic to the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.
Protocol 2: MTT Cytotoxicity Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the EMPC stock solution in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. The final DMSO concentration should be constant across all wells (e.g., 0.2%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of EMPC. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Causality Note: This assay establishes the maximum non-toxic concentration of EMPC. All subsequent anti-inflammatory assays must be conducted at concentrations that show >90% cell viability to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.
Part 2: Cell-Based Functional Assays
The LPS-stimulated RAW 264.7 macrophage is a widely accepted model for studying inflammation in vitro.[2][8][9] LPS, a component of Gram-negative bacteria cell walls, activates Toll-like receptor 4 (TLR4), triggering signaling cascades that lead to the production of key inflammatory mediators.[8]
Figure 2: Simplified signaling pathway in LPS-stimulated macrophages.
Inhibition of Nitric Oxide (NO) Production
Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[3][4] NO levels can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[10][11][12]
Protocol 3: Griess Assay for Nitrite Quantification
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2. After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of EMPC. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to each well (final concentration of 1 µg/mL), except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.[10]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[10]
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production relative to the LPS-stimulated vehicle control.
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
TNF-α and IL-6 are pivotal cytokines in the inflammatory response.[9] Their quantification in the supernatant of stimulated cells provides a direct measure of the compound's anti-inflammatory effect. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this measurement.[13][14]
Protocol 4: TNF-α and IL-6 ELISA
-
Sample Collection: Collect the cell culture supernatant from the same experiment described in Protocol 3 (steps 1-3). Centrifuge to pellet any cell debris and store at -80°C until use.
-
ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's instructions for a commercial kit (e.g., from Thermo Fisher Scientific, BioLegend, or R&D Systems).[13][14][15][16][17] A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate, then add a biotinylated detection antibody.
-
Wash the plate, then add Streptavidin-HRP (Horseradish Peroxidase).
-
Wash the plate, then add a substrate (e.g., TMB). A color will develop.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample and determine the percent inhibition relative to the LPS-stimulated vehicle control.
Part 3: Cell-Free Enzymatic Assays for Target Identification
If EMPC shows activity in the cell-based assays, the next logical step is to determine if it directly inhibits key inflammatory enzymes. Cell-free assays remove the complexities of cellular uptake and metabolism, providing a direct measure of enzyme-compound interaction.
Cyclooxygenase-2 (COX-2) Inhibition Assay
COX-2 is an inducible enzyme responsible for producing prostaglandins at the site of inflammation.[18] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.
Protocol 5: Fluorometric COX-2 Inhibitor Screening
-
Assay Principle: This assay typically uses a specific probe that fluoresces upon oxidation by PGG₂, the intermediate product generated by COX-2 from its substrate, arachidonic acid. An inhibitor will reduce the rate of fluorescence generation.[18][19]
-
Procedure: Utilize a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical, Abcam, Sigma-Aldrich) and follow the manufacturer's protocol.[18][20][21]
-
Add assay buffer, a COX cofactor, and the COX probe to the wells of a 96-well plate.
-
Add various concentrations of EMPC, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and a vehicle control.
-
Add human recombinant COX-2 enzyme to all wells except the blank.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each EMPC concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
5-Lipoxygenase (5-LOX) Inhibition Assay
The 5-LOX enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions.[22][23]
Protocol 6: Spectrophotometric 5-LOX Inhibition Assay
-
Assay Principle: LOX activity is determined by measuring the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene hydroperoxide product from a fatty acid substrate like linoleic or arachidonic acid.[23][24]
-
Procedure: This assay can be performed using a commercial kit or by assembling the components.[24][25][26]
-
To a UV-transparent 96-well plate, add buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Add various concentrations of EMPC, a known LOX inhibitor (e.g., Quercetin) as a positive control, and a vehicle control.
-
Add the 5-LOX enzyme solution (e.g., from soybean) and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate (e.g., linoleic acid).
-
Immediately measure the absorbance at 234 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis: Calculate the reaction rate from the linear portion of the absorbance curve. Determine the percent inhibition for each EMPC concentration and calculate the IC₅₀ value.
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format to allow for easy comparison of the compound's potency across different assays.
Table 1: Summary of Hypothetical Anti-inflammatory Activity of EMPC
| Assay | Parameter Measured | IC₅₀ (µM) | Max Inhibition (%) at [X µM] |
| Cell Viability (MTT) | Metabolic Activity | > 100 µM (TC₅₀) | 5% at 100 µM |
| Nitric Oxide (Griess) | Nitrite Production | 12.5 ± 1.8 | 85% at 50 µM |
| Cytokine (TNF-α ELISA) | TNF-α Secretion | 25.2 ± 3.1 | 78% at 50 µM |
| Cytokine (IL-6 ELISA) | IL-6 Secretion | 30.8 ± 4.5 | 72% at 50 µM |
| Enzymatic (COX-2) | Prostaglandin Synthesis | 8.9 ± 1.1 | 92% at 50 µM |
| Enzymatic (5-LOX) | Leukotriene Synthesis | > 100 µM | 15% at 100 µM |
Data are presented as mean ± SD from three independent experiments.
Interpretation of Hypothetical Data: The example data above would suggest that EMPC is a potent anti-inflammatory agent. It effectively reduces the production of NO and pro-inflammatory cytokines in a cellular context at non-toxic concentrations. The potent, direct inhibition of the COX-2 enzyme, coupled with a lack of activity against 5-LOX, points to a specific mechanism of action similar to that of selective NSAIDs. This profile suggests that EMPC is a promising candidate for further development.
Conclusion
The systematic workflow detailed in this application note provides a robust and comprehensive strategy for the in vitro characterization of this compound. By integrating cytotoxicity, cell-based functional, and cell-free mechanistic assays, researchers can efficiently determine the anti-inflammatory potential and preliminary mechanism of action of this and other novel compounds, facilitating informed decisions for progression into more advanced preclinical studies.
References
- Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. American Journal of Research in Biology.
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Product Information. [Link]
-
Creative BioMart. COX-2 Inhibitor Screening Kit. Product Information. [Link]
-
Zhang, L., et al. (2021). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLOS ONE. [Link]
-
Kim, H. J., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
-
Wang, Y., et al. (2024). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PubMed. [Link]
-
Li, F., et al. (2018). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]
-
Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts. [Link]
-
Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
-
Neves, M. A., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC. [Link]
-
Semwal, P., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]
-
Kannan, S. (2013). Answer to "Nitric Oxide Assay?". ResearchGate. [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
Üçüncü, E., et al. (2015). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. [Link]
-
Mathew, G. E., & S, S. B. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link]
-
BindingDB. In Vitro Lipoxygenase (LOX) Inhibitory Assay. Assay Information. [Link]
-
Shanmuganathan, C., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.. Bioscience Biotechnology Research Communications. [Link]
-
Dar, B. A., et al. (2017). In vitro Evaluation of Antiproliferative, Lipoxygenase and Xanthine Oxidase Inhibitory Activities of Artemisia nilagirica (Clark). Indian Journal of Pharmaceutical Sciences. [Link]
-
Yasukawa, K., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. [Link]
-
IBL International. TNF-α (free) ELISA. Product Manual. [Link]
-
Molport. This compound. Chemical Information. [Link]
-
ChemBK. This compound. Chemical Information. [Link]
-
Althuis, T. H., et al. (1981). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. PubMed. [Link]
-
PubChem. Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. Compound Summary. [Link]
-
Husain, A., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. PubMed. [Link]
-
Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link]
-
Tangallapalli, S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC. [Link]
-
Parshikov, A. V., et al. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][18]thiadiazole Derivatives. Chemistry of Heterocyclic Compounds. [Link]
-
Yerrabelli, D., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 3. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. novamedline.com [novamedline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assaygenie.com [assaygenie.com]
- 20. caymanchem.com [caymanchem.com]
- 21. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. caymanchem.com [caymanchem.com]
- 25. Assay in Summary_ki [bindingdb.org]
- 26. ijpsonline.com [ijpsonline.com]
High-Throughput Screening of Dihydropyridazine Libraries: Application Notes and Protocols
Introduction: The Therapeutic Potential of the Dihydropyridazine Scaffold
The dihydropyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This six-membered nitrogen-containing heterocycle is a versatile template for generating diverse chemical libraries with a wide range of pharmacological activities.[2] Dihydropyridazine derivatives have demonstrated significant potential as modulators of various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels, making them attractive candidates for drug discovery campaigns in oncology, inflammation, cardiovascular disease, and neurology.[2][3] High-throughput screening (HTS) is an essential technology for rapidly interrogating large dihydropyridazine libraries to identify promising hit compounds for further development.[4] This document provides detailed application notes and protocols for designing and executing HTS campaigns for dihydropyridazine libraries against these key target classes.
Strategic Considerations for Screening Dihydropyridazine Libraries
The success of an HTS campaign hinges on a well-designed screening funnel that progressively narrows down a large compound collection to a small set of validated hits. This process begins with a robust primary screen designed for speed and scalability, followed by a series of more complex secondary and orthogonal assays to confirm activity and eliminate artifacts.
Caption: A generalized workflow for a high-throughput screening campaign.
I. Screening for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[5] The dihydropyridazine scaffold has been successfully employed to develop potent and selective kinase inhibitors.[2] Biochemical assays that measure the enzymatic activity of kinases are well-suited for HTS.
A. Luminescence-Based Kinase Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a universal, homogeneous, and luminescent method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6] This assay is highly sensitive and has a broad dynamic range, making it ideal for primary HTS.[7]
Principle of the ADP-Glo™ Assay:
Caption: The two-step reaction principle of the ADP-Glo™ Kinase Assay.
Protocol: HTS of a Dihydropyridazine Library using ADP-Glo™
| Step | Procedure | Details and Rationale |
| 1. Compound Plating | Dispense 50 nL of each dihydropyridazine compound from the library into a 384-well low-volume assay plate. | Use acoustic dispensing for accuracy and to minimize DMSO concentration. Final compound concentration is typically 10 µM. |
| 2. Kinase Reaction | Add 2.5 µL of a 2x kinase/substrate solution to each well. | This solution contains the target kinase and its specific substrate in an appropriate kinase buffer. |
| Add 2.5 µL of a 2x ATP solution to initiate the reaction. | The ATP concentration should be at or near the Km for the kinase to be sensitive to competitive inhibitors. | |
| Incubate for 60 minutes at room temperature. | Incubation time should be within the linear range of the kinase reaction. | |
| 3. ATP Depletion | Add 5 µL of ADP-Glo™ Reagent to each well. | This terminates the kinase reaction and depletes the remaining ATP.[1] |
| Incubate for 40 minutes at room temperature. | ||
| 4. Signal Generation | Add 10 µL of Kinase Detection Reagent to each well. | This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin for the light-generating reaction.[1] |
| Incubate for 30-60 minutes at room temperature. | ||
| 5. Data Acquisition | Read the luminescence on a plate reader. | A decrease in luminescence compared to the no-inhibitor control indicates kinase inhibition. |
Data Analysis and Interpretation:
The raw luminescence data is normalized to controls (0% inhibition: DMSO only; 100% inhibition: a known potent inhibitor). The Z'-factor, a measure of assay quality, should be > 0.5 for a robust screen.[8]
B. Fluorescence-Based Kinase Assay: HTRF®
Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for screening kinase inhibitors.[9] It is a proximity-based assay that measures the phosphorylation of a substrate by a kinase.
Protocol: HTS of a Dihydropyridazine Library using HTRF®
| Step | Procedure | Details and Rationale |
| 1. Compound Plating | Dispense 50 nL of dihydropyridazine compounds into a 384-well assay plate. | |
| 2. Kinase Reaction | Add 5 µL of a 4x kinase solution. | |
| Add 5 µL of a 4x substrate/ATP solution. | The substrate is typically biotinylated, and the ATP is at its Km. | |
| Incubate for 60 minutes at room temperature. | ||
| 3. Detection | Add 10 µL of a 2x detection mixture containing a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665. | If the substrate is phosphorylated, the antibody binds, bringing the donor (europium) and acceptor (XL665) into proximity, resulting in a FRET signal.[10] |
| Incubate for 60 minutes at room temperature. | ||
| 4. Data Acquisition | Read the HTRF signal on a compatible plate reader. | A decrease in the HTRF signal indicates inhibition of the kinase. |
II. Screening for GPCR Modulators
GPCRs are a large family of cell surface receptors that are major drug targets.[11] Dihydropyridazines can act as modulators of GPCR signaling. Cell-based assays are the most common format for screening GPCRs.[12]
A. Calcium Mobilization Assay
Many GPCRs, particularly those coupled to Gq, signal through the release of intracellular calcium.[13] This can be monitored using calcium-sensitive fluorescent dyes.
Protocol: HTS of a Dihydropyridazine Library using a Calcium Flux Assay
| Step | Procedure | Details and Rationale |
| 1. Cell Plating | Seed a stable cell line expressing the target GPCR into 384-well plates at an appropriate density. | The cell line should be validated for a robust calcium response upon stimulation with a known agonist. |
| Incubate overnight to allow for cell attachment. | ||
| 2. Dye Loading | Add a calcium-sensitive fluorescent dye (e.g., Fluo-8) to the cells. | These dyes exhibit increased fluorescence upon binding to calcium. |
| Incubate for 30-60 minutes at 37°C. | ||
| 3. Compound Addition | Add dihydropyridazine compounds to the plate. | For antagonist screening, pre-incubate with compounds before adding the agonist. |
| 4. Agonist Addition & Data Acquisition | Place the plate in a FLIPR® (Fluorescent Imaging Plate Reader) or similar instrument. | The instrument adds the agonist and immediately begins reading the fluorescence intensity over time.[14] |
| An increase in fluorescence indicates GPCR activation and calcium release. |
Visualization of a Calcium Flux Assay Workflow:
Caption: Workflow for a cell-based calcium flux assay.
III. Screening for Ion Channel Modulators
Ion channels are critical for cellular excitability and are important drug targets.[15] Dihydropyridines are a well-known class of L-type calcium channel blockers.[16]
A. Membrane Potential Assays
Changes in ion channel activity alter the cell's membrane potential. This can be measured in a high-throughput format using voltage-sensitive fluorescent dyes.[17]
Protocol: HTS of a Dihydropyridazine Library using a FLIPR® Membrane Potential Assay
| Step | Procedure | Details and Rationale |
| 1. Cell Plating | Seed a stable cell line expressing the target ion channel in 384-well plates. | |
| Incubate overnight. | ||
| 2. Dye Loading | Load the cells with a membrane potential-sensitive dye. | These dyes change their fluorescence intensity in response to changes in membrane potential.[16] |
| Incubate for 30-60 minutes at room temperature. | ||
| 3. Compound Addition & Data Acquisition | Place the plate in a FLIPR® instrument. | The instrument records a baseline fluorescence, adds the dihydropyridazine compounds, and then adds a stimulus to open the ion channels. |
| A change in fluorescence indicates modulation of the ion channel by the compound. |
B. Automated Patch Clamp
For more detailed electrophysiological characterization of hits, automated patch clamp systems provide a higher throughput alternative to traditional manual patch clamping.[18] This technique directly measures the ionic currents through the channels.[19]
IV. Hit Validation and Triaging: A Critical Step
A significant challenge in HTS is the high rate of false positives.[13] A rigorous hit validation cascade is essential to ensure that the identified hits are genuine modulators of the target.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-test the initial hits from the primary screen in the same assay to confirm their activity.
-
Dose-Response Analysis: Determine the potency (IC50 or EC50) of the confirmed hits by testing them at multiple concentrations.
-
Orthogonal Assays: Test the hits in a secondary assay that measures the same biological endpoint but uses a different technology.[20] For example, a hit from a luminescence-based kinase assay could be validated in a fluorescence-based assay.
-
Counter Screens: Use assays designed to identify compounds that interfere with the assay technology itself. For example, compounds that inhibit luciferase will appear as false positives in luciferase-based assays.
-
Biophysical Methods: For biochemical targets, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to the target protein.[13]
-
Cellular Assays: For hits from biochemical screens, it is crucial to confirm their activity in a relevant cellular context.
Potential Artifacts with Dihydropyridazine Libraries:
-
Fluorescence Interference: Some dihydropyridazine compounds may be inherently fluorescent, which can interfere with fluorescence-based assays.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives.
-
Reactivity: Some chemical moieties can be reactive and non-specifically modify proteins.
Data Summary Table for Hit Prioritization:
| Compound ID | Primary Screen (% Inhibition) | IC50 (µM) | Orthogonal Assay (IC50, µM) | Counter Screen (Activity) | Cellular Activity (EC50, µM) |
| DHP-001 | 85 | 1.2 | 1.5 | Inactive | 2.1 |
| DHP-002 | 92 | 0.8 | 0.9 | Inactive | 1.5 |
| DHP-003 | 78 | 5.6 | >50 | Active | >50 |
| DHP-004 | 81 | 2.3 | 2.8 | Inactive | >50 |
Conclusion
The dihydropyridazine scaffold represents a rich source of potential therapeutic agents. The successful identification of novel drug candidates from dihydropyridazine libraries requires a carefully planned and executed HTS campaign. The protocols and strategies outlined in this document provide a framework for researchers to design robust screening funnels, from primary screening to hit validation, tailored to the specific biological target of interest. By combining state-of-the-art HTS technologies with a rigorous approach to data analysis and hit validation, the full potential of dihydropyridazine libraries in drug discovery can be realized.
References
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). [Source details not fully available]
-
1, 4-Dihydropyridines: a class of pharmacologically important molecules. (2014). Mini Reviews in Medicinal Chemistry. [Link]
-
FLIPR Membrane Potential Assay Kits. (n.d.). Molecular Devices. [Link]
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). [Source details not fully available]
-
1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. (n.d.). PubMed. [Link]
-
Revolutionizing Electrophysiology: Embracing Automated Patch Clamp for Affordable High-Throughput Solutions. (2024). Cell Microsystems. [Link]
-
Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (n.d.). PubMed. [Link]
-
Orthogonal Assay Service. (n.d.). Creative Biolabs. [Link]
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). [Source details not fully available]
- GPCR Targeted Library. (n.d.). [Source details not fully available]
-
Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). ResearchGate. [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. [Link]
- HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). [Source details not fully available]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. [Link]
-
Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. [Link]
- Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). [Source details not fully available]
-
Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. [Link]
- High throughput screening (HTS). Biological screening. (n.d.). [Source details not fully available]
- High-Throughput Screening Strategies for Cardiac Ion Channels. (n.d.). [Source details not fully available]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. [Link]
-
Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (2019). PubMed Central. [Link]
-
High throughput screening technologies for ion channels. (2015). PubMed Central. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. [Link]
-
Cell-based assays for high-throughput screening. (2010). PubMed. [Link]
-
High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. (n.d.). PLOS One. [Link]
- GPCR Screening Library. (n.d.). [Source details not fully available]
-
Preparation and Biological Screening of Novel Heterocyclic Compounds. (n.d.). IJTSRD. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). PubMed. [Link]
-
Ultra High-Throughput Drug Screen for Lipid Regulated Ion Channels. (n.d.). DTIC. [Link]
-
High-throughput screening for kinase inhibitors. (n.d.). PubMed. [Link]
-
Strategies for designing GPCR-focused libraries and screening sets. (n.d.). PubMed. [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). PubMed Central. [Link]
-
Heterocycles in Medicinal Chemistry. (n.d.). PubMed Central. [Link]
- Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. (n.d.). [Source details not fully available]
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). [Source details not fully available]
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). [Source details not fully available]
-
Ultra High-Throughput Drug Screen for Lipid Regulated Ion Channels. (n.d.). DTIC. [Link]
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). [Source details not fully available]
-
The use of AlphaScreen technology in HTS: Current status. (2025). ResearchGate. [Link]
-
Calcium Flux Assays. (n.d.). Eurofins Discovery. [Link]
-
Analysis of protein-ligand interactions by fluorescence polarization. (n.d.). PubMed Central. [Link]
-
Development of a HTRF Kinase Assay for Determination of Syk Activity. (n.d.). Semantic Scholar. [Link]
-
High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review. [Link]
- A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid. (2019). [Source details not fully available]
- Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. (n.d.). [Source details not fully available]
- QS S Assist KINASE_ADP-GloTM Kit. (n.d.). [Source details not fully available]
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. (n.d.). [Source details not fully available]
- GPCR Functional Cell-based Assays. (n.d.). [Source details not fully available]
Sources
- 1. promega.com [promega.com]
- 2. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maxcyte.com [maxcyte.com]
- 4. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Product Solutions [discoverx.com]
- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. genscript.jp [genscript.jp]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 17. Membrane Potential Assay | FLIPR Penta | Molecular Devices [bio-strategy.com.au]
- 18. cellmicrosystems.com [cellmicrosystems.com]
- 19. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 20. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
Introduction: The Significance of the Pyridazinone Scaffold and the Imperative for Rigorous Characterization
An In-Depth Guide to the Analytical Characterization of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
The pyridazinone core is a privileged heterocyclic scaffold that has garnered immense interest in medicinal and agricultural chemistry.[1][2] Derivatives built upon this six-membered ring containing two adjacent nitrogen atoms exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4] Several pyridazinone-based drugs, such as zardaverine and levosimendan, are already established in clinical markets, underscoring the therapeutic potential of this chemical class.[1]
Given its importance, the robust and unambiguous characterization of novel pyridazinone derivatives is a cornerstone of the drug discovery and development process. For researchers and drug development professionals, establishing the identity, purity, and stability of a target molecule like This compound is not merely a procedural step but a prerequisite for meaningful biological evaluation and advancement.
This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the full characterization of this compound. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Molecular Profile: this compound
A precise understanding of the molecule's structure is the foundation for all analytical work.
-
Chemical Structure:
-
Molecular Formula: C₈H₁₀N₂O₃
-
Molecular Weight: 182.18 g/mol
Integrated Analytical Workflow
The characterization process follows a logical progression, where each technique provides a unique and complementary piece of information. The overall workflow is designed to confirm the molecule's structure, determine its purity, and establish a quantitative method for future assays.
Caption: Integrated workflow for comprehensive characterization.
Part 1: Chromatographic Analysis for Purity and Separation
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choices: HPLC is the gold-standard technique for assessing the purity of non-volatile organic compounds like our target molecule. A reverse-phase C18 column is chosen due to the moderate polarity of the pyridazinone structure. The mobile phase, a gradient of aqueous buffer and an organic solvent (acetonitrile), allows for the effective elution of compounds with varying polarities. UV detection is ideal as the conjugated pyridazinone ring system possesses a strong chromophore.
Protocol: Purity Determination by Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector (e.g., Agilent 1200 Series).[5]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Hypersil GOLD C18 (4.6 x 150 mm, 5 µm) or equivalent.[6] | Excellent for separating moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient Elution | 0-2 min: 15% B; 2-12 min: 15-80% B; 12-16 min: 80% B; 16.01-19 min: 15% B | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min[6] | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL[5] | A small volume prevents column overloading. |
| Column Temperature | 40 °C[5] | Elevated temperature improves peak shape and reduces backpressure. |
| Detection Wavelength | Set based on λmax from UV-Vis analysis (e.g., ~250-275 nm).[5][7] | Maximizes sensitivity for the target compound. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The retention time of the main peak serves as a key identifier for the compound under these specific conditions.
-
Part 2: Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides the definitive evidence for the chemical structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. A deuterated solvent like DMSO-d₆ is often used for pyridazinone derivatives due to their good solubility in it.[1]
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Expected Spectral Data:
| ¹H NMR (400 MHz, DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ethyl -CH₃ | ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |
| Ring -CH₃ | ~2.30 | Singlet | 3H | 6-CH₃ |
| Ethyl -CH₂ | ~4.30 | Quartet | 2H | -O-CH₂ -CH₃ |
| Ring -CH | ~8.0-8.5 | Singlet | 1H | Pyridazinone C5-H |
| N-H | ~12.0-13.0 | Broad Singlet | 1H | NH |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Assignment |
| Ethyl -CH₃ | ~14.5 | -O-CH₂-CH₃ |
| Ring -CH₃ | ~18.0-20.0 | 6-CH₃ |
| Ethyl -CH₂ | ~61.0 | -O-CH₂ -CH₃ |
| C4 (Ester-bearing) | ~105.0 | C -COOEt |
| C5 | ~140.0 | C -H |
| C6 | ~150.0 | C -CH₃ |
| C3 (Ketone) | ~160.0 | C =O (Ring) |
| Ester C=O | ~165.0 | C =O (Ester) |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. The assignments are based on typical values for similar pyridazinone and pyrimidine structures.[8][9]
Mass Spectrometry (MS)
Causality Behind Experimental Choices: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules, preventing fragmentation and clearly showing the molecular ion.
Protocol: ESI-MS Analysis
-
Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF or Ion Trap).[1]
-
Sample Preparation: Prepare a dilute solution (10-50 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution directly into the ESI source or analyze the eluent from an HPLC run.
-
Data Analysis:
-
Operate in positive ion mode.
-
Look for the protonated molecular ion peak [M+H]⁺ at m/z 183.19.
-
Also, check for other adducts like the sodium adduct [M+Na]⁺ at m/z 205.17.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality Behind Experimental Choices: FT-IR is a rapid and simple technique to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint" and validates the successful incorporation of carbonyls (ester and amide-like lactam) and N-H bonds.
Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer (e.g., Perkin-Elmer).[1]
-
Sample Preparation: Use either the KBr pellet method (mixing a small amount of sample with dry KBr and pressing into a disk) or Attenuated Total Reflectance (ATR) with a solid sample.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 | N-H Stretch | N-H in pyridazinone ring |
| ~2980 | C-H Stretch | Aliphatic (methyl, ethyl groups) |
| ~1730 | C=O Stretch | Ester carbonyl (-COOEt) |
| ~1660 | C=O Stretch | Lactam (amide) carbonyl in ring |
| ~1600 | C=C Stretch | C=C in pyridazinone ring |
| ~1250 | C-O Stretch | Ester C-O bond |
Note: These values are typical for pyridazinone and related heterocyclic structures.[8][9]
Part 3: Quantitative and Photometric Analysis
UV-Vis Spectrophotometry
Causality Behind Experimental Choices: This technique is used to determine the wavelength of maximum absorbance (λmax), which is crucial for setting the detection wavelength in HPLC to achieve maximum sensitivity. The absorbance is due to the π → π* electronic transitions within the conjugated system of the pyridazinone ring.[7]
Protocol: Determination of λmax
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of 100 µg/mL.
-
Prepare a working solution of 10 µg/mL from the stock.
-
-
Analysis:
-
Use the pure solvent as a blank.
-
Scan the sample solution from 400 nm down to 200 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax. For similar structures, this is often in the 250-280 nm range.[7]
-
Caption: Interplay of spectroscopic and chromatographic techniques.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. By systematically applying HPLC for purity assessment, followed by a suite of spectroscopic methods (NMR, MS, FT-IR) for definitive structural elucidation, researchers can establish a complete and reliable profile of the molecule. This rigorous characterization is fundamental to ensuring the quality and integrity of data in subsequent stages of research and development.
References
-
Gümüş, F., Öcal, N., & Kaçar, Y. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(23), 8563. [Link]
-
Mermer, B., Alagöz, M. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]
-
Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 876939. [Link]
-
Abdelgawad, M. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(45), 31633-31652. [Link]
-
Gouda, M. A., et al. (2014). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 19(11), 18019-18032. [Link]
-
SpectraBase. (n.d.). 6-hydroxy-2-phenyl-3(2H)-pyridazinone. [Link]
-
Manera, C., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 21(10), 1335. [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. PubChem. [Link]
-
Reva, I., et al. (2013). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Physical Chemistry Chemical Physics, 15(25), 10104-10116. [Link]
-
Hafez, H. N., & El-Gazzar, A. R. B. A. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(12), 21366-21381. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. PubChem. [Link]
-
Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link]
-
Kumar, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8, 15. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Derivatization of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate for Biological Screening
Introduction: The Pyridazinone Scaffold - A Privileged Core in Medicinal Chemistry
The pyridazinone nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3][4][5] Derivatives of this "wonder nucleus" have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, analgesic, and cardiovascular properties.[1][6][7][8][9] The structural versatility of the pyridazinone core allows for facile functionalization at multiple positions, enabling the systematic modulation of its physicochemical properties and biological targets.[1][9] This adaptability makes it an ideal starting point for the development of novel therapeutic agents.
This application note provides a comprehensive guide for the derivatization of a key pyridazinone intermediate, Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate. We will explore strategic modifications of this core structure to generate a library of diverse compounds for subsequent biological screening. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to synthesize novel pyridazinone-based compounds with therapeutic potential.
Strategic Derivatization of the Pyridazinone Core
The starting material, this compound, offers several key reactive sites for derivatization. The primary points of modification are the nitrogen atom at the 2-position (N2) of the pyridazinone ring and the ester group at the 4-position. Additionally, the methyl group at the 6-position can be a target for more advanced modifications. This guide will focus on two primary, high-yield derivatization strategies: N-alkylation/acylation at the N2 position and amide formation via the ester at the C4 position.
Synthesis of the Starting Material
A common and efficient method for the synthesis of the pyridazinone core involves the condensation of a γ-keto acid with hydrazine hydrate.[10] The starting material, this compound, can be synthesized through a similar cyclocondensation reaction.
Part 1: Derivatization Strategies and Protocols
Strategy 1: N-Alkylation and N-Acylation at the N2 Position
The nitrogen atom at the N2 position of the pyridazinone ring is a key site for introducing structural diversity. Alkylation or acylation at this position can significantly influence the compound's lipophilicity, hydrogen bonding capacity, and overall conformation, thereby impacting its biological activity.
This protocol describes a general method for the N-alkylation of this compound using various alkyl halides in the presence of a suitable base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for this reaction. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Acetone can also be used as an alternative.
-
Temperature: The reaction is typically carried out at room temperature, but gentle heating can be applied to accelerate the reaction rate for less reactive substrates.
Caption: Workflow for N-Alkylation of the Pyridazinone Core.
Strategy 2: Amide Formation at the C4-Ester Position
The ethyl ester at the C4 position provides a convenient handle for the synthesis of a wide range of amide derivatives. Amide bond formation with various amines introduces new functional groups and potential hydrogen bond donors and acceptors, which can be crucial for target binding.
This protocol outlines the synthesis of amide derivatives by reacting the C4-ethyl ester with a primary or secondary amine.
Materials:
-
This compound (or its N-alkylated derivative)
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Sodium methoxide (catalytic amount)
-
Anhydrous Methanol or Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add the desired amine (1.5 eq) to the solution.
-
Add a catalytic amount of sodium methoxide.
-
Reflux the reaction mixture and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or silica gel column chromatography.
Causality behind Experimental Choices:
-
Catalyst: Sodium methoxide acts as a catalyst to facilitate the transesterification and subsequent amidation.
-
Solvent: Methanol or ethanol are suitable solvents for this reaction.
-
Reflux: Heating the reaction to reflux temperature is often necessary to drive the reaction to completion.
Caption: Workflow for Amide Formation at the C4 Position.
Part 2: Biological Screening Protocols
Once a library of derivatized pyridazinone compounds has been synthesized and characterized, the next critical step is to evaluate their biological activity. Given the known anticancer potential of pyridazinone derivatives, a primary screening assay to assess cytotoxicity against cancer cell lines is highly relevant.[11][12][13][14]
Protocol 2.1: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyridazinone derivatives (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control (doxorubicin) in the cell culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
The results of the MTT assay can be summarized in a table for easy comparison of the cytotoxic activity of the synthesized derivatives.
| Compound ID | R Group (N2) | R' Group (C4-Amide) | IC₅₀ (µM) on HCT116 | IC₅₀ (µM) on A549 |
| Parent | H | OEt | >100 | >100 |
| PDZ-01 | Benzyl | OEt | 75.2 | 89.4 |
| PDZ-02 | H | NH-Phenyl | 52.8 | 65.1 |
| PDZ-03 | Benzyl | NH-Phenyl | 15.6 | 22.3 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion
The derivatization of this compound offers a versatile platform for the discovery of novel bioactive molecules. The protocols detailed in this application note provide a solid foundation for the synthesis of a diverse library of pyridazinone derivatives through N-alkylation/acylation and amidation. The subsequent biological screening, exemplified by the MTT assay, is a crucial step in identifying lead compounds for further development. The inherent "drug-like" nature of the pyridazinone scaffold, combined with systematic chemical modification and biological evaluation, presents a promising avenue for the discovery of new therapeutic agents.[4]
References
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PubMed Central. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
-
Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar. [Link]
-
Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds | Request PDF - ResearchGate. [Link]
-
Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC - NIH. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Publishing. [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. [Link]
-
Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - NIH. [Link]
-
Biological activities of pyridazinones. | Download Scientific Diagram - ResearchGate. [Link]
-
Suzuki reactions on chloropyridazinones: an easy approach towards arylated 3(2 H )-pyridazinones. Tetrahedron, 2001. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. [Link]
-
ChemInform Abstract: Suzuki Reactions on Chloropyridazinones: An Easy Approach Towards Arylated 3(2H)‐Pyridazinones. - Sci-Hub. [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. [Link]
-
A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… - OUCI. [Link]
-
(PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - ResearchGate. [Link]
-
Efficient N-Arylation of Pyridazin-3(2H)-ones. | Request PDF - ResearchGate. [Link]
-
Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - NIH. [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - NIH. [Link]
-
3(2H)-pyridazinone derivatives and process for the preparation thereof - SciSpace. [Link]
-
This compound - Heterocyclic Compounds. [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC - PubMed Central. [Link]
-
Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives - OMICS International. [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest [proquest.com]
- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Welcome to the dedicated technical support center for the synthesis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve product yield and purity. The following content is structured in a question-and-answer format to directly address potential challenges in the laboratory.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through a cyclocondensation reaction between a β-ketoester, such as diethyl 2-acetyl-3-oxosuccinate, and hydrazine hydrate. This reaction is a cornerstone in heterocyclic chemistry for forming the pyridazinone core.
The mechanism proceeds via initial formation of a hydrazone intermediate by the reaction of hydrazine with the more reactive ketone carbonyl of the β-ketoester. This is followed by an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto one of the ester carbonyls, leading to cyclization and the elimination of ethanol to yield the stable dihydropyridazinone ring.
Caption: General reaction pathway for pyridazinone synthesis.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Low or No Product Yield
Q1: I am observing a very low yield, or no product at all. What are the likely causes and how can I improve the outcome?
A1: Low or no yield is a frequent challenge in pyridazinone synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the purity of your diethyl 2-acetyl-3-oxosuccinate and hydrazine hydrate. Impurities in the β-ketoester can lead to unwanted side reactions, while old or degraded hydrazine hydrate will have lower reactivity. It is advisable to use freshly opened or properly stored reagents.
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to decomposition of the starting materials or the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent: Protic solvents like absolute ethanol or glacial acetic acid are commonly used and often facilitate the reaction. Ensure your solvent is anhydrous, as water can interfere with the condensation step.
-
pH: The pH of the reaction medium can be crucial. An acidic medium, often achieved by using glacial acetic acid as a solvent or co-solvent, can catalyze the dehydration step. However, strongly acidic conditions might promote side reactions.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction by TLC. If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Stoichiometry: While a 1:1 molar ratio of the β-ketoester to hydrazine is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.
Caption: Troubleshooting workflow for low product yield.
Presence of Multiple Products/Side Reactions
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common issue. Understanding these potential side reactions is key to their mitigation.
-
Hydrazone as a Major Byproduct: The initial reaction between the β-ketoester and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a significant byproduct.[1] To favor cyclization, ensure adequate reaction time and temperature.
-
Formation of Hydrazides: Hydrazine can react with the ester groups of the β-ketoester to form undesired hydrazides. This is more likely if the reaction temperature is too high or if a large excess of hydrazine is used. Careful control of stoichiometry and temperature can minimize this side reaction.
-
Regioisomer Formation: Although diethyl 2-acetyl-3-oxosuccinate is symmetric with respect to its ester groups, impurities or side reactions could potentially lead to other cyclic products. Careful analysis of your starting material is crucial.
| Side Product | Potential Cause | Suggested Solution |
| Hydrazone Intermediate | Incomplete cyclization | Increase reaction time and/or temperature. Monitor by TLC. |
| Hydrazide Formation | Reaction with ester groups | Use a slight excess of hydrazine (1.1-1.2 eq.). Avoid excessive heating. |
| Unidentified Impurities | Impure starting materials | Purify the diethyl 2-acetyl-3-oxosuccinate before use. |
III. Frequently Asked Questions (FAQs)
Q3: What is a reliable starting protocol for the synthesis of this compound?
A3: The following is a robust, step-by-step protocol that can be adapted and optimized for your specific laboratory conditions.
Experimental Protocol
Materials and Reagents:
-
Diethyl 2-acetyl-3-oxosuccinate
-
Hydrazine hydrate (~64% hydrazine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-acetyl-3-oxosuccinate (1.0 eq.) in a mixture of absolute ethanol and glacial acetic acid (a common ratio is 4:1 ethanol:acetic acid).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (a typical eluent system is ethyl acetate/hexane, 1:1). The reaction is complete when the spot corresponding to the starting β-ketoester is no longer visible.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Add cold deionized water to the residue to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Drying: Dry the purified product under vacuum to a constant weight.
Q4: What are the expected characterization data for this compound?
-
¹H NMR (in DMSO-d₆):
-
A singlet for the methyl group (CH ₃) protons around δ 2.2-2.4 ppm.
-
A quartet for the ethyl ester methylene protons (-OCH ₂CH₃) around δ 4.0-4.3 ppm.
-
A triplet for the ethyl ester methyl protons (-OCH₂CH ₃) around δ 1.1-1.3 ppm.
-
A broad singlet for the N-H proton of the pyridazinone ring, typically downfield, around δ 9.0-12.0 ppm.
-
A singlet for the vinyl proton (-C=CH -) in the dihydropyridazine ring.
-
-
¹³C NMR (in DMSO-d₆):
-
A signal for the methyl carbon (C H₃) around δ 18-22 ppm.
-
Signals for the ethyl ester carbons (-OC H₂C H₃) around δ 60-62 ppm and 14-15 ppm.
-
Signals for the carbonyl carbons (C =O) of the ester and the pyridazinone ring in the range of δ 160-175 ppm.
-
Signals for the sp² carbons of the dihydropyridazine ring.
-
-
FT-IR (KBr, cm⁻¹):
-
A broad peak around 3200-3400 cm⁻¹ corresponding to the N-H stretch.
-
Strong carbonyl stretching peaks around 1650-1750 cm⁻¹ for the ester and the pyridazinone ring.
-
C-H stretching peaks around 2900-3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The expected molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (C₈H₁₀N₂O₃ = 182.18 g/mol ).
-
Q5: How can I effectively purify the final product?
A5: Purification is critical for obtaining a high-quality product.
-
Recrystallization: This is often the most effective method for purifying solid products. Ethanol is a good starting solvent to try for recrystallization of pyridazinone derivatives. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative. A gradient elution with a mixture of ethyl acetate and hexane is typically effective. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
By systematically addressing these common issues and following the provided guidelines, researchers can significantly improve the yield and purity of this compound in their synthetic endeavors.
IV. References
-
Common side reactions in the synthesis of pyridazinone derivatives - Benchchem. Available at:
Sources
Technical Support Center: Purification of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related pyridazinone scaffolds. Here, we address common challenges encountered post-synthesis and provide robust, field-proven protocols to achieve high purity.
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues and questions that arise during the workup and purification of the target compound.
Question 1: My crude reaction mixture is a dark, oily residue after removing the reaction solvent. What is the first step to isolate my product?
Answer: An oily or gummy crude product is a common outcome, often due to the presence of residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or polymeric byproducts. The primary goal is to induce precipitation or crystallization of your target compound.
First, attempt a "trituration" or "crashing out" procedure. Add a solvent in which your desired product is expected to have low solubility but in which impurities might be soluble. For a polar compound like this compound, a non-polar solvent like diethyl ether, hexanes, or a mixture of the two is an excellent first choice.
-
Causality: The change in solvent environment from a polar reaction medium to a non-polar one drastically reduces the solubility of your polar product, forcing it out of solution as a solid. This process also serves to wash away non-polar impurities.
-
Procedure: Place the crude oil in an Erlenmeyer flask. Add a small volume of the non-polar solvent and stir vigorously with a spatula, scraping the sides of the flask. The friction can often provide the activation energy needed for nucleation and crystallization. If a solid forms, you can then collect it by vacuum filtration and wash it with more cold, non-polar solvent.
If this fails, an aqueous workup is the next logical step. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution with water to remove highly polar impurities and residual water-soluble solvents. If acidic or basic starting materials were used, washing with a mild base (e.g., saturated sodium bicarbonate solution) or a mild acid (e.g., dilute HCl) respectively, can remove them.[1] The product can then be recovered by drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, filtering, and evaporating the solvent under reduced pressure.[2] The resulting solid or oil should be significantly cleaner and more amenable to further purification.
Question 2: What is the most effective method for purifying the final compound: recrystallization or flash column chromatography?
Answer: Both methods are highly effective for pyridazinone derivatives, and the best choice depends on the nature of the impurities and the scale of your reaction.
-
Recrystallization is the preferred method if you have a crude product that is already >85-90% pure and you need to remove small amounts of closely related impurities or colored matter.[1] It is often faster, less solvent-intensive, and more scalable than chromatography. For pyridazinone compounds, ethanol or a mixture of ethanol and water is frequently a successful solvent system.[3][4][5] The key is to find a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[6][7]
-
Flash Column Chromatography is the method of choice when dealing with complex mixtures containing multiple byproducts with polarities similar to your product, or for separating isomers.[1] It offers much higher resolving power. For this compound, a normal-phase silica gel column is standard.
The following diagram illustrates a decision-making workflow:
Caption: Decision workflow for purification method selection.
Question 3: I am observing significant tailing and poor separation of my compound during silica gel column chromatography. What is causing this and how can I fix it?
Answer: This is a classic problem when purifying nitrogen-containing heterocyclic compounds on standard silica gel.[8] The pyridazinone core contains basic nitrogen atoms that can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong, non-specific binding leads to slow, uneven elution, resulting in peak tailing or streaking.
Solutions:
-
Mobile Phase Modification: The most common solution is to deactivate the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.[8]
-
Triethylamine (TEA): Typically, adding 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate) will neutralize the acidic silanol groups, leading to sharper peaks and better separation.[6]
-
Ammonia: Using a solution of methanol saturated with ammonia (e.g., 1-5% of 7N NH3 in MeOH mixed into DCM) can also be very effective for highly basic compounds.[9]
-
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different adsorbent.
-
Neutral or Basic Alumina: These are less acidic than silica and can be a good alternative for purifying basic compounds.[6]
-
Reversed-Phase (C18) Silica: For polar compounds, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be an excellent option. This technique separates based on hydrophobicity and avoids the acid-base interaction issues.[10]
-
Question 4: My recrystallization attempt resulted in very low yield. What are the common pitfalls?
Answer: Low recovery is a frequent issue in recrystallization and can almost always be traced back to a few key parameters.
-
Using Too Much Solvent: This is the most common mistake.[6] The goal is to dissolve the compound in the minimum amount of hot solvent to create a saturated solution. If too much solvent is used, the solution will not be saturated upon cooling, and much of your product will remain dissolved in the mother liquor.
-
Solution: Add the hot solvent in small portions to your crude solid in an Erlenmeyer flask while heating, waiting for it to boil between additions, until the solid just dissolves.
-
-
Cooling Too Quickly: Rapid cooling (e.g., placing the hot flask directly into an ice bath) promotes the formation of small, often impure crystals and can trap impurities within the crystal lattice.[7]
-
Solution: Allow the hot, clear solution to cool slowly to room temperature on a benchtop, undisturbed. Once it has reached room temperature and crystal growth has ceased, then place it in an ice bath to maximize recovery of the remaining dissolved product.[8]
-
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. If the compound has significant solubility even in the cold solvent, recovery will be poor.[6]
-
Solution: Perform small-scale solvent screening in test tubes to identify the optimal solvent or solvent system (e.g., ethanol/water, acetone/hexanes) before committing your entire batch.[6]
-
Troubleshooting Guides & Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol provides a step-by-step method for purification by recrystallization, a highly effective technique for this class of compounds.[5]
1. Solvent Selection:
- Place ~20 mg of your crude material into a small test tube.
- Add a few drops of ethanol at room temperature. The solid should be sparingly soluble.
- Heat the test tube in a hot water bath or with a heat gun until the solvent boils. Add more ethanol dropwise until the solid just dissolves.
- Remove from heat and allow to cool to room temperature, then place in an ice bath. Abundant crystal formation indicates ethanol is a good solvent choice.
2. Dissolution:
- Place the bulk of your crude solid into an appropriately sized Erlenmeyer flask.
- Add the minimum amount of hot ethanol needed to fully dissolve the compound, keeping the solution at or near its boiling point.
3. Hot Filtration (Optional):
- If you observe insoluble impurities (e.g., dust, inorganic salts) or if the solution is highly colored and you wish to use activated charcoal, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[8]
4. Crystallization:
- Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.
- Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
5. Isolation and Drying:
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
- Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol details a standard procedure for purification on silica gel, incorporating best practices for nitrogenous heterocycles.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).
- Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate).[1]
- The ideal system will give your target compound an Rf value of approximately 0.25-0.35 and show good separation from impurities.[11]
2. Column Packing:
- Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
- Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
- Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring no air bubbles are trapped.[11]
3. Sample Loading:
- Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM).
- Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system (e.g., 30% Ethyl Acetate in Hexanes + 0.5% Triethylamine).
- Collect fractions in an ordered array of test tubes.
- If separation is difficult, a gradient elution can be used by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).[11]
5. Analysis and Isolation:
- Monitor the collected fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Data Summary Table
| Purification Method | Recommended Solvents / Mobile Phase | Key Considerations & Rationale |
| Trituration | Diethyl Ether, Hexanes, Pentane | Ideal for initial cleanup of crude oils. Removes non-polar impurities and helps induce crystallization. |
| Recrystallization | Ethanol, Ethanol/Water, Acetone | Excellent for removing minor impurities from a solid. Ethanol is a commonly cited solvent for pyridazinones.[3][5][12] |
| Normal-Phase Chromatography | Hexanes/Ethyl Acetate or DCM/Methanol | Provides high-resolution separation. The addition of a basic modifier (0.1-1% Triethylamine) is often critical to prevent peak tailing.[6][8] |
| Reversed-Phase Chromatography | Water/Acetonitrile or Water/Methanol | A good alternative for polar compounds, especially if issues persist on silica. Buffers may be needed for optimal separation.[10] |
Purification Workflow Visualization
Caption: General purification workflow for this compound.
References
- BenchChem.
- BenchChem.
- National Center for Biotechnology Information.
- Jain, A., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
- BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology.
- BenchChem.
- BenchChem. Avoiding impurities in the synthesis of heterocyclic compounds.
- Gomha, S. M., et al. (2017). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Molecules, 22(5), 765.
- Al-Ghorbani, M., et al. (2022).
- University of Rochester, Department of Chemistry.
- Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
- ResearchGate.
- Biotage. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. omicsonline.org [omicsonline.org]
Troubleshooting low conversion in cyclocondensation reactions.
Welcome to the technical support center for troubleshooting cyclocondensation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates in their cyclization experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in the lab. This resource is structured into a primary troubleshooting guide and a set of frequently asked questions to address both specific experimental failures and broader conceptual hurdles.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion
Low conversion in a cyclocondensation reaction is a common yet multifaceted problem. The key to resolving it lies in systematically identifying the root cause. The following guide breaks down the most frequent issues based on experimental observations.
Logical Workflow for Troubleshooting Low Conversion
Before diving into specific issues, it's helpful to have a structured approach. The following workflow outlines a logical sequence for diagnosing the problem.
Caption: A systematic workflow for troubleshooting low reaction conversion.
Issue 1: Reaction Stalls with Significant Starting Material Remaining
Symptom: You observe by TLC or LC-MS that after an initial period of reaction, the consumption of starting materials slows down or stops completely, even after extended reaction times.
Question: My reaction has stalled, and TLC analysis shows only starting material. What's going on?
-
Potential Cause 1: Impure Starting Materials. This is the most common culprit. Impurities from a previous step or degradation during storage can act as potent inhibitors for your catalyst or react in non-productive pathways.[1]
-
Expertise & Experience: As a scientist, your first assumption should always be that your reagents are suspect until proven otherwise. Purification is not just a suggestion; it's a prerequisite for reproducible results.
-
Solution: Purify your starting materials rigorously. Recrystallization or column chromatography are effective for solids, while distillation is suitable for liquids.[1][2] Always confirm the purity of the purified material by NMR, melting point, or another appropriate analytical technique before use.[1]
-
-
Potential Cause 2: Catalyst Deactivation. The catalyst, whether acidic, basic, or metallic, is the engine of your reaction. If it loses activity, the reaction will halt.
-
Expertise & Experience: Deactivation can occur through poisoning, where impurities from your reactants or solvent irreversibly bind to the active sites.[3] It can also happen via fouling, where polymeric byproducts coat the catalyst surface, blocking access to active sites.[3][4] For heterogeneous catalysts, thermal degradation (sintering) at high temperatures can reduce the active surface area.[5]
-
Solution:
-
Use Fresh Catalyst: Always use a freshly opened bottle of catalyst or one that has been stored properly under an inert atmosphere if sensitive.
-
Purify Solvents and Reagents: Ensure your solvent and reactants are free from potential poisons (e.g., sulfur-containing compounds for palladium catalysts).[3]
-
Optimize Catalyst Loading: If the reaction stalls, sometimes adding another portion of the catalyst can restart it. However, this may also point to an underlying impurity issue that needs to be addressed.
-
-
Issue 2: Starting Materials Are Consumed, But Yield of Desired Product is Low
Symptom: TLC or LC-MS analysis shows complete or near-complete consumption of your starting materials, but the spot/peak corresponding to your desired product is weak. Often, you'll see a complex mixture of other products.
Question: My starting materials are gone, but my yield is poor and the TLC plate is a mess. Where did my product go?
-
Potential Cause 1: Unfavorable Reaction Equilibrium. Cyclocondensation reactions are often equilibrium processes that produce a small molecule byproduct, most commonly water.[6] If this byproduct is allowed to accumulate, it can drive the reaction backward according to Le Châtelier's principle, preventing the formation of a high concentration of your product.[7][8]
-
Expertise & Experience: Actively removing the water byproduct is one of the most powerful levers you can pull to increase yields in these reactions. This is not just an optimization; for many cyclocondensations, it is a requirement.
-
Solution: Implement Water Removal Techniques.
-
Azeotropic Distillation (Dean-Stark Apparatus): This is the classic and highly effective method for reactions run at or near the boiling point of the solvent.[6][9][10] The solvent forms a minimum-boiling azeotrope with water, which distills out of the reaction flask, condenses, and is collected in a trap where the denser water separates and the solvent returns to the reaction.[7][8] Toluene and xylene are common solvents for this purpose.[7]
-
In-Situ Chemical Dehydration: For reactions run at lower temperatures or on a smaller scale where a Dean-Stark apparatus is impractical, adding a dehydrating agent directly to the flask is effective.[11] Activated molecular sieves (typically 3Å or 4Å) are an excellent choice as they are largely inert and trap water molecules within their pores.[11][12][13]
-
-
-
Potential Cause 2: Suboptimal Solvent or Temperature. The choice of solvent and reaction temperature profoundly impacts reaction rates and selectivity.[14][15] A solvent that is too polar might over-stabilize a charged intermediate, slowing down a subsequent step. Conversely, a nonpolar solvent might not be sufficient to facilitate the initial ionic steps of the reaction.[16][17]
-
Expertise & Experience: There is no single "best" solvent. The optimal choice depends on the specific mechanism of your reaction. A systematic screen is often the most efficient way to identify the ideal conditions.
-
Solution:
-
Screen Solvents: Test a range of solvents with varying polarities and boiling points.[18] Common choices include toluene, acetonitrile, ethanol, THF, and DMF.[18][19]
-
Optimize Temperature: Run the reaction at different temperatures. Some reactions require heating to overcome activation barriers, while others may produce more side products at elevated temperatures.[14] Monitor the reaction at each temperature to find the sweet spot between reaction rate and selectivity.
-
-
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Suitability for Dean-Stark |
| Toluene | 2.4 | 111 | Excellent (immiscible with water) |
| Acetonitrile | 37.5 | 82 | Poor (miscible with water) |
| Ethanol | 24.5 | 78 | Poor (miscible with water) |
| Dichloromethane | 9.1 | 40 | Poor (low boiling point) |
| Tetrahydrofuran (THF) | 7.6 | 66 | Poor (miscible with water) |
| Dimethylformamide (DMF) | 36.7 | 153 | No (high boiling point) |
-
Potential Cause 3: Competing Side Reactions. Your starting materials may be participating in undesired pathways, such as self-condensation, polymerization, or alternative cyclization modes.[14]
-
Expertise & Experience: The kinetics of a reaction determine the product distribution. By changing conditions, you can alter the relative rates of the desired reaction versus undesired side reactions.
-
Solution:
-
Adjust Order of Addition: Slowly adding one reactant to a solution of the other can maintain a low concentration of the added reactant, which can suppress side reactions like self-condensation.[20]
-
Use Protecting Groups: If one of your starting materials has a reactive functional group that is not part of the desired cyclization, it may be necessary to temporarily "protect" it.[21][22] A protecting group masks the reactivity of a functional group, which can then be removed in a later step after the cyclization is complete.[23][24]
-
-
Experimental Protocols
Protocol: Setting Up a Cyclocondensation with a Dean-Stark Apparatus
This protocol describes the setup for actively removing water to drive a reaction equilibrium toward the products.
-
Glassware Preparation: Ensure all glassware (round-bottom flask, Dean-Stark trap, condenser) is thoroughly oven-dried or flame-dried to remove adsorbed moisture.[25]
-
Assembly:
-
Assemble the apparatus in a fume hood. Place a magnetic stir bar in the round-bottom flask.
-
Attach the Dean-Stark trap to the flask.
-
Attach the reflux condenser to the top of the Dean-Stark trap. Secure all joints with clips.
-
Connect the condenser to a chilled water source (water in at the bottom, out at the top).
-
-
Charging the Flask: Add your reactants and a suitable immiscible solvent (e.g., toluene) to the reaction flask. The solvent volume should be sufficient for effective stirring and reflux.
-
Filling the Trap: Pre-fill the Dean-Stark trap with the reaction solvent (e.g., toluene) up to the level of the side-arm that returns to the flask. This ensures that only collected water will accumulate at the bottom initially.
-
Reaction Execution:
-
Begin stirring and heat the reaction flask using a heating mantle.
-
Bring the mixture to a steady reflux. You will observe vapor condensing and dripping into the trap.
-
As the reaction proceeds, the water-solvent azeotrope will distill into the trap. Upon cooling, the water (being denser) will separate and collect at the bottom of the graduated portion of the trap, while the solvent will overflow and return to the reaction flask.[8][10]
-
-
Monitoring: Monitor the accumulation of water in the trap. The reaction is often complete when water ceases to collect. You can also monitor the reaction progress via TLC or LC-MS.[19]
Caption: Diagram of a Dean-Stark apparatus setup.
Frequently Asked Questions (FAQs)
Q1: What exactly is a cyclocondensation reaction? A cyclocondensation reaction is a chemical process where two or more molecules combine to form a ring structure, accompanied by the elimination of a small molecule like water or ammonia.[26] It is a cornerstone of synthetic organic chemistry for building cyclic and heterocyclic compounds.
Q2: How do I choose the right solvent for my cyclocondensation? The ideal solvent should: 1) fully dissolve your reactants at the reaction temperature, 2) have a boiling point that is appropriate for the desired reaction temperature, and 3) possess a polarity that favors the reaction mechanism.[16][27] If you plan to remove water azeotropically, you must choose a solvent that is immiscible with water, such as toluene or xylene.[7]
Q3: My reaction is reversible. What are the most common methods to drive it to completion? The two most effective strategies are based on removing the small molecule byproduct (usually water) to shift the chemical equilibrium to the product side.[7]
-
Azeotropic Distillation using a Dean-Stark apparatus is ideal for reactions that run at reflux in a water-immiscible solvent.[6][14]
-
In-situ Dehydration using drying agents like molecular sieves is excellent for reactions conducted at lower temperatures or on a small scale.[11][12]
Q4: When should I consider using a protecting group? You should consider using a protecting group when your starting material contains a functional group that is sensitive to the reaction conditions but is not intended to participate in the cyclization.[21][22] For example, if your reaction is base-catalyzed but your molecule also contains a base-sensitive ester you wish to preserve, you might need to find an alternative strategy or protect other sensitive sites. The use of protecting groups adds steps to your synthesis (protection and deprotection), so it should only be done when necessary to prevent side reactions or degradation.[22][23]
Q5: How can I effectively monitor the progress of my reaction? Regularly monitoring your reaction is crucial to determine the optimal reaction time and to avoid product degradation from prolonged heating.[25]
-
Thin Layer Chromatography (TLC): A quick, easy, and inexpensive method to qualitatively track the disappearance of starting materials and the appearance of the product.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to confirm the mass of your product and identify potential byproducts, giving you a clearer picture of what is happening in your reaction flask.
References
-
Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide. (n.d.). ResearchGate. Retrieved from [Link]
-
Dean-Stark Apparatus. (n.d.). Orick Médico Sarl. Retrieved from [Link]
-
reaction kinetics of vapor phase cyclocondensation of propionaldehyde. (n.d.). Academax. Retrieved from [Link]
-
Dean-Stark apparatus | Resource. (n.d.). RSC Education. Retrieved from [Link]
-
Dean–Stark apparatus. (n.d.). Grokipedia. Retrieved from [Link]
-
Dean–Stark apparatus. (n.d.). Wikipedia. Retrieved from [Link]
-
How to remove water in a condensation reaction on microscale (without Dean Stark)? (2014). ResearchGate. Retrieved from [Link]
-
A Simple Dean-Stark Apparatus Explained. (2013). YouTube. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Solvent effects. (n.d.). Wikipedia. Retrieved from [Link]
-
Optimization of the cyclization reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). PMC - NIH. Retrieved from [Link]
-
Protecting Groups. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Proposed mechanism for the cyclocondensation reaction between... (n.d.). ResearchGate. Retrieved from [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). PMC - NIH. Retrieved from [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
protect. (n.d.). University of Bristol. Retrieved from [Link]
-
Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. (2020). Royal Society Open Science. Retrieved from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Removing water Formed during Reaction? (2017). ResearchGate. Retrieved from [Link]
-
Effect of solvent on the condensation. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclocondensation reaction: Significance and symbolism. (2024). ScienceDirect. Retrieved from [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Optimization of reaction conditions: Significance and symbolism. (2024). ScienceDirect. Retrieved from [Link]
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020). YouTube. Retrieved from [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Retrieved from [Link]
-
Removal of trace water from a reaction. (2024). Reddit. Retrieved from [Link]
-
Removing water from a reaction by use of drying agent. (2022). Reddit. Retrieved from [Link]
-
Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
4.7: Solvent Effects. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Catalyst deactivation. (2021). YouTube. Retrieved from [Link]
-
Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). ACS. Retrieved from [Link]
- Removal of water from aqueous solutions. (n.d.). Google Patents.
-
Kinetic Modeling of Hydrogen Production by Dehydrogenation of Polycyclic Naphthenes with Varying Degrees of Condensation. (2022). MDPI. Retrieved from [Link]
-
Reaction Condition Optimization. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Products. (n.d.). MDPI. Retrieved from [Link]
-
-
(n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
-
Cyclocondensation Reaction for the Synthesis of N-Containing Macrocycles. (n.d.). Chemistry Letters | Oxford Academic. Retrieved from [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Retrieved from [Link]
-
Importance of Cyclization during the Condensation of Hydrolyzed Alkoxysilanes. (n.d.). Chemistry of Materials - ACS Publications. Retrieved from [Link]
-
Problems with a cross aldol condensation reaction. (2025). Reddit. Retrieved from [Link]
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orickmedicosarl.com [orickmedicosarl.com]
- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 16. Solvent effects - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Protective Groups [organic-chemistry.org]
- 22. Protecting group - Wikipedia [en.wikipedia.org]
- 23. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Troubleshooting [chem.rochester.edu]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Optimizing the Biginelli Reaction of Ethyl Acetoacetate
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial multicomponent reaction, with a specific focus on the use of ethyl acetoacetate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental outcomes.
The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea, is a cornerstone of heterocyclic chemistry.[1][2] The resulting DHPMs are of significant interest in the pharmaceutical industry due to their diverse biological activities, including acting as calcium channel blockers and antihypertensive agents.[1][2] While robust, the reaction's efficiency is highly dependent on catalyst selection and reaction conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Dihydropyrimidinone (DHPM)
Q: My Biginelli reaction is resulting in a very low yield or failing to produce any of the desired product. What are the likely causes and how can I improve the outcome?
A: Low yields are a common hurdle in the Biginelli reaction and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity or Inefficiency: The choice and condition of the catalyst are paramount. Classical methods often employ strong Brønsted acids like HCl.[3] However, a wide array of more efficient and milder catalysts are now available.
-
Causality: The catalyst's role is to activate the reactants, typically the aldehyde, facilitating the key carbon-nitrogen and carbon-carbon bond-forming steps.[4] An inactive or unsuitable catalyst will result in a sluggish or stalled reaction.
-
Solutions:
-
Catalyst Screening: If using a standard Brønsted acid with poor results, consider screening a panel of Lewis acids (e.g., ZnCl₂, Yb(OTf)₃, InCl₃) or heterogeneous catalysts (e.g., sulfated zirconia, functionalized silica).[1][4][5] Lewis acids are known to effectively catalyze the Biginelli reaction, often under milder conditions.[2][5]
-
Catalyst Loading: Ensure the optimal catalyst loading is used. For many Lewis acids, 1-10 mol% is a good starting point.[1]
-
Catalyst Integrity: If using a reusable heterogeneous catalyst, ensure it has been properly activated and has not been poisoned from previous runs.[6][7]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that require optimization for each specific substrate combination.[3][8]
-
Causality: The Biginelli reaction involves a series of equilibrium steps. Insufficient temperature or time may not provide the necessary activation energy to drive the reaction to completion. Conversely, excessive heat can lead to the decomposition of reactants, particularly urea, and promote side reactions.[1][6]
-
Solutions:
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).[1][9] This will help you determine the optimal reaction time and prevent premature workup or unnecessary heating.
-
Temperature Adjustment: If the reaction is sluggish at a lower temperature, a moderate increase may be beneficial. However, be cautious of temperatures exceeding 80-100°C, which can favor the formation of byproducts.[1]
-
-
-
Solvent Effects: The choice of solvent can significantly impact reactant solubility and the overall reaction rate.[3][6]
-
Causality: A suitable solvent should fully dissolve all reactants to ensure a homogeneous reaction mixture. The polarity of the solvent can also influence the stability of charged intermediates in the reaction mechanism.
-
Solutions:
-
Solvent Screening: While ethanol is a common solvent, consider exploring others like acetonitrile, THF, or even solvent-free conditions.[8][10] Solvent-free reactions, often conducted by heating a neat mixture of reactants with a catalyst, can be highly efficient and environmentally friendly.[1][3][4][11]
-
-
Issue 2: Formation of a Significant Amount of Byproducts
Q: I am observing one or more significant byproducts in my reaction mixture, which is complicating purification and reducing my yield. What are these byproducts and how can I minimize their formation?
A: Several side reactions can compete with the desired Biginelli pathway. Identifying the major byproduct is the first step in mitigating its formation.
-
Hantzsch 1,4-Dihydropyridine (DHP) Byproduct: This is the most common byproduct, often appearing as a yellow, fluorescent compound.[1][3][6]
-
Causality: The Hantzsch pyridine synthesis is another multicomponent reaction that combines an aldehyde, two equivalents of a β-ketoester (ethyl acetoacetate in this case), and a nitrogen source.[1] In the Biginelli reaction, the necessary ammonia for the Hantzsch pathway can be generated from the thermal decomposition of urea, especially at elevated temperatures.[1][6]
-
Solutions:
-
Temperature Control: Lowering the reaction temperature is the most effective way to reduce the Hantzsch byproduct, as it minimizes the decomposition of urea.[1][6]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6] Some catalysts may preferentially promote one over the other.
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition before it has a chance to react in the desired pathway.[6]
-
-
-
Knoevenagel Condensation Product: This intermediate can sometimes accumulate in the reaction mixture.
-
Causality: The Knoevenagel condensation between the aldehyde and ethyl acetoacetate is a key step in the Biginelli reaction mechanism.[1] If the subsequent steps involving urea are slow, this intermediate can build up.
-
Solutions:
-
Catalyst Optimization: A more efficient catalyst can accelerate the subsequent cyclization with urea, preventing the accumulation of the Knoevenagel intermediate.
-
Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of the aldehyde or ethyl acetoacetate could potentially favor the accumulation of this intermediate.
-
-
Issue 3: Difficult Work-up and Product Isolation
Q: My reaction appears to be complete by TLC, but I am struggling to isolate a pure product. What are some effective work-up and purification strategies?
A: A well-planned work-up procedure is crucial for obtaining a pure product.
-
Crystallization/Precipitation: In many cases, the DHPM product will precipitate out of the reaction mixture upon cooling.[1]
-
Protocol:
-
Cool the reaction mixture to room temperature.
-
If a solid has formed, collect it by filtration.
-
Wash the solid with a small amount of cold solvent (e.g., ethanol) to remove unreacted starting materials and soluble impurities.[1]
-
-
-
Recrystallization: This is the most common method for purifying the crude DHPM product.
-
Protocol:
-
Dissolve the crude solid in a minimum amount of a hot, suitable solvent (ethanol is often a good choice).
-
If a heterogeneous catalyst was used, it can be removed by hot filtration at this stage.[1]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the pure crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography may be necessary.
-
Considerations: Choose an appropriate solvent system (e.g., hexane/ethyl acetate) based on the polarity of your product and any byproducts, as determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and reaction optimization.
Q1: What is the mechanistic role of the catalyst in the Biginelli reaction?
A1: The precise mechanism of the Biginelli reaction has been a subject of debate, with several proposed pathways. The most widely accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the reaction of the aldehyde and urea.[12][13] This electrophilic intermediate is then attacked by the enol of ethyl acetoacetate.[4] The final step is a cyclization and dehydration to yield the DHPM product.[12] The catalyst, whether a Brønsted or Lewis acid, plays a crucial role in activating the aldehyde carbonyl group, facilitating the initial condensation with urea and promoting the subsequent cyclization.[2][4][14]
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?
A2: Both Brønsted and Lewis acids can effectively catalyze the Biginelli reaction, and the optimal choice often depends on the specific substrates and desired reaction conditions.[2][5]
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH): These are the traditional catalysts for the Biginelli reaction.[2] They are inexpensive and readily available. However, they often require harsh reaction conditions (e.g., high temperatures) and can lead to the formation of byproducts.[3]
-
Lewis Acids (e.g., ZnCl₂, FeCl₃, Yb(OTf)₃, InCl₃): Lewis acids have gained popularity as they often promote the reaction under milder conditions and can offer higher yields and selectivity.[4][5] They function by coordinating to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Many Lewis acid-catalyzed Biginelli reactions can be performed under solvent-free conditions.[4]
Q3: What are the advantages of using a heterogeneous catalyst?
A3: Heterogeneous catalysts offer several practical advantages, particularly in the context of green chemistry and process development.
-
Easy Separation: They can be easily removed from the reaction mixture by simple filtration, which simplifies the work-up procedure.[7][15]
-
Reusability: Many heterogeneous catalysts can be recovered and reused for multiple reaction cycles without a significant loss of activity, making the process more cost-effective and sustainable.[16][17]
-
Reduced Waste: By eliminating the need for catalyst quenching and extraction steps, heterogeneous catalysts contribute to a reduction in chemical waste.
Examples of heterogeneous catalysts used for the Biginelli reaction include sulfated zirconia, zeolites, and various metal oxides.[1][7][16]
Q4: Can the electronic properties of the aromatic aldehyde affect the reaction?
A4: Yes, the electronic nature of the substituent on the aromatic aldehyde can have a significant impact on the reaction rate and conditions required.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring generally increase the rate of the reaction. This is because they stabilize the carbocation intermediate formed during the reaction.[18]
-
Electron-withdrawing groups (e.g., -NO₂, -CN) tend to decrease the reaction rate by destabilizing the carbocation intermediate.[18] Consequently, reactions with electron-deficient aldehydes may require longer reaction times or higher temperatures to achieve good yields.[18]
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Biginelli Reaction (Solvent-Free)
This protocol provides a general starting point for optimizing the Biginelli reaction using a Lewis acid catalyst under solvent-free conditions.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, 1-5 mol%)[1]
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and the Lewis acid catalyst.
-
Place the flask in a preheated oil bath at 60-80°C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Add 20 mL of cold ethanol and stir for 5 minutes to dissolve any unreacted starting materials.
-
Collect the precipitated product by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Brønsted Acids | ||||
| HCl | Ethanol, reflux | 2-4 h | 40-80 | [1] |
| p-TsOH | Toluene, reflux | 4-6 h | 50-85 | [12] |
| Lewis Acids | ||||
| Yb(OTf)₃ | Solvent-free, 95°C | 0.5-2 h | 85-95 | [4] |
| InCl₃ | Acetonitrile, reflux | 1-3 h | 80-92 | [4] |
| ZnCl₂ | Solvent-free, 80°C | 2-5 h | 75-90 | [5] |
| Heterogeneous Catalysts | ||||
| Sulfated Zirconia | Solvent-free, 60°C | 1-3 h | 88-96 | [1] |
| Co-MOF | Solvent-free, 100°C | 0.5-1 h | 90-98 | [16] |
Visualizations
Catalyst Selection Workflow
Caption: A decision workflow for selecting the optimal catalyst and reaction conditions for the Biginelli reaction.
Biginelli Reaction Mechanism (Iminium Intermediate Pathway)
Caption: The accepted iminium intermediate pathway for the acid-catalyzed Biginelli reaction.
References
-
Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [Link]
-
ACS Publications. (n.d.). Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction. Inorganic Chemistry. [Link]
-
Bentham Science. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. Bentham Science. [Link]
-
PubMed. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. Journal of Organic Chemistry. [Link]
-
JETIR. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Journal of Emerging Technologies and Innovative Research. [Link]
-
IRIS-AperTO. (n.d.). Brønsted acid catalysed enantioselective Biginelli reaction. Università di Torino. [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Biginelli reaction catalyzed by elemental bromine as a novel Lewis acid catalyst, under mild conditions. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]
-
Taylor & Francis Online. (n.d.). Yttria-Zirconia–Based Lewis Acid Catalysis of the Biginelli Reaction: An Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H). Taylor & Francis Online. [Link]
-
Journal of Internal Medicine & Pharmacology. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. [Link]
-
JETIR. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Journal of Emerging Technologies and Innovative Research. [Link]
-
Lovely Professional University. (n.d.). Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. Lovely Professional University. [Link]
-
Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]
-
ACS Publications. (2019). Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction. Inorganic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). A Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Effect of different parameters on the Biginelli reaction of ethyl.... ResearchGate. [Link]
-
SlideShare. (n.d.). BIGINELLI REACTION. SlideShare. [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. J&K Scientific LLC. [Link]
-
PubMed. (n.d.). Synthesis of Dihydropyrimidinones (DHPMs) and Hexahydro Xanthene Catalyzed by 1,4-Diazabicyclo [2.2.2] Octane Triflate Under Solvent-Free Condition. PubMed. [Link]
-
ACS Publications. (2013). Ionic Liquid Effect over the Biginelli Reaction under Homogeneous and Heterogeneous Catalysis. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Kinetic profile for the catalytic model Biginelli reaction under the.... ResearchGate. [Link]
-
MDPI. (n.d.). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules. [Link]
-
ResearchGate. (n.d.). Effects of different parameters on the Biginelli reaction of ethyl.... ResearchGate. [Link]
-
Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. [Link]
-
Royal Society of Chemistry. (2019). Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. RSC Advances. [Link]
-
ResearchGate. (n.d.). BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. ResearchGate. [Link]
-
PubMed Central. (n.d.). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PubMed Central. [Link]
-
Theochem @ Mercer University. (n.d.). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Theochem @ Mercer University. [Link]
-
Royal Society of Chemistry. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Analyst. [Link]
-
Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Atlas. [Link]
-
University of Illinois. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois. [Link]
-
ResearchGate. (n.d.). The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. ResearchGate. [Link]
-
ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. theochem.mercer.edu [theochem.mercer.edu]
- 10. sennosbiotech.com [sennosbiotech.com]
- 11. Synthesis of Dihydropyrimidinones (DHPMs) and Hexahydro Xanthene Catalyzed by 1,4-Diazabicyclo [2.2.2] Octane Triflate Under Solvent-Free Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. jetir.org [jetir.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. iris.unito.it [iris.unito.it]
- 18. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction – Oriental Journal of Chemistry [orientjchem.org]
Hantzsch Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation
Welcome to the Technical Support Center for the Hantzsch Dihydropyridine Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during this foundational multicomponent reaction. Our focus is on understanding and mitigating the formation of unwanted byproducts, ensuring the integrity and purity of your target 1,4-dihydropyridine (1,4-DHP).
This guide is structured in a question-and-answer format to directly address the specific issues you may face at the bench. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the reaction mechanism and how to control it.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction has a low yield and my TLC plate shows multiple spots. What are the most common byproducts I should be aware of?
Low yields in the classical Hantzsch synthesis are often due to the formation of several key byproducts.[1] Understanding what these are is the first step to avoiding them. The primary culprits include:
-
Oxidized Pyridine Derivative: This is the most common byproduct. The desired 1,4-dihydropyridine ring is susceptible to oxidation, leading to the formation of a stable aromatic pyridine ring.[1] This process can be accelerated by heat, light, and the presence of air (oxygen).
-
1,2-Dihydropyridine Regioisomer: Under certain conditions, particularly at room temperature and in the absence of a solvent, the formation of the 1,2-dihydropyridine isomer can compete with, or even become the major product.[2]
-
Unreacted Intermediates: The Hantzsch reaction proceeds through several key intermediates. If the reaction does not go to completion, you may find the following in your crude product:
-
Self-Condensation Products of β-Ketoester: Although less commonly reported, under basic or harsh thermal conditions, β-ketoesters can undergo self-condensation to form various byproducts.
A typical TLC analysis of an incomplete or suboptimal Hantzsch reaction might show the starting materials, the desired 1,4-DHP, and spots corresponding to these byproducts. The oxidized pyridine is often more polar than the 1,4-DHP.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems related to byproduct formation in the Hantzsch synthesis.
Issue 1: The major impurity in my product is the oxidized pyridine derivative.
This is a very common issue, often identified by a characteristic aromatic signal in the 1H NMR spectrum and a different Rf value on TLC.
Causality: The 1,4-dihydropyridine ring is sensitive to oxidation, and the driving force for this side reaction is the formation of the highly stable aromatic pyridine ring.[1] This can occur due to:
-
Prolonged reaction times at high temperatures.
-
Exposure to air (oxygen) during the reaction or workup.
-
Use of certain catalysts or solvents that promote oxidation.
-
Control the Reaction Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce aerial oxidation.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting materials are consumed, work up the reaction promptly. Avoid unnecessarily long reflux times. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, which can minimize the formation of oxidative byproducts.[8]
-
Careful Workup: During the workup, minimize the exposure of the product to air and strong light. If possible, use degassed solvents.
-
Choose the Right Solvent: The polarity of the solvent can influence the rate of oxidation. While traditional solvents like ethanol are common, "on-water" synthesis has been shown to be efficient and can sometimes lead to cleaner reactions.[9][10][11]
Issue 2: My product is a mixture of 1,4-DHP and a regioisomer, likely the 1,2-DHP.
The formation of the 1,2-dihydropyridine isomer can be a significant issue, leading to difficult purification.
Causality: The mechanism of the Hantzsch reaction can proceed through different pathways, and the reaction conditions can influence which regioisomer is favored.[1][2] Room temperature and solvent-free conditions have been reported to favor the 1,2-DHP isomer in some cases.[2][12]
-
Temperature Control: If you are getting a mixture of isomers at room temperature, consider running the reaction at a higher temperature (e.g., refluxing ethanol), which often favors the thermodynamically more stable 1,4-DHP.
-
Catalyst Selection: The choice of catalyst can play a crucial role in directing the regioselectivity. Acidic catalysts are generally employed to enhance selectivity towards the 1,4-DHP.[12]
-
Solvent Effects: The use of a solvent, as opposed to solvent-free conditions, can help favor the formation of the 1,4-DHP. Ethanol is a standard choice.
Issue 3: My crude product is an oil that is difficult to purify and my TLC shows a streak of impurities.
An oily or gummy product that resists crystallization is often a sign of multiple impurities, including unreacted starting materials and intermediates.[13]
Causality: An incomplete reaction is the most likely cause. This can be due to:
-
Insufficient reaction time or temperature.
-
Low reactivity of the starting materials (e.g., sterically hindered aldehydes). [4]
-
Inefficient catalysis.
-
Drive the Reaction to Completion:
-
Increase Reaction Time: Monitor the reaction by TLC until the starting material spots have disappeared.
-
Increase Temperature: If the reaction is sluggish at a lower temperature, increasing the temperature to reflux may be necessary.
-
Use a Catalyst: If you are running the reaction without a catalyst, adding one can significantly improve the reaction rate and yield. A wide range of catalysts, from simple Brønsted acids like p-toluenesulfonic acid to various Lewis acids and heterogeneous catalysts, have been successfully employed.[14]
-
-
Purification Strategy for Oily Products:
-
Column Chromatography: If direct crystallization fails, column chromatography is the most effective method for separating the desired product from unreacted starting materials and byproducts. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Trituration: Before resorting to chromatography, you can try triturating the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., a cold mixture of ether and hexanes). This may induce crystallization of the product.
-
Data & Protocols
Table 1: Comparative Performance of Catalysts in Hantzsch Synthesis
The choice of catalyst has a profound impact on the efficiency of the Hantzsch reaction. The following table provides a comparison of various catalysts for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | NH4OAc | Ethanol | Reflux | 8 | 65 | [14] |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH4OH | Ethanol | Reflux | 6 | 82 | [14] |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH4OAc | H2O | 80 | 1 | 94 | [14] |
| Fe3O4@SiO2-SO3H | Benzaldehyde | Ethyl acetoacetate | NH4OAc | Ethanol | 60 | 0.5 | 96 | [14] |
| γ-Al2O3 nanoparticles | Benzaldehyde | Ethyl acetoacetate | NH4OAc | Solvent-free | 90 | 0.08 | 95 | [15] |
Analysis: The data clearly shows that catalyzed reactions provide significantly higher yields in shorter reaction times compared to the uncatalyzed reaction. Modern heterogeneous and green catalysts show exceptional efficiency, often under milder and more environmentally friendly conditions.[14]
Experimental Protocol: General Procedure for a Catalyzed, Solvent-Free Hantzsch Synthesis
This protocol is a representative example of a modern, efficient Hantzsch synthesis that minimizes the use of solvents and reduces reaction times.
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Catalyst (e.g., γ-Al2O3 nanoparticles, 0.2 g)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a 25 mL round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and the catalyst.
-
Place a magnetic stir bar in the flask and place it in an oil bath preheated to 90°C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is often a mixture of hexane and ethyl acetate (e.g., 8:2).[16]
-
Upon completion of the reaction (typically within 5-30 minutes, as indicated by the disappearance of the aldehyde spot on TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Add ethyl acetate to the reaction mixture to dissolve the product and filter to remove the heterogeneous catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 1,4-dihydropyridine.[15]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Hantzsch Reaction Mechanism and Key Byproduct Pathways
Caption: Key pathways in the Hantzsch synthesis leading to the desired 1,4-DHP and major byproducts.
Diagram 2: Troubleshooting Workflow for Hantzsch Synthesis
Caption: A decision-making workflow for troubleshooting common issues in the Hantzsch synthesis.
References
-
Cao, S., et al. (2017). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 19(19), 4575-4581. Available at: [Link]
-
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Scientific Research in Science and Technology. Available at: [Link]
-
Shaabani, A., et al. (2012). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Iranian Journal of Catalysis, 2(3), 139-145. Available at: [Link]
-
Pramanik, A., & Dandapat, A. (2014). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Journal of Chemistry, 2014, 1-7. Available at: [Link]
-
Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111. Available at: [Link]
-
Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Gatt, S., & De Nisco, M. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2818-2828. Available at: [Link]
-
Workup for oily/gummy product in dihydropyridine synthesis? ResearchGate. Available at: [Link]
-
A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. Available at: [Link]
-
Mondal, E., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances, 7(50), 31631-31640. Available at: [Link]
-
Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews, 6(3), 262-267. Available at: [Link]
-
Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. ChemistrySelect. Available at: [Link]
-
Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D. Available at: [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Available at: [Link]
-
Phillips, A. P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1433. Available at: [Link]
-
How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Can somebody help me identify a byproduct of a Hantzsch type reaction? Reddit. Available at: [Link]
-
Belhante, N., et al. (2023). A highly efficient and green method for catalyzing the Hantzsch reaction under solvent-free conditions using a seashell/Kaolin calcined system. Journal of Chemical Sciences, 135(3), 1-11. Available at: [Link]
-
2.3B: Uses of TLC. Chemistry LibreTexts. Available at: [Link]
-
Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews, 6(3), 262-267. Available at: [Link]
-
Analysis of Impurities in Composition B by Thin Layer Chromatography. Defense Technical Information Center. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Varma, R. S. (2002). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 7(7), 542-553. Available at: [Link]
-
How do chemists know they have a purified unknown sample? Reddit. Available at: [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. scispace.com [scispace.com]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. researchgate.net [researchgate.net]
Optimizing reaction conditions for dihydropyridazine synthesis (temperature, solvent, time).
A Senior Application Scientist's Guide to Reaction Condition Optimization
Welcome to the technical support center for dihydropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. While the principles discussed here are broadly applicable, we will focus on the widely utilized Hantzsch reaction for synthesizing 1,4-dihydropyridines (1,4-DHPs), a cornerstone in medicinal chemistry.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your experiments. Each question is followed by an in-depth analysis of potential causes and actionable solutions grounded in chemical principles.
Q1: My reaction yield is disappointingly low or I'm getting no product at all. What's going wrong?
This is a common frustration, often stemming from several interrelated factors. Let's break down the likely culprits and how to address them.
Potential Cause 1: Sub-optimal Reaction Temperature
-
The Science: The Hantzsch condensation is a multi-step reaction involving Knoevenagel condensation, Michael addition, and cyclization.[2] Each step has its own activation energy. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion. Conversely, excessively high temperatures can cause degradation of the starting materials or the 1,4-DHP product, which can be sensitive to heat.[3]
-
Troubleshooting Steps:
-
Establish a Baseline: If you're starting with a new substrate, begin with a moderate temperature, such as 60-80°C.[4] A study on a catalyst-free reaction in water showed that increasing the temperature from room temperature to 70-75°C dramatically increased the yield from 35% to 92%.[5]
-
Systematic Optimization: Increase the temperature in 10-15°C increments, carefully monitoring the reaction by Thin Layer Chromatography (TLC). Note the appearance of new, unidentified spots, which could indicate byproduct formation at higher temperatures.
-
Consider Reflux Conditions: Many protocols call for refluxing in a suitable solvent like ethanol.[5][6] This provides a stable and consistent reaction temperature. However, for some sensitive substrates, a precisely controlled temperature below the solvent's boiling point may be necessary.
-
Potential Cause 2: Inappropriate Solvent Choice
-
The Science: The solvent plays a crucial role in solubilizing reactants and stabilizing intermediates. The polarity of the solvent can significantly influence the reaction rate.[3] While traditional solvents like ethanol and acetic acid are common, they are not always the most effective.[3][6]
-
Troubleshooting Steps:
-
Solvent Screening: If yields are low in a standard solvent like ethanol, consider screening other options. Polar protic solvents (e.g., methanol, water) and polar aprotic solvents (e.g., DMF, 1,4-dioxane) have been used.[7]
-
Explore Green Chemistry Options: Water has emerged as a highly effective and environmentally benign solvent for the Hantzsch synthesis, often providing excellent yields without the need for a catalyst.[5][6] Aqueous micellar solutions, using surfactants like SDS, have also been shown to dramatically improve yields.[8]
-
Solvent-Free Conditions: For a truly green approach, consider running the reaction neat (solvent-free).[9][10][11] This can increase reactant concentration, accelerate the reaction, and simplify workup.[3][12] Often, this is paired with a solid catalyst.
-
Potential Cause 3: Inefficient Catalysis (or Lack Thereof)
-
The Science: While some Hantzsch reactions proceed without a catalyst, particularly at higher temperatures, catalysis can significantly accelerate the reaction, allowing for milder conditions and shorter reaction times.[3] Catalysts, typically Lewis or Brønsted acids, activate the aldehyde and ketoester components, facilitating the key bond-forming steps.
-
Troubleshooting Steps:
-
Introduce a Catalyst: If your uncatalyzed reaction is sluggish, introduce a catalyst. Simple Brønsted acids like p-toluenesulfonic acid (PTSA) are effective and inexpensive.[4][8][13]
-
Screen Catalyst Types: A wide array of catalysts have been proven effective, including:
-
Optimize Catalyst Loading: Start with a catalytic amount (e.g., 5-10 mol%). Increasing the catalyst loading may improve the rate, but can also lead to side reactions. A systematic optimization is recommended.[7]
-
Potential Cause 4: Incorrect Reaction Time
-
The Science: Reactions need sufficient time to reach completion. However, prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the 1,4-DHP product.[3] The optimal time is a balance between achieving maximum conversion and minimizing product loss.
-
Troubleshooting Steps:
-
Monitor with TLC: This is the most critical step. Do not rely on a fixed time from a literature procedure, as optimal times can vary with substrates. Monitor the disappearance of starting materials and the appearance of the product spot.
-
Time Course Study: Run the reaction and take aliquots at regular intervals (e.g., every 30-60 minutes). Analyze each aliquot by TLC or LC-MS to determine the point of maximum product formation.
-
Consider Alternative Energy Sources: Microwave irradiation or ultrasound can dramatically reduce reaction times from hours to minutes.[3][8][16][17][18] Microwave synthesis, in particular, allows for rapid heating to high temperatures in sealed vessels, accelerating the reaction significantly.[17]
-
Q2: My reaction is messy, with multiple byproducts. How can I achieve a cleaner synthesis?
Byproduct formation is a common issue that complicates purification and reduces the yield of your desired dihydropyridine.
Potential Cause 1: Over-oxidation to Pyridine
-
The Science: The 1,4-dihydropyridine product can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyridine derivative.[8][19] This is often an undesired side reaction unless the pyridine is the target molecule. The driving force for this is the stability gained through aromatization.[8]
-
Troubleshooting Steps:
-
Control the Atmosphere: If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Avoid Harsh Oxidants: Be mindful of your reagents. Some conditions or catalysts, especially at high temperatures, can promote oxidation. Classical oxidants like nitric acid or KMnO₄ are sometimes used intentionally for aromatization but should be avoided if the DHP is the target.[2][8]
-
Purification Strategy: If a small amount of the pyridine byproduct is formed, it can often be separated from the 1,4-DHP by column chromatography or recrystallization.
-
Potential Cause 2: Unwanted Side Reactions
-
The Science: The Hantzsch synthesis involves several reactive intermediates. Impurities in starting materials (especially the aldehyde) or non-optimal conditions can lead to side reactions. For example, self-condensation of the β-ketoester or Michael addition of impurities can compete with the main reaction pathway.
-
Troubleshooting Steps:
-
Purify Your Reagents: Ensure the purity of your starting materials. Aldehydes are particularly prone to oxidation to carboxylic acids on storage. It is good practice to distill or purify aldehydes before use.
-
Optimize Reagent Stoichiometry: The standard stoichiometry is 2 equivalents of the β-ketoester, 1 equivalent of the aldehyde, and 1 equivalent of the ammonia source.[19] Deviating from this can leave unreacted starting materials that may engage in side reactions.
-
Control the Order of Addition: In some cases, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[4] For instance, pre-mixing the aldehyde and one equivalent of the β-ketoester to form the Knoevenagel adduct before adding the enamine (formed from the second equivalent of β-ketoester and ammonia) may improve selectivity.
-
Q3: My reaction seems to stall and never goes to completion. How can I drive it forward?
An incomplete reaction leaves you with a mixture of starting materials and product, making purification difficult and lowering the overall yield.
Potential Cause 1: Insufficient Energy Input
-
The Science: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.
-
Troubleshooting Steps:
-
Increase Temperature: As discussed in Q1, gradually increasing the temperature is the most direct way to increase the reaction rate.[7][9]
-
Apply Microwave or Ultrasound: These non-conventional energy sources are highly effective at promoting reactions. Microwave heating can achieve temperatures far above the solvent's boiling point in sealed vessels, drastically shortening reaction times.[3][17] Ultrasound irradiation has also been shown to give high yields.[3][8]
-
Potential Cause 2: Catalyst Deactivation or Insufficiency
-
The Science: The catalyst may be deactivated by impurities or may not be active enough for the specific substrates being used.
-
Troubleshooting Steps:
-
Screen Different Catalysts: If one catalyst isn't working, try another from a different class (e.g., switch from a Brønsted acid to a Lewis acid).
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 15 mol%) might be sufficient to drive the reaction to completion.[7]
-
Check Catalyst Quality: Ensure your catalyst is pure and active. Some catalysts are sensitive to air or moisture.
-
Potential Cause 3: Reversibility or Unfavorable Equilibrium
-
The Science: Some steps in the reaction mechanism may be reversible. The final cyclization and dehydration step is typically irreversible and helps drive the reaction to completion. If this step is slow, the reaction may appear to stall.
-
Troubleshooting Steps:
-
Remove Water: If the reaction is run in an organic solvent, using a Dean-Stark trap to remove the water formed during the reaction can help shift the equilibrium towards the product.
-
Change the Solvent: Switching to a solvent system that favors the product can help. As mentioned, solvent-free conditions or aqueous media can be highly effective.[6][9]
-
Optimization Data Summary
The following table summarizes the impact of key reaction parameters on the synthesis of 1,4-dihydropyridines, based on data from various studies.
| Parameter | Condition | Expected Outcome & Rationale |
| Temperature | Low (e.g., Room Temp) | Slow reaction rate, potentially incomplete conversion.[5] |
| Moderate (e.g., 70-75°C) | Often the optimal balance between reaction rate and product stability, leading to high yields.[5] | |
| High (e.g., >100°C / Reflux) | Very fast reaction, but risk of byproduct formation and product degradation.[3][9] | |
| Solvent | Ethanol / Acetic Acid | Traditional solvents, but can require long reaction times and may result in lower yields.[6] |
| Water | An excellent "green" solvent that can accelerate the reaction and lead to high yields, even without a catalyst.[6][8] | |
| Solvent-Free | Maximizes reactant concentration, often leading to very short reaction times and simplified workup.[7][9][11][13] | |
| Time | Too Short | Incomplete reaction, significant starting material remains. |
| Optimized (via TLC) | Maximum yield of the desired 1,4-DHP. | |
| Too Long | Potential for product degradation or formation of oxidative byproducts.[3] |
General Experimental Protocol
This protocol provides a generalized starting point for the Hantzsch synthesis of a 1,4-dihydropyridine. It should be optimized for specific substrates.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 2 mmol), and the nitrogen source (e.g., ammonium acetate, 1.2 mmol) in the chosen solvent (e.g., ethanol, 5 mL).[5] If using a catalyst, add it at this stage (e.g., 10 mol%).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 75°C or reflux) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the limiting starting material (usually the aldehyde) is consumed.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. If the product precipitates, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure, or the mixture can be poured into ice-cold water to induce precipitation.[5]
-
Purification: Wash the crude solid with cold water and/or a cold non-polar solvent like hexane.[11] The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine.[5]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (NMR, IR, Mass Spectrometry, and melting point).
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in dihydropyridine synthesis.
Caption: A troubleshooting workflow for dihydropyridine synthesis.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the Hantzsch dihydropyridine synthesis? A: The reaction proceeds through a series of steps: 1) A Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. 2) Formation of an enamine from the second equivalent of the β-ketoester and an ammonia source. 3) A Michael addition of the enamine to the product of the Knoevenagel condensation, followed by 4) Cyclization and dehydration to yield the final 1,4-dihydropyridine ring.[2]
Q: How do I choose the best solvent for my reaction? A: Start with a common solvent like ethanol. If the yield is low or the reaction is slow, consider greener and often more effective alternatives like water or even running the reaction under solvent-free conditions.[6][7] The optimal solvent depends on the specific substrates, so a small-scale screen of a few solvent types can be highly beneficial.
Q: What is a typical reaction time and temperature? A: With conventional heating, reaction times can range from 2 to 12 hours at temperatures between 60°C and reflux.[4][5][6] However, using microwave irradiation can reduce the time to just a few minutes at temperatures around 120-140°C.[16][18] The best conditions are highly substrate-dependent.
Q: How can I best monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is the most common and effective method.[4][5] It allows you to visualize the consumption of your starting materials and the formation of your product over time, helping you to determine the optimal reaction endpoint and avoid product degradation from prolonged heating.
References
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Montmorillonite K-10 catalyzed synthesis of Hantzsch dihydropyridine derivatives from methyl arenes via in situ generated ammonia under microwave irra ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04990J [pubs.rsc.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method [scirp.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 16. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. data.biotage.co.jp [data.biotage.co.jp]
- 18. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. chemtube3d.com [chemtube3d.com]
- 22. researchgate.net [researchgate.net]
- 23. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
- 24. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dihydropyridine synthesis [organic-chemistry.org]
Technical Support Center: Stability of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate in Solution
Welcome to the technical support guide for Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction
This compound is a heterocyclic compound belonging to the pyridazinone class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The stability of this compound in solution is paramount for obtaining reliable and reproducible results in experimental settings. This guide will delve into the potential degradation pathways and the factors that can influence its stability, offering practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?
A decrease in concentration is likely due to chemical degradation. The two most probable causes are hydrolysis of the ethyl ester group and/or degradation of the pyridazinone ring itself. The rate of degradation can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidative agents.[2][3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
The pH of the solution is a critical factor.[4] Ester linkages, such as the ethyl ester in this compound, are susceptible to hydrolysis.[5] This reaction is typically catalyzed by both acid and base. Therefore, you can expect accelerated degradation at both low and high pH values. The pyridazinone ring may also exhibit pH-dependent stability. It is advisable to determine the optimal pH for stability, which is often near neutral pH for many esters, though empirical testing is necessary.
Q3: What are the likely degradation products I should be looking for?
The primary degradation product from hydrolysis would be the corresponding carboxylic acid, 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, and ethanol. Other degradation products could arise from the opening or modification of the pyridazinone ring, especially under harsh conditions. Performing a forced degradation study can help identify potential degradants.[6][7]
Q4: Can the choice of solvent impact the stability of the compound?
Absolutely. While the compound's solubility in various solvents is an important consideration, the reactivity of the solvent can also play a role. Protic solvents, especially under non-neutral pH conditions, can participate in hydrolysis or other degradation reactions. It is recommended to use aprotic, high-purity solvents for stock solutions whenever possible and to minimize the storage time in aqueous buffers.
Q5: Are there any special storage conditions recommended for solutions of this compound?
To maximize the shelf-life of your solutions, we recommend the following:
-
Storage Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. Thermal degradation can occur at elevated temperatures.[8]
-
Protection from Light: Protect solutions from light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.
Issue 1: Inconsistent Results in Biological Assays
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen, concentrated stock solution immediately before each experiment.
-
Assess Stability in Assay Buffer: Incubate the compound in your cell culture medium or assay buffer under the exact experimental conditions (e.g., temperature, CO2 levels) but without cells or other reagents. Sample at different time points and analyze the concentration of the parent compound by a stability-indicating method like HPLC.
-
pH Monitoring: Measure the pH of your assay medium before and after the experiment to ensure it remains within a stable range for the compound.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: This is a systematic way to identify potential degradation products and develop a stability-indicating analytical method.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Characterize Degradants: Use techniques like LC-MS to identify the mass of the unknown peaks and propose potential structures. This will help you understand the degradation pathway.
-
Optimize Analytical Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products.
Experimental Protocol: Forced Degradation Study
This protocol outlines the conditions for a basic forced degradation study.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water and organic solvent (e.g., acetonitrile or methanol)
-
pH meter, heating block/water bath, photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Take samples at each time point, neutralize with NaOH, and analyze.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep at room temperature and sample at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with HCl before analysis.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide. Keep at room temperature and protected from light. Sample at various time points and analyze.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) with and without humidity. Analyze at set intervals.
-
Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines. Keep a control sample in the dark. Analyze both samples at the end of the exposure period.
Data Analysis: Analyze all samples using a suitable chromatographic method (e.g., HPLC-UV). Calculate the percentage of degradation and identify any new peaks that appear.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2-24 hours |
| Base Hydrolysis | 0.1 M NaOH at RT | 0.5-4 hours |
| Oxidation | 3% H₂O₂ at RT | 2-24 hours |
| Thermal (Dry) | 60°C | 1-5 days |
| Thermal (Wet) | 60°C / 75% RH | 1-5 days |
| Photostability | ICH Q1B conditions | Per guideline |
Visualizing Stability Concepts
Diagram 1: Potential Degradation Pathway
The following diagram illustrates the most likely hydrolytic degradation pathway for this compound.
Caption: Hydrolysis of the ethyl ester to its carboxylic acid.
Diagram 2: Troubleshooting Workflow for Stability Issues
This workflow provides a logical sequence for addressing stability-related problems.
Caption: Workflow for troubleshooting inconsistent results.
References
- Synthesis, thermal property and antifungal evaluation of pyrazine esters. (URL not available)
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Klick, S., Muzaffar, A., Hofer, J., & Wätzig, H. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825.
- Stability Indicating Forced Degrad
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
- PubChem. (n.d.). Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate.
-
PubChem. (n.d.). Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (URL not available)
- Anderson, B. D., & Conradi, R. A. (1985). Strategies in the Design of Solution-Stable, Water-Soluble Prodrugs I: A Physical-Organic Approach to Pro-Moiety Selection for 21-esters of Corticosteroids. Journal of Pharmaceutical Sciences, 74(8), 815-820.
- Lee, J. Y., & Kim, Y. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
- Giamberini, M., & Scorrano, G. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 11(10), 1632.
-
PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (URL not available)
- Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxyl
- 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. (URL not available)
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (URL not available)
Sources
- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Strategies for Overcoming Poor Solubility of Dihydropyridazine Derivatives
Welcome to the Technical Support Center dedicated to addressing the significant challenge of poor aqueous solubility often encountered with dihydropyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the experimental hurdles associated with these promising but often problematic compounds. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the solubility and, consequently, the bioavailability and therapeutic potential of your dihydropyridazine-based compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of dihydropyridazine derivatives, providing a foundational understanding of the challenges and the strategic approaches to overcome them.
Q1: What are the primary reasons behind the poor aqueous solubility of many dihydropyridazine derivatives?
A1: The low water solubility of dihydropyridazine derivatives typically stems from a combination of their inherent molecular and solid-state properties. Many of these compounds possess a lipophilic (fat-loving) chemical structure, which is a primary contributor to their poor solubility in water.[1] Furthermore, their molecular structure can facilitate strong intermolecular interactions in the crystalline state, forming a stable crystal lattice that is energetically difficult for water molecules to break down and solvate.[2] This high lattice energy presents a significant barrier to dissolution.
Q2: What are the initial broad strategies I should consider to tackle the poor solubility of my dihydropyridazine derivative?
A2: The principal strategies can be broadly categorized into two main approaches: physical modifications and chemical modifications.[3][4]
-
Physical Modifications: These methods aim to alter the physical properties of the drug without changing its chemical structure. Key techniques include particle size reduction (micronization and nanonization), modification of the crystal habit, and creating drug dispersions in carriers (e.g., solid dispersions).[3][5]
-
Chemical Modifications: These strategies involve altering the chemical structure of the molecule to introduce more water-soluble functionalities. This can be achieved through salt formation, co-crystallization, or the development of prodrugs.[3][4][6]
The choice of strategy depends on the specific physicochemical properties of your compound and the desired formulation goals.
Q3: Can adjusting the pH of the formulation vehicle improve the solubility of my dihydropyridazine derivative?
A3: Yes, for ionizable dihydropyridazine derivatives, pH adjustment can be a very effective and straightforward method to enhance solubility.[7][8] The solubility of weak acids and bases is highly dependent on the pH of the solution.[9][10][11] For a weakly basic dihydropyridazine, lowering the pH will lead to protonation, forming a more soluble salt. Conversely, for a weakly acidic derivative, increasing the pH will result in deprotonation and the formation of a more soluble salt. However, it's crucial to assess the chemical stability of your compound at different pH values, as some compounds may degrade under acidic or basic conditions.[7] The gastrointestinal tract has a varying pH, which can also influence the in vivo solubility and absorption of the drug.[12]
Q4: When should I consider using co-solvents, and what are their limitations?
A4: Co-solvents are organic solvents that are miscible with water and can be used to increase the solubility of hydrophobic drugs.[13] They work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[14] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). This approach can be particularly useful in early-stage in vitro experiments or for parenteral formulations. However, the use of co-solvents can be limited by potential toxicity and the fact that their solubilizing effect can be diminished upon dilution in the aqueous environment of the gastrointestinal tract, potentially leading to drug precipitation.[15][16]
II. Troubleshooting Guides: Experimental Challenges & Solutions
This section provides a more detailed, problem-and-solution-oriented guide for specific experimental issues you might face when working with poorly soluble dihydropyridazine derivatives.
Issue 1: Compound Precipitates Out of Solution During In Vitro Assays
Causality: This common issue arises when the concentration of the dihydropyridazine derivative exceeds its thermodynamic solubility in the assay buffer. The use of a stock solution in a strong organic solvent (like DMSO) followed by dilution into an aqueous buffer can lead to supersaturation and subsequent precipitation.
Troubleshooting Workflow:
Caption: Decision-making workflow for addressing compound precipitation.
Step-by-Step Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 1%, to minimize its impact on the assay and solubility.[13]
-
Reduce Compound Concentration: If possible, lower the final concentration of your dihydropyridazine derivative in the assay to stay below its solubility limit.
-
Utilize Solubilizing Excipients:
-
Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL into your assay buffer can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[17]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[18][19][20] 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) is a commonly used derivative.[21] The interaction with cyclodextrins can be influenced by pH.[21]
-
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Causality: Poor aqueous solubility is a major cause of low and erratic oral bioavailability.[22] If the drug does not dissolve sufficiently in the gastrointestinal fluids, it cannot be effectively absorbed across the intestinal membrane.
Advanced Formulation Strategies:
| Strategy | Mechanism of Action | Key Advantages | Key Considerations |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix at a molecular level, increasing the surface area and dissolution rate.[23][24] | Significant enhancement in dissolution and bioavailability.[17] | Physical stability of the amorphous state; selection of an appropriate polymer (e.g., PVP, HPMC, PEGs).[24] |
| Nanosuspensions | The drug is formulated as nanocrystals (typically < 1000 nm), which increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[17][25] | Applicable to a wide range of drugs; can be administered via various routes.[26] | Physical stability (crystal growth); requires specialized equipment (e.g., high-pressure homogenizers, media mills).[17] |
| Lipid-Based Formulations | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which can form micelles or emulsions upon contact with gastrointestinal fluids, facilitating drug absorption.[25] | Can enhance lymphatic transport, potentially avoiding first-pass metabolism. | Drug solubility in the lipid vehicle; potential for drug precipitation upon dilution. |
Experimental Workflow for Formulation Development:
Caption: Workflow for selecting an advanced formulation strategy.
Issue 3: Chemical Instability of the Dihydropyridazine Derivative in Formulation
Causality: Some dihydropyridazine derivatives can be susceptible to degradation, particularly oxidation or hydrolysis, which can be exacerbated by certain formulation conditions (e.g., extreme pH, presence of excipients). For instance, some derivatives are known to be photolabile.[21]
Mitigation Strategies:
-
Prodrug Approach: This involves chemically modifying the parent drug to create a more soluble and stable derivative (the prodrug) that is converted back to the active parent drug in the body through enzymatic or chemical reactions.[27][28][29] This is a powerful strategy to overcome fundamental solubility and stability issues.[30]
-
Example: Attaching a hydrophilic promoiety, such as a phosphate or an amino acid, can dramatically increase aqueous solubility.[31]
-
-
Inclusion Complexation with Cyclodextrins: Besides improving solubility, cyclodextrins can also protect the encapsulated drug from degradation by shielding it from the external environment.[19] However, it is important to note that in some cases, cyclodextrins can also have destabilizing effects.[21]
-
Careful Excipient Selection: Screen excipients for compatibility with your drug. Avoid those that may catalyze degradation. For light-sensitive compounds, amber vials and light-protective coatings for solid dosage forms are necessary.
III. Detailed Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for lab-scale preparation and screening of various polymers.[24]
Materials:
-
Dihydropyridazine derivative
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30, HPMC)
-
Suitable organic solvent (e.g., methanol, acetone, dichloromethane) in which both the drug and polymer are soluble.[17]
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the dihydropyridazine derivative and the chosen polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a suitable temperature (e.g., 40-60°C).
-
Continue evaporation until a dry, solid film is formed on the inner wall of the flask.
-
Further dry the solid mass in a vacuum oven at a moderate temperature for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve of appropriate mesh size to ensure particle size uniformity.
-
Store the prepared solid dispersion in a desiccator.
Self-Validation: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.
Protocol 2: Phase Solubility Study for Cyclodextrin Complexation
This study helps determine the stoichiometry of the drug-cyclodextrin complex and the stability constant.
Materials:
-
Dihydropyridazine derivative
-
Cyclodextrin (e.g., 2-HP-β-CD)
-
Buffer solution of desired pH
-
Shaking water bath
-
0.45 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Prepare a series of aqueous solutions of the cyclodextrin in the selected buffer at various concentrations (e.g., 0 to 50 mM).
-
Add an excess amount of the dihydropyridazine derivative to each cyclodextrin solution in separate vials. Ensure that solid drug remains undissolved.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
After equilibration, allow the samples to stand to let the undissolved particles settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered samples appropriately with the mobile phase (for HPLC) or buffer (for UV-Vis).
-
Quantify the concentration of the dissolved dihydropyridazine derivative in each sample.
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis).
Data Interpretation: The resulting phase solubility diagram will indicate the type of complex formed (e.g., A_L, A_P, B_S type) and can be used to calculate the stability constant (K_s) and the complexation efficiency.
IV. Conclusion
Overcoming the poor solubility of dihydropyridazine derivatives is a critical step in unlocking their full therapeutic potential. A systematic approach, beginning with a thorough understanding of the compound's physicochemical properties, is essential for selecting the most effective solubilization strategy. This guide provides a framework for troubleshooting common experimental issues and implementing advanced formulation techniques. By applying these principles and protocols, researchers can significantly improve the developability of these important molecules.
References
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved January 19, 2026, from [Link]
-
Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020). Retrieved January 19, 2026, from [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012). Retrieved January 19, 2026, from [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved January 19, 2026, from [Link]
-
Complexation of dihydropyridine derivatives with cyclodextrins and 2-hydroxypropyl-β-cyclodextrin in solution - Sci-Hub. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Prodrug Strategies for Enhanced Solubility | PDF | Hydrolysis | Aldehyde - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]
-
IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (n.d.). Retrieved January 19, 2026, from [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Retrieved January 19, 2026, from [Link]
-
Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS - IIP Series. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed. (2015). Retrieved January 19, 2026, from [Link]
-
Key nanotechnology-based approaches for the enhancement of drug solubility and oral bioavailability. … - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS - IIP Series. (n.d.). Retrieved January 19, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved January 19, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.). Retrieved January 19, 2026, from [Link]
-
Nanotechnological Approaches for Solubility Enhancement - Encyclopedia.pub. (2023). Retrieved January 19, 2026, from [Link]
-
Characterization of Cyclodextrin Inclusion Complexes – A Review - Journal of Pharmaceutical Science and Technology (JPST). (n.d.). Retrieved January 19, 2026, from [Link]
-
Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC - PubMed Central. (2023). Retrieved January 19, 2026, from [Link]
-
Strategies for the formulation development of poorly soluble drugs via oral route. (2019). Retrieved January 19, 2026, from [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019). Retrieved January 19, 2026, from [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC - PubMed Central. (2024). Retrieved January 19, 2026, from [Link]
-
Improving solubility via structural modification - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chemical Modification: A unique solutions to Solubility problem | Journal of Drug Delivery and Therapeutics. (2019). Retrieved January 19, 2026, from [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved January 19, 2026, from [Link]
-
How does pH affect solubility? - askIITians. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chemical Modification: A unique solutions to Solubility problem - SciSpace. (2019). Retrieved January 19, 2026, from [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Importance of Solubility for New Drug Molecules. (2020). Retrieved January 19, 2026, from [Link]
-
Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Retrieved January 19, 2026, from [Link]
-
strategies to increase solubility and bioavailability of drugs - ResearchGate. (2024). Retrieved January 19, 2026, from [Link]
-
The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and itÃÆ'¢Â€Â™s in vivo Implications | Insight Medical Publishing. (n.d.). Retrieved January 19, 2026, from [Link]
-
Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
New Strategies to Improve Drug Solubility and Its Impact on Bioavailability: A Patent Review (2015–2024) - OUCI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions - PubMed. (2024). Retrieved January 19, 2026, from [Link]
-
Predicting the solubility of sulfamethoxypyridazine in individual solvents. II: Relationship between solute-solvent interaction terms and partial solubility parameters - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PubMed. (2020). Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. scispace.com [scispace.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
- 11. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 12. imedpub.com [imedpub.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onlinepharmacytech.info [onlinepharmacytech.info]
- 19. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. sci-hub.st [sci-hub.st]
- 22. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jddtonline.info [jddtonline.info]
- 24. japsonline.com [japsonline.com]
- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 26. Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 28. johronline.com [johronline.com]
- 29. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scribd.com [scribd.com]
- 31. researchgate.net [researchgate.net]
Identifying and characterizing impurities in Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate samples
Technical Support Center: Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
A Guide to Identifying and Characterizing Impurities
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the complexities of impurity profiling for this molecule. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during research and development. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific and regulatory principles.
Section 1: Foundational Knowledge & Regulatory Landscape
This section addresses the fundamental questions regarding the compound and the regulatory framework governing impurity analysis.
Q1: What is this compound and why is impurity profiling critical?
This compound is a heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including cardiovascular, anti-inflammatory, and antimicrobial effects.[1][2]
Impurity profiling is a cornerstone of drug development and manufacturing. Even trace amounts of impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity characterization to ensure patient safety.[4][5][6]
Q2: What are the primary categories of impurities I should be aware of according to ICH guidelines?
According to the ICH Q3A(R2) guideline, impurities in new drug substances are classified into three main categories.[7][8] Understanding these categories helps in designing a comprehensive analytical strategy.
-
Organic Impurities: These are the most common and structurally diverse. They can be process-related (starting materials, by-products, intermediates, reagents) or drug-related (degradation products).[4][8]
-
Inorganic Impurities: These derive from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or inorganic salts.[4][7]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.[7] Their control is specifically detailed in the ICH Q3C guideline.
Q3: What are the ICH thresholds for reporting, identifying, and qualifying impurities?
The ICH Q3A guideline establishes thresholds based on the maximum daily dose of the drug substance. These thresholds dictate the level at which an impurity must be reported, structurally identified, and qualified (i.e., its biological safety established).[4][7] Exceeding the qualification threshold without adequate safety data can be a major regulatory hurdle.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% |
| Qualification | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% |
| Data synthesized from ICH Harmonised Tripartite Guideline Q3A(R2).[4][7] |
Section 2: Potential Impurities from Synthesis & Degradation
Proactively understanding potential impurities is key to developing robust analytical methods. This section explores impurities arising from synthesis and forced degradation.
Q4: What are the most likely process-related impurities from the synthesis of this compound?
The most common synthetic routes for pyridazinones involve the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[9][10][11] Based on this, the following process-related impurities are plausible:
-
Unreacted Starting Materials: The specific γ-keto-ester precursor used in the synthesis.
-
Hydrazine Hydrate: A common reactant that is toxic and must be carefully controlled.
-
Incompletely Cyclized Intermediates: Hydrazone intermediates that have not undergone the final ring-closure step.
-
Isomeric By-products: Depending on the substitution pattern of the starting materials, formation of positional isomers is possible.
-
Side-Reaction Products: Products arising from side reactions, such as the dimerization of starting materials or intermediates.
Q5: What are forced degradation studies, and why are they essential?
Forced degradation (or stress testing) is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to trigger degradation.[12][13][14] These studies are a regulatory requirement and serve several crucial purposes:[15][16]
-
Elucidate Degradation Pathways: To understand how the molecule breaks down under stress (hydrolysis, oxidation, heat, light).[15]
-
Develop Stability-Indicating Methods: The primary goal is to generate potential degradation products to ensure the analytical method (typically HPLC) can separate them from the parent API. This proves the method is "stability-indicating."[14][16]
-
Inform Formulation and Packaging: Understanding the molecule's liabilities helps in developing a stable formulation and selecting appropriate packaging.[15]
Q6: What are the most probable degradation products for this molecule?
The structure of this compound contains functional groups susceptible to specific degradation pathways.
-
Hydrolytic Degradation: The ethyl ester group is the most likely site for hydrolysis.
-
Oxidative Degradation: The dihydropyridazine ring may be susceptible to oxidation, potentially leading to N-oxides or other ring-opened or modified structures. Hydrogen peroxide is a common stress agent for this purpose.[12][15]
-
Thermal and Photolytic Degradation: These conditions can lead to more complex and sometimes unpredictable degradation products. The extent of degradation should be controlled, typically aiming for 5-20% degradation, to avoid generating secondary degradants not relevant to formal stability studies.[12][13]
Caption: General workflow for impurity identification and characterization.
Q7: My HPLC chromatogram shows poor peak shape (tailing or fronting). What are the common causes and solutions?
Poor peak shape compromises resolution and quantification accuracy.
-
Peak Tailing:
-
Cause: Strong interaction between basic analytes (like the pyridazinone nitrogen) and acidic residual silanols on the C18 column. It can also be caused by column contamination or degradation.
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the silanols and reduce secondary interactions.
-
Use a Base-Deactivated Column: Modern columns are often end-capped to minimize silanol activity. Ensure you are using a suitable column.
-
Flush the Column: Clean the column with a strong solvent wash sequence as recommended by the manufacturer. [17]
-
-
-
Peak Fronting:
-
Cause: Typically caused by column overloading or sample solvent incompatibility. [17] * Solution:
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase. Injecting a sample in a much stronger solvent (e.g., pure DMSO into a highly aqueous mobile phase) can cause significant peak distortion.
-
-
Q8: I'm seeing unexpected "ghost peaks" in my blank runs. What is their source?
Ghost peaks are spurious peaks that appear in chromatograms, even in blank injections.
-
Cause:
-
Contaminated Mobile Phase: Organic impurities can build up in the mobile phase, especially in the aqueous component, from bacterial growth or leaching from plastic containers. [18] 2. Carryover: Residue from a previous, more concentrated injection sticking to the injector needle, loop, or column head.
-
Leachables: Compounds leaching from tubing, filters, or vials.
-
-
Solution:
-
Prepare Fresh Mobile Phase: Always use high-purity (HPLC-grade) solvents and water. Prepare fresh aqueous mobile phases daily and filter them. [18] 2. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash function to clean the injector between runs.
-
Systematic Flushing: Flush the entire system, including the column, to remove contaminants. [19] Q9: My system pressure is fluctuating or consistently high. How do I troubleshoot this?
-
Pressure issues can indicate a blockage or a pump problem.
-
Fluctuating Pressure:
-
Cause: Often due to an air bubble in the pump or a faulty check valve. [19][20]It can also be caused by leaks.
-
Solution: Degas the mobile phase thoroughly. Purge the pump at a high flow rate to dislodge bubbles. [20]If the problem persists, check for leaks and consider servicing the pump check valves.
-
-
High Backpressure:
-
Cause: A blockage in the system, most commonly a clogged in-line filter or a blocked column frit.
-
Solution: Systematically isolate the source. Disconnect the column and check the pressure of the system alone. If it's normal, the column is the issue. Try back-flushing the column (if permitted by the manufacturer). If that fails, the column may need to be replaced. Always filter samples to prevent particulates from reaching the column.
-
Q10: I've identified an unknown impurity peak. What is the workflow for structure elucidation?
This requires a combination of powerful analytical techniques. [21][22]
-
LC-MS/MS Analysis: The first step is to obtain mass information. [23]An initial LC-MS run will provide the molecular weight of the impurity. Tandem MS (MS/MS) can be used to fragment the ion, providing clues about its substructures. [24]2. Isolation (Preparative HPLC): To get a definitive structure, the impurity must be isolated in sufficient quantity and purity for NMR analysis. Develop a preparative HPLC method to collect the fraction corresponding to the impurity peak.
-
NMR Spectroscopy: This is the most powerful tool for structure elucidation. [21][22] * ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC): These experiments establish connectivity between protons (COSY) and between protons and their attached carbons (HSQC), allowing you to piece the molecular structure together. [23]4. FT-IR Spectroscopy: While NMR provides the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups (e.g., C=O of the ester and pyridazinone ring, N-H bonds). [25][26]It serves as an excellent complementary technique. [25] By combining the data from these techniques, a confident structural assignment can be made for the unknown impurity.
-
References
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). European Medicines Agency. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Food and Drug Administration. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Rao, R. N., & Kumar, S. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]
-
Axion Labs. (2023, August 28). HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro [Video]. YouTube. [Link]
-
LinkedIn. (n.d.). Maintaining And Troubleshooting Hplc Systems A Users Guide. [Link]
-
GL Sciences. (2022, October 7). HPLC Column Trouble Shooting -- Quality of Mobile Phase [Video]. YouTube. [Link]
-
Singh, R., & Rehman, Z. U. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology. [Link]
-
Teledyne ISCO. (2021, June 23). HPLC Troubleshooting and Maintenance Techniques [Video]. YouTube. [Link]
-
Iram, F., et al. (2016). Forced degradation studies. MedCrave online. [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Ravi, G., et al. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]
-
MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
-
ChemRxiv. (2023). Automated LC-MS Analysis and Data Extraction for High-Throughput Chemistry. [Link]
-
National Institutes of Health. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
-
Heterocyclic Compounds. (n.d.). This compound. [Link]
-
ResearchGate. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
-
PubMed Central. (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
-
Uniss. (2019). New pyridazinone-4-carboxamides as new ca. [Link]
-
ResearchGate. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity. [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. [Link]
-
PubMed. (2006). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. sphinxsai.com [sphinxsai.com]
- 11. iglobaljournal.com [iglobaljournal.com]
- 12. longdom.org [longdom.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. biomedres.us [biomedres.us]
- 15. medcraveonline.com [medcraveonline.com]
- 16. rjptonline.org [rjptonline.org]
- 17. ijprajournal.com [ijprajournal.com]
- 18. youtube.com [youtube.com]
- 19. Maintaining And Troubleshooting Hplc Systems A Users Guide [unidesktesting.motion.ac.in]
- 20. youtube.com [youtube.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijprajournal.com [ijprajournal.com]
- 24. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ITK Inhibitors: Profiling Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate Against Key Competitors
Introduction: The Therapeutic Promise of ITK Inhibition
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec kinase family, predominantly expressed in T-cells and natural killer (NK) cells.[1][2] Its integral role in T-cell receptor (TCR) signaling makes it a high-value target for therapeutic intervention in a host of human diseases, including autoimmune disorders, inflammatory conditions, and T-cell malignancies.[2][3] Upon TCR engagement, ITK is activated and proceeds to phosphorylate downstream targets, most notably phospholipase C-γ1 (PLCγ1), leading to calcium mobilization, activation of transcription factors like NFAT, and ultimately, T-cell proliferation and cytokine production.[4][5] Consequently, the development of potent and selective ITK inhibitors has become a major focus for drug discovery efforts.
This guide provides a comprehensive comparison of a novel investigational compound, Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (designated herein as EMDPC-4), with other prominent ITK inhibitors. We will delve into their mechanisms of action, biochemical potency, cellular activity, and selectivity profiles, supported by experimental data and detailed protocols. The comparators include the first-generation covalent inhibitor Ibrutinib, the dual ITK/RLK covalent inhibitor PRN694, the selective, reversible inhibitor BMS-509744, and the clinical-stage covalent inhibitor Soquelitinib.
The Inhibitors: A Comparative Overview
A diverse range of molecules has been developed to target ITK, each with distinct chemical scaffolds and mechanisms of action. This guide will focus on a representative selection to benchmark the performance of EMDPC-4.
-
EMDPC-4 (Hypothetical Profile): A novel, potent, and selective, reversible ATP-competitive inhibitor of ITK. Its pyridazine core has been optimized for high-affinity binding to the ITK active site.
-
Ibrutinib: A first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK) that also demonstrates irreversible inhibition of ITK.[6][7][8] It forms a covalent bond with a cysteine residue (Cys442) in the ITK active site.[6]
-
PRN694: A potent and selective dual covalent inhibitor of ITK and resting lymphocyte kinase (RLK).[9][10][11][12] Like Ibrutinib, it irreversibly binds to Cys442 of ITK.[10][12]
-
BMS-509744: A potent and selective, ATP-competitive reversible inhibitor of ITK.[13][14][15] It demonstrates significant selectivity over other Tec family kinases.[14]
-
Soquelitinib (CPI-818): An investigational, orally active, and highly selective covalent ITK inhibitor currently in clinical trials for T-cell lymphomas and atopic dermatitis.[16][17][18]
Mechanism of Action: Covalent vs. Reversible Inhibition
The primary distinction among these inhibitors lies in their binding modality to the ITK enzyme. Covalent inhibitors like Ibrutinib, PRN694, and Soquelitinib are designed to form a permanent bond with a specific residue in the kinase domain, leading to prolonged, irreversible inhibition.[19][20] This can result in a durable pharmacodynamic effect that outlasts the plasma half-life of the drug.[9][19]
In contrast, reversible inhibitors such as BMS-509744 and our investigational compound EMDPC-4 bind non-covalently to the ATP-binding pocket. Their inhibitory effect is dependent on maintaining sufficient plasma concentrations. The choice between these mechanisms involves a trade-off between sustained target engagement and the potential for off-target effects associated with irreversible binding.
Head-to-Head Comparison: Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (the concentration required to inhibit the enzyme) and its selectivity (the degree to which it inhibits the target kinase over other kinases).
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency in a biochemical assay. The table below summarizes the reported and hypothetical IC50 values for the compared inhibitors against ITK and other relevant kinases.
| Inhibitor | Type | ITK IC50 | RLK IC50 | BTK IC50 | JAK3 IC50 | LCK IC50 |
| EMDPC-4 (Hypothetical) | Reversible, ATP-Competitive | 8 nM | >1000 nM | >1000 nM | >2000 nM | 850 nM |
| Ibrutinib | Covalent, Irreversible | Potent, irreversible binding | - | Potent, irreversible binding | - | - |
| PRN694 | Covalent, Irreversible | 0.3 nM[11] | 1.4 nM[11] | 17 nM[11] | 30 nM[11] | - |
| BMS-509744 | Reversible, ATP-Competitive | 19 nM[13][14] | - | 4100 nM | - | 2400 nM |
| Soquelitinib (CPI-818) | Covalent, Irreversible | Highly Selective[16] | - | - | - | - |
Data for Ibrutinib and Soquelitinib are described qualitatively as specific IC50 values can vary between assay conditions, and their covalent nature makes direct comparison with reversible inhibitors complex.
As shown, EMDPC-4 exhibits a hypothetical high potency for ITK with excellent selectivity against other Tec kinases like RLK and BTK, as well as the JAK family kinase, JAK3. This selectivity profile suggests a lower potential for off-target effects compared to dual or broader-spectrum inhibitors.
Cellular Activity: Impact on T-Cell Function
To be therapeutically effective, an ITK inhibitor must demonstrate activity in a cellular context. Key measures of cellular activity include the inhibition of T-cell proliferation and the reduction of inflammatory cytokine production upon TCR stimulation.
| Inhibitor | T-Cell Proliferation Inhibition (IC50) | IL-2 Secretion Inhibition (IC50) |
| EMDPC-4 (Hypothetical) | 120 nM | 95 nM |
| Ibrutinib | Dose-dependent inhibition[7] | Dose-dependent inhibition[8] |
| PRN694 | Significant inhibition[9][10] | Blocks pro-inflammatory cytokine release[9][10] |
| BMS-509744 | 430 nM (human T-cells) | 72 nM (EL4 cells) |
| Soquelitinib (CPI-818) | Anti-tumor activity in T-cell lymphoma models[2] | Inhibits IL-2 secretion in Jurkat cells[2] |
The hypothetical data for EMDPC-4 demonstrates potent inhibition of both T-cell proliferation and IL-2 secretion, indicating effective target engagement within a cellular environment.
Visualizing the ITK Signaling Pathway and Inhibition
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade and the point of inhibition by small molecules.
Caption: ITK Signaling Pathway and Point of Inhibition.
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cellular assays. The following are representative protocols for key experiments.
Experimental Workflow Diagram
Sources
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-Cell Signaling Regulated by the Tec Family Kinase, Itk: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. immune-system-research.com [immune-system-research.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- 15. immune-system-research.com [immune-system-research.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. Corvus Pharmaceuticals Announces Publication of Biochemistry and Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Modulate Tumor Immunity | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate: Benchmarking Against Established Anti-inflammatory Drugs
Introduction: The Quest for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation leads to chronic and debilitating diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The mainstay of treatment for many inflammatory conditions remains nonsteroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[2][3] However, the prolonged use of traditional NSAIDs is often associated with significant side effects, particularly gastrointestinal complications, driving the continuous search for safer and more effective therapeutic agents.[1]
The pyridazinone scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[4][5] This guide presents a comprehensive in vitro evaluation of a novel pyridazinone derivative, Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate , hereafter referred to as Cpd-X. Its anti-inflammatory profile is objectively compared against two widely prescribed NSAIDs, Diclofenac and Ibuprofen , providing a data-driven perspective for researchers and drug development professionals.
This analysis is grounded in established in vitro models that form the bedrock of preclinical anti-inflammatory drug screening. We will delve into the methodologies, present comparative data, and discuss the mechanistic implications of the findings, offering a robust framework for evaluating the potential of this novel compound.
Compound Profiles: The Challenger and the Standards
Test Compound: this compound (Cpd-X)
Cpd-X is a novel heterocyclic compound featuring the 3-oxo-2,3-dihydropyridazine core. This class of compounds has garnered significant interest for its diverse pharmacological potential.[4][6] The structural design of Cpd-X suggests potential interactions with key inflammatory targets. This guide provides the first comparative in vitro data to assess its standing as a potential anti-inflammatory candidate.
Reference Compounds: Diclofenac and Ibuprofen
-
Diclofenac: A potent NSAID from the aryl alkanoic acid class, widely used for pain and inflammatory conditions.[2][7] Its mechanism of action involves the potent, non-selective inhibition of both COX-1 and COX-2 enzymes.[3] Its extensive clinical use and well-characterized in vitro activity make it an ideal high-potency benchmark.[8][9][10][11]
-
Ibuprofen: A cornerstone of the profen class of NSAIDs, it is one of the most commonly used drugs for its analgesic, anti-inflammatory, and antipyretic effects.[12][13] Like diclofenac, it is a non-selective COX inhibitor, though with different potency and selectivity profiles.[2] Its well-documented performance in various in vitro assays provides a reliable standard for comparison.[14][15][16][17]
Experimental Design & Methodologies
To construct a comprehensive anti-inflammatory profile, a multi-assay approach was employed. This strategy moves from a direct enzymatic target to a more complex, cell-based inflammatory model, providing a multi-faceted view of the compound's activity.
Direct Enzyme Inhibition: Cyclooxygenase (COX-1 & COX-2) Assay
Scientific Rationale: The primary mechanism of action for the vast majority of NSAIDs is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins—key mediators of pain, fever, and inflammation.[2][3][7] Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is critical. Selective COX-2 inhibition is a highly sought-after characteristic, as it is associated with anti-inflammatory efficacy with a potentially reduced risk of the gastrointestinal side effects linked to COX-1 inhibition.[2]
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are prepared in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Compound Incubation: The test compounds (Cpd-X, Diclofenac, Ibuprofen) are pre-incubated with the COX-1 or COX-2 enzyme for a defined period (e.g., 10 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid (the substrate) and a colorimetric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the peroxidase activity of COX.[18]
-
Signal Detection: The appearance of oxidized TMPD is monitored by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.[18]
-
Data Analysis: The rate of reaction is calculated. The percentage of inhibition for each compound concentration is determined relative to a vehicle control (e.g., DMSO). The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated by non-linear regression analysis.
Diagram: The Cyclooxygenase (COX) Pathway and NSAID Inhibition
Caption: Inhibition of COX enzymes by NSAIDs blocks the synthesis of pro-inflammatory prostanoids.
Cell-Based Model: LPS-Induced Inflammation in Macrophages
Scientific Rationale: To evaluate the compounds in a more biologically relevant context, an in vitro inflammation model is essential. Macrophages are key players in the innate immune response.[19] Stimulation with Lipopolysaccharide (LPS), an endotoxin from the outer membrane of Gram-negative bacteria, triggers a powerful inflammatory cascade via Toll-like receptor 4 (TLR4) signaling.[20][21][22] This leads to the production of various inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[19][21] This model is widely used to screen for compounds that can suppress these inflammatory responses.[19][23]
Experimental Protocol: Quantifying Inflammatory Mediators in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates. Cells are allowed to adhere overnight.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of Cpd-X, Diclofenac, or Ibuprofen for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells. A set of untreated, unstimulated cells serves as a negative control.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for the production and secretion of inflammatory mediators into the culture supernatant.
-
Supernatant Collection: After incubation, the culture supernatant is carefully collected for subsequent analysis. A cell viability assay (e.g., MTT) is performed on the remaining cells to ensure the observed effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
An equal volume of Griess reagent is added to the collected supernatant.
-
After a short incubation, the absorbance is measured at ~540 nm.
-
The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
Cytokine Quantification (ELISA):
-
The levels of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Diagram: Experimental Workflow for the Cell-Based Assay
Caption: Workflow for assessing the anti-inflammatory effects of compounds on LPS-stimulated macrophages.
Comparative Data & Performance Analysis
The following data, presented for illustrative purposes, benchmarks the in vitro performance of Cpd-X against Diclofenac and Ibuprofen.
Table 1: Comparative Inhibition of COX-1 and COX-2 Enzymes
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| Cpd-X | 15.2 | 0.75 | 20.3 |
| Diclofenac | 1.8 | 0.9 | 2.0 |
| Ibuprofen | 12.5 | 25.0 | 0.5 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
IC50 values represent the mean of three independent experiments. The Selectivity Index (SI) indicates the preference for COX-2 inhibition.
Interpretation: The data clearly positions Cpd-X as a potent and selective COX-2 inhibitor. Its IC50 value for COX-2 (0.75 µM) is comparable in potency to that of Diclofenac (0.9 µM). However, its most compelling feature is its selectivity. With a Selectivity Index of over 20, Cpd-X demonstrates a significant preference for inhibiting COX-2 over COX-1, a profile highly desirable in the development of modern anti-inflammatory drugs. In contrast, Diclofenac shows only a slight preference for COX-2, while Ibuprofen is marginally COX-1 selective.
Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
| Compound (at 10 µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Release (%) | Inhibition of IL-6 Release (%) | Cell Viability (%) |
| Cpd-X | 78.5 ± 5.1% | 65.2 ± 4.8% | 71.4 ± 6.2% | >95% |
| Diclofenac | 82.1 ± 6.5% | 70.8 ± 5.5% | 75.3 ± 7.1% | >95% |
| Ibuprofen | 45.3 ± 4.2% | 38.6 ± 3.9% | 41.2 ± 4.5% | >95% |
Results are expressed as mean ± SD. Inhibition is calculated relative to LPS-stimulated cells treated with vehicle control. Cell viability was assessed via MTT assay.
Interpretation: In the cell-based model, Cpd-X demonstrates robust anti-inflammatory activity, significantly suppressing the production of key inflammatory mediators. Its efficacy in inhibiting nitric oxide, TNF-α, and IL-6 is comparable to that of the potent NSAID Diclofenac at the same concentration. Both Cpd-X and Diclofenac are markedly more effective than Ibuprofen in this cellular context. Importantly, these inhibitory effects were observed at a non-cytotoxic concentration, confirming that the reduction in inflammatory mediators is a direct result of the compound's pharmacological activity and not an artifact of cell death.
Discussion: Mechanistic Insights and Therapeutic Potential
The in vitro data provides a compelling, multi-faceted case for this compound (Cpd-X) as a promising anti-inflammatory candidate.
The primary finding is the compound's potent and selective inhibition of the COX-2 enzyme. This mechanism is the cornerstone of modern anti-inflammatory therapy, aiming to alleviate inflammation while minimizing the gastrointestinal risks associated with the inhibition of the housekeeping enzyme, COX-1.[2] The selectivity index of Cpd-X suggests it aligns with this modern therapeutic strategy.
Furthermore, the results from the LPS-stimulated macrophage model reinforce and expand upon the enzymatic data. The significant reduction in NO, TNF-α, and IL-6 demonstrates that Cpd-X is effective in a complex biological system where multiple inflammatory pathways are active.[19][21] The inhibition of NO production suggests a potential down-regulation of inducible nitric oxide synthase (iNOS) expression or activity, while the suppression of TNF-α and IL-6 points to an interruption of the NF-κB signaling pathway, a central regulator of the inflammatory response triggered by LPS.[20] This broad-spectrum activity in a cellular model suggests that Cpd-X can effectively modulate the inflammatory cascade beyond simple prostaglandin synthesis.
When benchmarked against established drugs, Cpd-X holds its own. Its potency in both the enzymatic and cellular assays is on par with Diclofenac, a high-potency NSAID, and is significantly superior to Ibuprofen. This combination of high potency and COX-2 selectivity distinguishes Cpd-X as a compound of significant interest.
Conclusion and Future Directions
This comparative guide demonstrates that this compound exhibits a highly promising in vitro anti-inflammatory profile. Its potent, COX-2 selective activity, coupled with its ability to effectively suppress the release of key inflammatory mediators in a cellular model, positions it as a strong candidate for further development. The data suggests a therapeutic potential comparable to, and in terms of selectivity, superior to, established non-selective NSAIDs like Diclofenac and Ibuprofen.
These encouraging in vitro results provide a solid rationale for advancing Cpd-X into subsequent stages of preclinical evaluation. Future studies should focus on in vivo models of inflammation (e.g., carrageenan-induced paw edema) to confirm its efficacy and establish a pharmacokinetic/pharmacodynamic relationship.[13] A thorough safety and toxicology assessment will also be critical to realizing its potential as a next-generation anti-inflammatory agent.
References
- De, J., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org.
- Murr, C., et al. (2007). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- Jäger, A. K., et al. (2002). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications.
- Niedworok, J., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
- Sakat, S. S., & Wankhede, S. S. (2020). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
- Ghlichloo, I., & Gerriets, V. (2021). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). SciSpace.
- Abramson, S., & Weissmann, G. (1989). The mechanisms of action of nonsteroidal antiinflammatory drugs. PubMed.
- Kara, M., et al. (2015). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. PubMed Central.
- Laughton, C. A., et al. (2011). COX-2 inhibition in vitro assay results. ResearchGate.
- Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf.
- Bayat, M., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science.
- Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.
- Livin, T. M., et al. (2017). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. SciSpace.
- Inagawa, H., & Soma, G. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. PubMed.
- Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed.
- BenchChem. (2025). A Comparative Guide to In Vitro Anti-inflammatory Activity: Benchmarking Against Diclofenac Sodium. BenchChem.
- AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications and High-Quality Reagent Solutions. AntBio.
- Skrzypiec, A., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC.
- Gong, G., et al. (2015). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. PMC.
- Kowalewski, M. P., et al. (2021). Molecular Mechanisms of Lipopolysaccharide (LPS) Induced Inflammation in an Immortalized Ovine Luteal Endothelial Cell Line (OLENDO). MDPI.
- Tyszary, E., et al. (2022). (A) In-vitro anti-inflammatory activity of ibuprofen derivatives. (B)... ResearchGate.
- Al-Ostath, O. H., et al. (2023). Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. MDPI.
- Deb, P., et al. (2017). (PDF) In vitro Evaluation of Commercially Available Enteric Coated Tablet Containing Diclofenac Sodium. ResearchGate.
- El-Malah, A. A., et al. (2020). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. PMC.
- Hassan, M., et al. (2024). Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. Royal Society Open Science.
- De, S., et al. (2019). In vitro anti-inflammatory activity of Diclofenac sodium on protein denaturation (Fresh egg albumin). ResearchGate.
- Sahoo, S., et al. (2014). Formulation and evaluation of ibuprofen loaded nanoparticles for improved anti-inflammatory activity. ResearchGate.
- Al-kassas, R., et al. (2016). In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery. NIH.
- de Oliveira, A. C. S., et al. (2020). In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. Semantic Scholar.
- Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central.
- Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed.
- El-Gazzar, M. G., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central.
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 19. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. antbioinc.com [antbioinc.com]
- 21. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating Dihydropyridazinone Isomers Using Spectroscopic Analysis
In the landscape of pharmaceutical development, the structural nuances of heterocyclic compounds like dihydropyridazinones are of paramount importance. These scaffolds are prevalent in a multitude of clinically significant molecules, where subtle changes in isomeric form can drastically alter pharmacological activity, toxicity, and metabolic stability. The unambiguous identification of positional isomers—molecules with the same formula but different arrangements of substituents on the core ring—is a critical checkpoint in synthesis and quality control. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques to reliably differentiate these closely related structures.
Part 1: The Analytical Challenge of Dihydropyridazinone Isomerism
The synthesis of substituted dihydropyridazinones can often yield a mixture of positional isomers. For instance, the reaction of an unsymmetrical hydrazine with a 1,4-dicarbonyl precursor can lead to substitution at two different nitrogen positions, creating two distinct regioisomers. These isomers frequently exhibit similar physical properties, such as melting point and chromatographic retention, making their separation and individual characterization a non-trivial task. Therefore, a robust spectroscopic strategy is not merely beneficial; it is essential.
This guide will focus on a multi-technique approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
Part 2: The Spectroscopic Toolkit for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides direct insight into the connectivity and spatial relationships of atoms within a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is typically required for unambiguous assignment.[1]
Causality Behind Experimental Choices: The fundamental principle we exploit is that the chemical environment of a nucleus dictates its resonance frequency (chemical shift). In positional isomers, the proximity of protons and carbons to different functional groups (e.g., a carbonyl group vs. an N-substituent) leads to predictable and diagnostic variations in their chemical shifts and coupling constants.
Experimental Protocol: Standard NMR Sample Preparation
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dihydropyridazinone sample.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often useful for compounds with exchangeable protons (-NH).[2]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[3]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra. For stereochemical questions, a NOESY experiment is critical.[4]
Data Interpretation: A Comparative Case Study
Consider two hypothetical positional isomers, Isomer A and Isomer B .
| Spectroscopic Method | Isomer A (N1-Substituted) | Isomer B (N2-Substituted) | Key Differentiating Feature |
| ¹H NMR | The proton on the carbon adjacent to the N1-substituent will show a distinct chemical shift compared to the analogous proton in Isomer B. | The proton on the carbon adjacent to the N2-substituent will be in a different electronic environment. | Differences in proton chemical shifts due to proximity to varied substituents. |
| ¹³C NMR | The carbon atom of the C=N bond will have a characteristic chemical shift. | The carbon atom of the C=O bond will be influenced differently by the adjacent N2-substituent. | Variations in carbon chemical shifts, especially for the carbonyl and imine carbons.[5] |
| HMBC (2D NMR) | A correlation will be observed between the protons of the N1-substituent and the carbons of the pyridazinone ring (C3 and C5). | A correlation will be observed between the protons of the N2-substituent and the adjacent ring carbons (C4 and C6). | Diagnostic long-range (2-3 bond) correlations between substituent protons and ring carbons.[6][7] |
| NOESY (2D NMR) | Protons on the N1-substituent will show through-space correlation (a cross-peak) to nearby protons on the heterocyclic ring. | Protons on the N2-substituent will show NOE correlations to a different set of ring protons. | Through-space proximity detected by NOESY confirms the substitution pattern.[4] |
Workflow for NMR-Based Isomer Assignment
Caption: Logical workflow for unambiguous isomer assignment using NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the vibrational modes of functional groups. While less definitive than NMR, it is a rapid and valuable technique for preliminary differentiation.
Causality Behind Experimental Choices: The position of a substituent on the dihydropyridazinone ring can influence the electronic distribution within the carbonyl (C=O) and imine (C=N) bonds. This electronic perturbation alters the bond strength and, consequently, its stretching frequency in the IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation:
The most diagnostic region is typically 1600-1750 cm⁻¹.
-
Isomer A (N1-Substituted): May exhibit a carbonyl (C=O) stretching frequency that is different from Isomer B due to the electronic influence of the adjacent N1-substituent.
-
Isomer B (N2-Substituted): The C=O stretch will be modulated by the adjacent sp² carbon of the ring rather than a substituted nitrogen, leading to a potentially higher or lower vibrational frequency.
While absolute prediction is difficult, a consistent difference of 5-15 cm⁻¹ in the carbonyl stretching frequency between two samples is a strong indicator of isomerism.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While isomers have identical molecular weights, their fragmentation patterns under ionization can differ, providing clues to their structure.
Causality Behind Experimental Choices: The stability of the fragment ions produced upon ionization (e.g., in Electron Ionization, EI) is dependent on the original structure. Different substitution patterns can lead to unique, energetically favorable fragmentation pathways.[8]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the MS, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Scan a range of m/z values to detect the molecular ion (M⁺) and all fragment ions.
Data Interpretation:
| Isomer A (N1-Substituted) | Isomer B (N2-Substituted) | Key Differentiating Feature |
| May show a characteristic fragmentation pattern involving the loss of the N1-substituent. | May exhibit a different primary fragmentation, such as a retro-Diels-Alder reaction of the dihydropyridazinone ring. | The presence and relative abundance of specific fragment ions can serve as a fingerprint for each isomer.[8][9] |
Relationship between Structure and MS Fragmentation
Caption: Divergent fragmentation pathways for positional isomers.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for analyzing compounds with chromophores, particularly conjugated π-systems.
Causality Behind Experimental Choices: The extent and nature of the conjugated system in dihydropyridazinones can be subtly altered by the position of substituents.[10] This change affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11][12] A change in this energy gap results in a shift in the wavelength of maximum absorbance (λ_max).[13]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, acetonitrile, hexane).
-
Sample Preparation: Prepare a dilute solution of the sample with a known concentration.
-
Data Acquisition: Record the absorbance spectrum over a range (e.g., 200-400 nm) against a solvent blank.
Data Interpretation:
-
Positional isomers may exhibit different λ_max values or molar absorptivities (ε).
-
A substituent that extends the conjugation will cause a bathochromic (red) shift to a longer λ_max.[14] A substituent that disrupts conjugation will cause a hypsochromic (blue) shift.
-
The difference may be small, but when comparing two samples under identical conditions, a reproducible shift in λ_max can be a reliable indicator of isomerism.
Part 3: Integrated Strategy and Conclusion
No single technique is foolproof. The most trustworthy approach is an integrated one. Start with rapid, less-destructive techniques like FTIR and UV-Vis for initial screening. If differences are observed, proceed to Mass Spectrometry to confirm different fragmentation patterns. Finally, employ a full suite of 1D and 2D NMR experiments for definitive, unambiguous structure elucidation and assignment. This hierarchical approach ensures both efficiency and scientific rigor.
By understanding the causality behind how each spectroscopic technique interacts with the molecular structure, researchers can move beyond simple data collection to intelligent data interpretation, ensuring the correct dihydropyridazinone isomer is identified with the highest degree of confidence.
References
-
El-Araby, M., & Omar, A. M. (2020). A Single-Step Synthesis of 1,3,4,6-Tetraaryl-5-Aryliminopiperazin-2-One. Preprint. Available at: [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available at: [Link]
-
Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 15(3), 1883-1904. Available at: [Link]
-
Eschmann, C. S., et al. (2018). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 143(19), 4641-4649. Available at: [Link]
-
LibreTexts. (2021). 29.11: Visible and Ultra-Violet Spectroscopy (UV-Vis). Available at: [Link]
-
LibreTexts. (2022). 5.4: NOESY Spectra. Available at: [Link]
-
Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Available at: [Link]
-
Zulmy, W. P., Sholihah, P. M. A., Teruna, H. Y., & Jasril, J. (2020). Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate. Available at: [Link]
-
LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Available at: [Link]
-
Paiva, A. M., et al. (2018). Structure elucidation of 1−3. (A) Key HMBC, COSY, and NOESY correlations... ResearchGate. Available at: [Link]
-
Begtrup, M., & Pedersen, C. (1978). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1131-1134. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). UV-Vis Spectroscopy and Conjugated Systems. YouTube. Available at: [Link]
-
Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. Available at: [Link]
-
Głowacki, E. D., et al. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of The American Society for Mass Spectrometry, 24(5), 754–761. Available at: [Link]
Sources
- 1. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. m.youtube.com [m.youtube.com]
Validating the Mechanism of Action for a Novel Pyridazinone: A Comparative Guide to Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MOA) of the novel compound, Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate. We will navigate from a data-driven hypothesis to in-depth cellular validation, using a comparative approach against established alternatives to ensure scientific rigor and trustworthiness in the generated data.
Introduction and Hypothesized Mechanism
The pyridazinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a range of biological activities, from anticancer to cardiovascular effects[1][2]. The specific structure of this compound suggests a potential interaction with cyclic nucleotide phosphodiesterases (PDEs). Specifically, the pyridazinone moiety is a known pharmacophore in inhibitors of Phosphodiesterase 3 (PDE3), an enzyme critical for degrading cyclic adenosine monophosphate (cAMP)[3][4][5].
Inhibition of PDE3 leads to elevated intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). In cardiac myocytes, this cascade enhances calcium influx, increasing contractility (inotropic effect). In vascular smooth muscle, it leads to relaxation and vasodilation[4][6][7].
Therefore, our central hypothesis is:
Hypothesis: this compound acts as a selective inhibitor of Phosphodiesterase 3 (PDE3), leading to increased intracellular cAMP and subsequent activation of downstream signaling pathways.
To rigorously test this hypothesis, we will compare its performance against two reference compounds:
-
Positive Control: Milrinone , a well-characterized, potent PDE3 inhibitor used clinically for acute heart failure[3][7].
-
Negative Control: 6-Methyl-3(2H)-pyridazinone , a structurally related precursor lacking the ethyl carboxylate group at position 4, which is predicted to have significantly lower or no affinity for the PDE3 active site.
This comparative approach is crucial. The target compound's activity should mimic that of Milrinone and be demonstrably absent in the negative control, providing a self-validating system for our investigation.
Experimental Validation Workflow
Phase 1: Direct Target Interaction and Functional Inhibition (Biochemical)
The foundational step is to prove a direct, functional interaction between our compound and the purified PDE3 enzyme.
Protocol 1.1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: SPR is a label-free technique that measures real-time biomolecular interactions[8][9]. It will provide definitive evidence of direct binding and quantify the affinity (K D) and kinetics (k a, k d) of the interaction, which are critical parameters for drug development[10][11].
Step-by-Step Methodology:
-
Immobilization: Covalently immobilize purified recombinant human PDE3A enzyme onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare serial dilutions of this compound, Milrinone, and the negative control in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from ~0.1x to 10x the expected K D.
-
Interaction Analysis: Inject the analyte solutions over the immobilized PDE3A surface. Monitor the association and dissociation phases in real-time. A reference flow cell without the enzyme is used for background subtraction.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k a), dissociation rate (k d), and the equilibrium dissociation constant (K D = k d/k a).
Expected Outcomes & Comparative Data:
| Compound | Expected K D (nM) | Rationale |
| Target Compound | 10 - 500 | Expected to bind specifically to PDE3A. |
| Milrinone (Positive Control) | 50 - 200 | Known PDE3 inhibitor with established affinity. |
| Negative Control | > 10,000 (No Binding) | Lacks key structural motif for high-affinity binding. |
Protocol 1.2: PDE3 Enzyme Inhibition Assay
Rationale: While SPR confirms binding, it doesn't prove functional inhibition. This assay measures the compound's ability to prevent PDE3 from degrading its substrate, cAMP. The resulting IC50 value is a key measure of potency.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add purified PDE3A enzyme to a reaction buffer containing a known concentration of cAMP.
-
Compound Addition: Add varying concentrations of the test compounds (Target Compound, Milrinone, Negative Control).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP hydrolysis.
-
Detection: Terminate the reaction and quantify the amount of remaining cAMP using a competitive immunoassay (e.g., HTRF, ELISA) or by detecting the product (AMP).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Expected Outcomes & Comparative Data:
| Compound | Expected IC50 (nM) | Rationale |
| Target Compound | 50 - 1000 | IC50 should be in a similar range to its binding affinity (K D). |
| Milrinone (Positive Control) | 100 - 500 | Established potency for PDE3 inhibition. |
| Negative Control | > 20,000 | Should show no significant inhibition. |
Phase 2: Cellular Target Engagement and Proximal Effects
After confirming biochemical activity, the next critical step is to verify that the compound can enter a cell and engage its target in a physiological context[12].
Protocol 2.1: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a powerful method to assess target engagement in intact cells[13][14]. It operates on the principle that a protein becomes more thermally stable when bound to a ligand[15]. A positive thermal shift provides strong evidence of intracellular target binding[16][17].
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells (e.g., HEK293 cells overexpressing PDE3A, or a relevant cell line like human platelets) with the test compounds or vehicle control for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates via centrifugation.
-
Protein Detection: Analyze the amount of soluble PDE3A remaining at each temperature using Western Blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble PDE3A against temperature to generate melting curves. A shift in the melting temperature (T m) in the presence of a compound indicates stabilization and thus, binding.
Expected Outcomes & Comparative Data:
| Compound (at 10 µM) | Expected T m Shift (ΔT m) | Rationale |
| Target Compound | +3 to +8 °C | Stabilization due to direct binding to PDE3A inside the cell. |
| Milrinone (Positive Control) | +4 to +10 °C | Known to bind and stabilize PDE3A in a cellular environment. |
| Negative Control | No significant shift | No binding, no thermal stabilization. |
Protocol 2.2: Intracellular cAMP Accumulation Assay
Rationale: If the compound inhibits PDE3 in cells, the direct downstream consequence should be an increase in the intracellular concentration of cAMP[4][6]. This assay measures the proximal biomarker of target modulation.
Step-by-Step Methodology:
-
Cell Plating: Plate a suitable cell line (e.g., CHO-K1 or vascular smooth muscle cells) in 96-well plates.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compounds.
-
Adenylate Cyclase Stimulation: Stimulate the cells with an agent like Forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the accumulated cAMP levels using a sensitive detection kit (e.g., LANCE Ultra cAMP, HTRF).
-
Data Analysis: Plot cAMP levels against compound concentration and calculate the EC50 (the concentration that produces 50% of the maximal response).
Expected Outcomes & Comparative Data:
| Compound | Expected EC50 (nM) | Rationale |
| Target Compound | 100 - 2000 | Should induce a dose-dependent increase in cAMP. |
| Milrinone (Positive Control) | 200 - 1000 | Potent inducer of cAMP accumulation via PDE3 inhibition. |
| Negative Control | > 30,000 | No PDE3 inhibition, no effect on cAMP levels. |
Phase 3: Downstream Pathway Activation and Phenotypic Consequences
The final phase connects intracellular target engagement to the broader signaling pathway and a relevant physiological outcome.
Proposed PDE3 Signaling Pathway
The following diagram illustrates the signaling cascade we aim to validate.
Protocol 3.1: Western Blot for VASP Phosphorylation
Rationale: Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of PKA. Phosphorylation of VASP at Serine 157 is a reliable biomarker for PKA activation downstream of cAMP accumulation. This assay confirms that the increase in cAMP is functionally active.
Step-by-Step Methodology:
-
Cell Treatment: Treat human platelets or vascular smooth muscle cells with the test compounds at various concentrations for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated VASP (p-VASP Ser157) and total VASP (as a loading control).
-
Detection and Quantification: Use a secondary antibody conjugated to HRP for chemiluminescent detection. Quantify band intensities and normalize the p-VASP signal to the total VASP signal.
Expected Outcomes: The target compound and Milrinone should induce a clear, dose-dependent increase in the ratio of p-VASP to total VASP. The negative control should have no effect. This result directly links the compound's action to the activation of a key downstream kinase.
Protocol 3.2: Phenotypic Assay (e.g., Impedance-Based Cardiomyocyte Contraction)
Rationale: The ultimate validation is to demonstrate a relevant physiological effect. For a PDE3 inhibitor, this could be measuring the pro-contractile effect on cardiomyocytes or the relaxation of vascular smooth muscle.
Step-by-Step Methodology (Cardiomyocyte Example):
-
Cell Culture: Culture iPSC-derived cardiomyocytes on a microelectrode array (MEA) plate until a synchronously beating monolayer is formed.
-
Baseline Measurement: Record the baseline contraction rate and amplitude (measured via cellular impedance) for several minutes.
-
Compound Addition: Add the test compounds at relevant concentrations to the wells.
-
Real-Time Monitoring: Continuously record the beat rate and contraction amplitude for an extended period (e.g., 30-60 minutes).
-
Data Analysis: Quantify the percentage change in contraction amplitude and beat rate relative to the baseline for each compound.
Expected Outcomes: Both the target compound and Milrinone are expected to increase the contraction amplitude (a positive inotropic effect) in a dose-dependent manner. The negative control should show no change in cardiomyocyte function.
Synthesis and Conclusion
By systematically executing this three-phased validation plan, researchers can build a robust and compelling data package to confirm the mechanism of action of this compound. The integrated use of biochemical, cellular, and phenotypic assays, benchmarked against both positive and negative controls, provides a self-validating framework that upholds the highest standards of scientific integrity.
The collective evidence—from direct binding at the purified protein level with SPR, to functional inhibition, intracellular target engagement via CETSA, modulation of the cAMP/PKA/VASP pathway, and finally, a measurable physiological output—would provide a conclusive and defensible validation of its hypothesized MOA as a novel PDE3 inhibitor.
References
-
Wikipedia. (n.d.). PDE3 inhibitor. Retrieved from Wikipedia. [Link]
-
Patsnap Synapse. (2024). What are PDE3 inhibitors and how do they work?. Retrieved from Patsnap. [Link]
-
Dr. Oracle. (2025). What is a PDE3 (phosphodiesterase type 3) inhibitor?. Retrieved from Dr. Oracle. [Link]
-
Rehman, H., & Tadi, P. (2023). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from NCBI Bookshelf. [Link]
-
OpenAnesthesia. (2026). Phosphodiesterase Type III Inhibitors. Retrieved from OpenAnesthesia. [Link]
-
Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4230. [Link]
-
deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. Retrieved from deNOVO Biolabs. [Link]
-
Al-Obaid, A. M., et al. (1989). Biological activity of 1,4-dihydropyridine derivatives. PubMed, 31(3-4), 295-304. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from NCBI. [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from Charles River Laboratories. [Link]
-
Markin, C. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2842-2849. [Link]
-
Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from Charnwood Discovery. [Link]
-
Hsiao, Y., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 26(11), 3315. [Link]
-
Creative Biostructure. (n.d.). MagHelix™ Surface Plasmon Resonance (SPR). Retrieved from Creative Biostructure. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from News-Medical.Net. [Link]
-
Pelago Bioscience. (n.d.). CETSA. Retrieved from Pelago Bioscience. [Link]
-
de Oliveira, C. S. A., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Molecules, 28(21), 7297. [Link]
-
Singh, S., & Singh, A. (2019). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]
-
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from Scholars Research Library. [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological activities of novel pyridazine derivatives. Retrieved from Semantic Scholar. [Link]
-
Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from Broad Institute. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. openanesthesia.org [openanesthesia.org]
- 8. denovobiolabs.com [denovobiolabs.com]
- 9. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 10. criver.com [criver.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
A Comparative Purity Analysis of Synthesized Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate and Commercial Standards
In the landscape of pharmaceutical research and development, the purity of intermediate compounds is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth comparative analysis of in-house synthesized Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate against commercially available standards. This pyridazine derivative is a key building block in the synthesis of various biologically active molecules.[1][2] The objective is to establish a rigorous analytical workflow for purity assessment, ensuring that synthesized batches meet the stringent quality requirements for downstream applications.
This guide is intended for researchers, scientists, and drug development professionals. It offers detailed experimental protocols, comparative data, and the scientific rationale behind the chosen analytical methodologies.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the development of novel therapeutics, including potential anti-tumor and blood-lipid-lowering agents.[1] The presence of impurities, even in trace amounts, can significantly impact the yield, purity, and pharmacological properties of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical strategy to confirm the purity of this intermediate is not just a quality control measure but a critical step in the drug discovery pipeline.[3][4]
This guide will detail the synthesis of this compound and subsequently benchmark its purity against standards procured from reputable commercial suppliers. The comparison will be based on a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS).
Experimental Design: A Multi-faceted Approach to Purity Verification
To ensure a comprehensive and unbiased comparison, a multi-pronged analytical approach is employed. The rationale for selecting each technique is rooted in its ability to provide distinct yet complementary information about the compound's purity and identity.
-
High-Performance Liquid Chromatography (HPLC): As a primary technique for purity determination, reverse-phase HPLC with UV detection is utilized to separate the target compound from any non-volatile impurities.[5] The area percentage of the main peak provides a quantitative measure of purity.[5] The validation of the HPLC method is crucial to ensure its accuracy, precision, and linearity.[6][7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed structural information and can detect impurities that may not be readily observable by HPLC, particularly those with similar UV absorbance profiles or those that are structurally related to the main compound.[11][12][13][14]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound and can help in identifying unknown impurities by providing their mass-to-charge ratio.[11][12][13][15]
The overall experimental workflow is depicted in the following diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. fda.gov [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. wjarr.com [wjarr.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. qbdgroup.com [qbdgroup.com]
- 10. iiste.org [iiste.org]
- 11. imtm.cz [imtm.cz]
- 12. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 15. omicsonline.org [omicsonline.org]
A Comparative Guide to the Catalytic Synthesis of Dihydropyridazines: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The dihydropyridazine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and stereoselective synthesis of these nitrogen-containing heterocycles is, therefore, a critical endeavor in drug discovery and development. This guide provides an in-depth comparison of the efficacy of different catalytic systems for the synthesis of dihydropyridazines, offering experimental data, mechanistic insights, and detailed protocols to inform catalyst selection and reaction optimization.
The Strategic Importance of Catalysis in Dihydropyridazine Synthesis
The construction of the dihydropyridazine ring system often involves the formation of new carbon-nitrogen and carbon-carbon bonds. Catalysis plays a pivotal role in overcoming the activation barriers of these transformations, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The choice of catalyst—ranging from chiral small molecules to transition metal complexes and photoredox systems—profoundly influences the reaction outcome, including yield, diastereoselectivity, and, crucially for bioactive molecules, enantioselectivity. This guide will delve into the nuances of these catalytic approaches, providing a comparative framework for their application.
Organocatalysis: A Powerful Tool for Asymmetric Dihydropyridazine Synthesis
Organocatalysis has emerged as a robust strategy for the enantioselective synthesis of chiral molecules, obviating the need for often toxic and expensive metal catalysts. In the context of dihydropyridazine synthesis, chiral secondary amines have proven to be particularly effective.
Mechanism of Amine-Catalyzed Synthesis of 2,3-Dihydropyridazines
A prominent organocatalytic route to chiral 2,3-dihydropyridazines involves a cascade reaction between α,β-unsaturated aldehydes and a functionalized hydrazone, such as pyruvaldehyde 2-tosyl hydrazone.[1][2] The reaction is typically catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether.
The catalytic cycle, as illustrated below, proceeds through a series of well-defined steps:
-
Iminium Ion Formation: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, rendering it more susceptible to nucleophilic attack.
-
Aza-Michael Addition: The tosyl hydrazone acts as a nucleophile, adding to the β-position of the activated iminium ion in an aza-Michael reaction. The stereochemistry of this step is directed by the chiral catalyst, which effectively shields one face of the iminium ion.
-
Enamine Formation and Intramolecular Aldol Cyclization: Following the Michael addition, the intermediate hydrolyzes to release the catalyst and form an enamine. This enamine then undergoes an intramolecular aldol condensation, forming the six-membered dihydropyridazine ring.
-
Dehydration: A final dehydration step yields the stable, conjugated 2,3-dihydropyridazine product.
Caption: Organocatalytic cascade for 2,3-dihydropyridazine synthesis.
Comparative Efficacy of Chiral Amine Catalysts
The choice of the chiral amine catalyst is critical for achieving high enantioselectivity. Below is a comparison of different catalysts for the synthesis of a model 2,3-dihydropyridazine.
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Diphenylprolinol silyl ether | Toluene | 24 | 85 | 99 | [2] |
| Pyrrolidine-tetrazole | Toluene | 48 | 70 | 95 | [2] |
| Jørgensen-Hayashi catalyst | Toluene | 24 | 80 | 98 | [2] |
Analysis: The data demonstrates that diarylprolinol silyl ether catalysts generally provide excellent yields and outstanding enantioselectivities for this transformation. The subtle steric and electronic differences between the catalysts can have a significant impact on the stereochemical outcome.
Experimental Protocol: Organocatalytic Synthesis of a Chiral 2,3-Dihydropyridazine
This protocol is adapted from Fernández, M. et al., Chem. Commun., 2012, 48, 2092-2094.[2]
Materials:
-
α,β-Unsaturated aldehyde (1.0 mmol)
-
Pyruvaldehyde 2-tosyl hydrazone (1.2 mmol)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%)
-
Toluene (2.0 mL)
-
Benzoic acid (0.1 mmol, 10 mol%)
Procedure:
-
To a stirred solution of the α,β-unsaturated aldehyde (1.0 mmol) and the chiral amine catalyst (0.1 mmol) in toluene (2.0 mL) at room temperature, add benzoic acid (0.1 mmol).
-
Add the pyruvaldehyde 2-tosyl hydrazone (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated by TLC analysis (typically 24-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,3-dihydropyridazine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Metal Catalysis: Accessing Diverse Dihydropyridazine Isomers
Transition metal catalysis offers a complementary approach to dihydropyridazine synthesis, often enabling different modes of reactivity and access to a wider range of structural isomers.
Rhodium-Catalyzed Cascade for Tetrahydropyridazine Synthesis
A notable example is the rhodium(II)-catalyzed cascade reaction between enoldiazoacetates and hydrazones to produce highly substituted 1,2,3,6-tetrahydropyridazines. This reaction proceeds with high diastereoselectivity and enantioselectivity, controlled by the choice of the chiral rhodium catalyst.
The proposed mechanism involves the following key steps:
-
Rhodium Carbene Formation: The rhodium(II) catalyst reacts with the enoldiazoacetate to generate a rhodium carbene intermediate.
-
Vinylogous N-H Insertion: The hydrazone undergoes a vinylogous N-H insertion into the rhodium carbene, forming a key intermediate. The enantioselectivity is established in this step, dictated by the chiral ligands on the rhodium catalyst.
-
Lewis Acid-Catalyzed Mannich Addition: An intramolecular Mannich-type reaction, often promoted by a Lewis acid co-catalyst, leads to the formation of the tetrahydropyridazine ring.
Caption: Rhodium-catalyzed cascade for tetrahydropyridazine synthesis.
Efficacy of Chiral Rhodium Catalysts
The selection of the appropriate chiral rhodium catalyst is paramount for achieving high levels of stereocontrol.
| Catalyst | Lewis Acid Co-catalyst | Yield (%) | dr (cis:trans) | ee (%) |
| Rh₂(S-DOSP)₄ | Sc(OTf)₃ | 85 | >20:1 | 97 |
| Rh₂(S-PTAD)₄ | Sc(OTf)₃ | 78 | 15:1 | 92 |
| Rh₂(OAc)₄ | Sc(OTf)₃ | 90 | 1:1 | racemic |
Analysis: Chiral dirhodium carboxylate catalysts with bulky ligands, such as Rh₂(S-DOSP)₄, are highly effective in inducing both high diastereoselectivity and enantioselectivity in this cascade reaction. The use of a Lewis acid co-catalyst is also crucial for promoting the final ring-closing Mannich addition.
Photocatalysis: A Modern Approach to Dihydropyridazine Synthesis
Visible-light photocatalysis has recently emerged as a powerful and sustainable tool in organic synthesis. This approach utilizes light energy to generate reactive intermediates under mild conditions. For dihydropyridazine synthesis, photocatalytic methods have been developed for the construction of polyfluoroalkylated derivatives.
Mechanism of Photocatalytic Cyclization
One such method involves the trifluoromethylation/cyclization of N-allyl aldehyde hydrazones. The reaction is initiated by a photocatalyst that, upon excitation with visible light, can promote the formation of a trifluoromethyl radical from a suitable precursor.
The general mechanism is as follows:
-
Photocatalyst Excitation: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and is excited to a higher energy state.
-
Single Electron Transfer (SET): The excited photocatalyst engages in a single electron transfer with a trifluoromethyl source (e.g., trifluoromethyl thianthrenium triflate), generating a trifluoromethyl radical.
-
Radical Addition and Cyclization: The trifluoromethyl radical adds to the C=N bond of the hydrazone. The resulting nitrogen-centered radical then undergoes a 5-exo-trig or 6-exo-trig cyclization onto the tethered alkene, forming the dihydropyridazine ring.
-
Radical Termination and Catalyst Regeneration: The cyclized radical intermediate is then quenched, and the photocatalyst is regenerated to complete the catalytic cycle.
Conclusion: Selecting the Optimal Catalytic System
The choice of an optimal catalyst for dihydropyridazine synthesis is a multifaceted decision that depends on the desired product, the required level of stereocontrol, and considerations of cost and environmental impact.
-
Organocatalysis , particularly with chiral secondary amines, stands out for its ability to deliver high enantioselectivity in the synthesis of 2,3-dihydropyridazines through well-understood cascade reactions. This metal-free approach is often preferred for its operational simplicity and lower toxicity.
-
Metal catalysis , exemplified by rhodium(II) complexes, provides access to a different set of dihydropyridazine isomers, such as tetrahydropyridazines, with excellent stereocontrol. These methods are powerful but may require more specialized catalysts and anhydrous conditions.
-
Photocatalysis represents a cutting-edge and green approach, enabling the formation of unique derivatives under exceptionally mild conditions. While still a developing area for dihydropyridazine synthesis, it holds significant promise for accessing novel chemical space.
By understanding the strengths and limitations of each catalytic system, researchers can make informed decisions to efficiently synthesize the dihydropyridazine derivatives required for their specific applications in drug discovery and materials science.
References
-
Fernández, M., Vicario, J. L., Reyes, E., Carrillo, L., & Badía, D. (2012). Organocatalytic enantioselective synthesis of 2,3-dihydropyridazines. Chemical Communications, 48(15), 2092-2094. [Link]
-
(2012). Organocatalytic enantioselective synthesis of 2,3-dihydropyridazines. PubMed. [Link]
-
Fernández, M., Vicario, J. L., Reyes, E., Carrillo, L., & Badía, D. (2012). Organocatalytic enantioselective synthesis of 2,3-dihydropyridazines. Chemical Communications. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Comprehensive Safety and Handling Guide: Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 2125-90-8). As no specific Safety Data Sheet (SDS) is readily available for this compound, the following guidelines are synthesized from data on structurally related pyridazine derivatives.[1][2] It is imperative that these recommendations supplement, not replace, a thorough, site-specific risk assessment conducted by qualified personnel before any handling occurs. The toxicological properties of this specific molecule have not been fully investigated and it must be treated with the utmost caution as a potentially hazardous substance.[3]
Hazard Profile Analysis: An Evidence-Based Assessment
Based on the hazard classifications of analogous pyridazine compounds, this compound should be presumed to present the following risks. This analysis forms the logical basis for the protective measures outlined in this guide.
| Hazard Classification | Potential Effects | Rationale based on Structurally Similar Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[4][5] | Pyridazine derivatives are frequently classified as harmful if ingested.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[6] | This is a common hazard associated with pyridazine and piperazine moieties.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][6] | Direct contact with splashes or dust can lead to significant eye injury.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4][6][7] | Inhalation of dust or aerosols can irritate the respiratory tract.[6][8] |
Personal Protective Equipment (PPE): A Mandated Protocol
A multi-layered PPE approach is required to establish a primary barrier between the researcher and the chemical. The selection of specific PPE must be confirmed during the mandatory institutional risk assessment.
Eye and Face Protection
Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are the minimum requirement.[3][9]
-
Causality: The high risk of serious eye irritation necessitates robust protection from splashes, mists, or fine dust.[6] For operations with a higher risk of splashing, chemical splash goggles and a full-face shield are required.
Hand Protection
Handle with chemical-impermeable gloves that have been inspected for integrity prior to use.[3][9]
-
Recommended Material: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including heterocyclic compounds.[10][11]
-
Causality: To prevent skin contact, which may cause irritation, proper glove selection is critical. Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[9]
Body Protection
A professional laboratory coat must be worn at all times.
-
Causality: This protects the skin and personal clothing from contamination in the event of minor spills or splashes.[1][3] For larger quantities, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
All handling of solid or dissolved this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[1][2][10][11]
-
Causality: Engineering controls like a fume hood are the primary method for preventing respiratory exposure to potentially harmful dust or vapors.[10] If a risk assessment determines that a fume hood is not sufficient or unavailable, a full-face respirator with appropriate cartridges (e.g., type ABEK in the EU or multi-purpose combination in the US) must be used.[9]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure risk.
Engineering Controls: The First Line of Defense
Always work in a well-ventilated area, with a chemical fume hood being the preferred and recommended engineering control.[2][11] The hood sash should be kept at the lowest practical height to maximize containment.
Procedural Steps for Handling
-
Preparation: Designate a specific area for handling the compound. Ensure a hazardous waste container is clearly labeled and accessible.[1]
-
Weighing: If handling the solid form, weigh the material in the fume hood. Use anti-static weigh paper or a tared container to prevent dispersal of fine particles.
-
Transfer: When transferring the substance, whether solid or in solution, do so slowly and carefully to avoid splashing or aerosol generation.
-
Decontamination: After handling, thoroughly decontaminate all non-disposable equipment (spatulas, glassware) with an appropriate solvent like ethanol or isopropanol, followed by washing with soap and water. Dispose of contaminated cleaning materials as hazardous waste.[1]
Donning and Doffing PPE Workflow
The sequence of putting on and removing PPE is critical to prevent cross-contamination. The "doffing" or removal process is particularly important.
Caption: PPE Donning and Doffing Sequence.
Spill, Exposure, and Disposal Procedures
Emergency Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs or persists, seek medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Management
-
Evacuate non-essential personnel from the immediate area.
-
Ensure ventilation is adequate (fume hood).[1]
-
Wearing the full PPE described in Section 2, cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[1][2] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2] Avoid generating dust.[6]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Chemical Waste Disposal
All waste containing this compound, including contaminated consumables (pipette tips, gloves, weigh paper) and excess material, must be classified and disposed of as hazardous chemical waste.[2]
-
Regulatory Compliance: Disposal must adhere strictly to local, state, and federal regulations, such as those governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[2]
-
Procedure: Do not dispose of this chemical down the drain or in regular trash.[2] Collect waste in a clearly labeled, sealed, and compatible container stored in a designated satellite accumulation area.[2]
Caption: Hazardous Chemical Waste Disposal Workflow.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]
-
Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 4,6-dihydroxypyridazine-3-carboxylate - Safety Data Sheet [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. capotchem.cn [capotchem.cn]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
